molecular formula C14H22ClNO2 B15545159 Benzyl ethyl-L-valinate hydrochloride

Benzyl ethyl-L-valinate hydrochloride

Numéro de catalogue: B15545159
Poids moléculaire: 271.78 g/mol
Clé InChI: HQXCYDWWDUJWQO-ZOWNYOTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl ethyl-L-valinate hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCYDWWDUJWQO-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Benzyl ethyl-L-valinate hydrochloride, a derivative of the amino acid L-valine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed data and standardized experimental protocols.

Core Physical Properties

This compound is a white to off-white solid compound.[1][2] As a derivative of L-valine, it is utilized in various research applications, including its potential as an ergogenic supplement, where it may influence the secretion of anabolic hormones and support muscle function during exercise.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₂ClNO₂[1][2]
Molecular Weight 271.78 g/mol [1][2]
Appearance White to off-white solid[1][2]
CAS Number 1259396-60-5[1][2]
Solubility ≥ 100 mg/mL in DMSO[1][2]
Melting Point Not available
Optical Rotation Not available

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives and hydrochloride salts.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-20°C per minute until it is approximately 30°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

    • The melting range is reported as T₁ - T₂.

Measurement of Optical Rotation

Optical rotation is a fundamental property of chiral molecules like L-valine derivatives, indicating their ability to rotate the plane of polarized light.

Methodology:

  • Solution Preparation: A precise concentration of the compound is prepared in a suitable solvent (e.g., methanol or water). For example, dissolve 1.00 g of the substance in 100.0 mL of the solvent.

  • Apparatus: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) is used.

  • Procedure:

    • The polarimeter tube is rinsed and filled with the prepared solution, ensuring no air bubbles are present.

    • The tube is placed in the polarimeter, and the observed rotation (α) is measured at a constant temperature (typically 20°C or 25°C).

    • The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where:

      • l is the path length of the polarimeter tube in decimeters.

      • c is the concentration of the solution in g/100 mL.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO, acetone) are selected for testing.

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

    • The solubility is expressed in units such as mg/mL or mol/L.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of amino acid ester hydrochlorides, as well as the analytical workflow for their characterization.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Valine L-Valine Reaction_Vessel Reaction_Vessel L-Valine->Reaction_Vessel Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Reaction_Vessel Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_Vessel Esterification Esterification Reaction_Vessel->Esterification Reflux Crude_Product Crude_Product Esterification->Crude_Product Work-up Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: General workflow for the synthesis and purification of an amino acid benzyl ester hydrochloride.

Analytical_Workflow Sample Sample Melting_Point Melting_Point Sample->Melting_Point Optical_Rotation Optical_Rotation Sample->Optical_Rotation Solubility_Test Solubility_Test Sample->Solubility_Test Spectroscopy Spectroscopy Sample->Spectroscopy Data_Analysis Data_Analysis Melting_Point->Data_Analysis Optical_Rotation->Data_Analysis Solubility_Test->Data_Analysis NMR NMR Spectroscopy->NMR IR IR Spectroscopy->IR Mass_Spec Mass_Spec Spectroscopy->Mass_Spec NMR->Data_Analysis IR->Data_Analysis Mass_Spec->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl ethyl-L-valinate hydrochloride, a derivative of the essential amino acid L-valine. This document collates available data on its chemical structure, physicochemical properties, and outlines a detailed, plausible experimental protocol for its synthesis. Furthermore, spectral data, based on closely related compounds, are presented to aid in its characterization.

Chemical Structure and Properties

This compound is the hydrochloride salt of the benzyl ester of N-ethyl-L-valine. Its structure combines the features of a naturally occurring amino acid with synthetic modifications, making it a compound of interest in peptide synthesis and as a building block in medicinal chemistry.

Chemical Structure:

Caption: Proposed two-step synthesis of this compound.

Predicted Spectral Data

Due to the absence of published spectral data for this compound, the following are predicted characteristic peaks based on the analysis of similar compounds, including L-valine benzyl ester hydrochloride and other N-benzylated amino acid esters.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9 - 1.1Doublet of doublets6HIsopropyl methyl protons (CH(CH₃)₂)
~ 1.2 - 1.4Triplet3HEthyl methyl protons (-CH₂CH₃)
~ 2.2 - 2.4Multiplet1HIsopropyl methine proton (CH(CH₃)₂)
~ 3.5 - 3.8Multiplet1Hα-proton of valine
~ 4.1 - 4.3Quartet2HEthyl methylene protons (-CH₂CH₃)
~ 4.2 - 4.5Singlet or AB quartet2HBenzyl methylene protons (-CH₂-Ph)
~ 7.2 - 7.5Multiplet5HAromatic protons of the benzyl group
~ 9.0 - 10.0Broad singlet2HAmmonium proton (-NH₂⁺-)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 14Ethyl methyl carbon (-CH₂CH₃)
~ 18-19Isopropyl methyl carbons (CH(CH₃)₂)
~ 30-32Isopropyl methine carbon (CH(CH₃)₂)
~ 50-55N-benzyl methylene carbon (-CH₂-Ph)
~ 60-65α-carbon of valine
~ 62-67O-ethyl methylene carbon (-OCH₂CH₃)
~ 128-130Aromatic carbons of the benzyl group
~ 135-137Quaternary aromatic carbon of the benzyl group
~ 170-175Ester carbonyl carbon

Predicted Mass Spectrometry Data

In an electrospray ionization mass spectrum (ESI-MS), the parent ion would be observed as the molecular cation [M-Cl]⁺ at an m/z of approximately 236.16. Common fragmentation patterns would likely involve the loss of the benzyl group, the ethyl group, and cleavage of the ester bond.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~ 3000-2800C-H stretching (aliphatic and aromatic)
~ 2800-2400N-H stretching (ammonium salt)
~ 1740-1720C=O stretching (ester)
~ 1600, 1495, 1450C=C stretching (aromatic ring)
~ 1250-1000C-O stretching (ester)
~ 750-700 and 700-650C-H out-of-plane bending (monosubstituted benzene)

Conclusion

This compound is a valine derivative with potential applications in synthetic organic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties and a detailed, plausible route for its synthesis. The predicted spectral data serves as a valuable reference for the characterization of this compound in a research setting. Further experimental validation of the presented data is encouraged to build a more complete profile of this molecule.

In-Depth Technical Guide: Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1259396-60-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl Ethyl-L-valinate Hydrochloride, a key building block in synthetic organic chemistry. The document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in research and pharmaceutical development.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-valine, featuring a benzyl group protecting the amine and an ethyl ester protecting the carboxylic acid. It is typically supplied as a white to off-white solid.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1259396-60-5[1]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98% (HPLC)[2]
Storage Recommended storage at -20°C for long-term stability.[1]
Solubility Soluble in DMSO.[3]

Synthesis

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the literature, a plausible and logical two-step synthesis can be inferred from standard amino acid protection methodologies. This process involves the esterification of L-valine followed by the N-benzylation of the resulting amino ester.

Plausible Synthetic Workflow

The synthesis can be logically divided into two primary stages:

  • Esterification of L-valine: The carboxylic acid group of L-valine is first protected as an ethyl ester.

  • N-benzylation of L-valine ethyl ester: The amino group of the L-valine ethyl ester is then protected with a benzyl group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation L-Valine L-Valine L-Valine_Ethyl_Ester_HCl L-Valine_Ethyl_Ester_HCl L-Valine->L-Valine_Ethyl_Ester_HCl  1. Ethanol  2. Thionyl Chloride (catalyst)  (Fischer-Speier Esterification) Ethanol Ethanol Thionyl_Chloride Thionyl_Chloride Benzyl_ethyl-L-valinate_HCl Benzyl_ethyl-L-valinate_HCl L-Valine_Ethyl_Ester_HCl->Benzyl_ethyl-L-valinate_HCl  1. Benzyl Bromide  2. Base (e.g., Triethylamine)  3. HCl (for salt formation) Benzyl_Bromide Benzyl_Bromide Base Base

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on well-established procedures for the synthesis of similar amino acid derivatives.[4][5]

Step 1: Synthesis of L-Valine Ethyl Ester Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Addition of Catalyst: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is L-valine ethyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve L-valine ethyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Addition of Base and Reagent: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 equivalents), to the solution to neutralize the hydrochloride and facilitate the subsequent reaction. To this mixture, add benzyl bromide (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified N-benzyl-L-valine ethyl ester in a suitable solvent like diethyl ether or ethyl acetate and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. Filter the resulting solid and dry under vacuum to obtain this compound.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

As a derivative of L-valine with both the amino and carboxyl groups protected, this compound is a useful precursor in peptide synthesis. The protecting groups can be selectively removed to allow for the formation of peptide bonds in a controlled manner.

Pharmaceutical Intermediate

Analytical Data

While specific spectra for this compound are not publicly available, chemical suppliers often provide them upon request. The expected analytical data would include:

  • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the isopropyl group of the valine side chain (doublets and multiplet), the alpha-proton of the valine backbone, the benzylic protons, and the aromatic protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Signaling Pathways

Currently, there is no available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways. Its primary role is as a synthetic intermediate, and it is not expected to have significant biological activity itself.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. This guide provides a foundational understanding of its properties and a practical, inferred protocol for its synthesis, which can serve as a starting point for researchers and drug development professionals. Further investigation into its specific applications may reveal its role in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl ethyl-L-valinate hydrochloride, a key derivative of the amino acid L-valine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize amino acid derivatives in their work.

Core Compound Data

This compound is a white to off-white solid compound. As a derivative of L-valine, it finds potential applications in peptide synthesis and as a chiral building block in the development of new pharmaceutical agents.[1] The hydrochloride salt form enhances its stability and solubility in certain solvents, making it convenient for use in various chemical reactions.

PropertyValueReference
Molecular Weight 271.78 g/mol [1][2]
Molecular Formula C₁₄H₂₂ClNO₂[1]
CAS Number 1259396-60-5[1][2]
Appearance White to off-white solid[1][2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]

Synthesis and Characterization

General Synthesis Pathway

The synthesis would likely involve a two-step process:

  • N-protection of L-valine: The amino group of L-valine is first protected, for example, with a benzyl group.

  • Esterification: The carboxylic acid group of the N-protected L-valine is then esterified with ethanol in the presence of an acid catalyst (like thionyl chloride or dry HCl gas) to form the ethyl ester.

  • Deprotection and Hydrochloride Salt Formation: The N-protecting group is subsequently removed, and the resulting amino ester is treated with hydrochloric acid to yield the final hydrochloride salt.

G L-Valine L-Valine N-Protected L-Valine N-Protected L-Valine L-Valine->N-Protected L-Valine Protection N-Protected L-Valine Ethyl Ester N-Protected L-Valine Ethyl Ester N-Protected L-Valine->N-Protected L-Valine Ethyl Ester Esterification (Ethanol, H+) Benzyl ethyl-L-valinate Benzyl ethyl-L-valinate N-Protected L-Valine Ethyl Ester->Benzyl ethyl-L-valinate Deprotection Benzyl ethyl-L-valinate HCl Benzyl ethyl-L-valinate HCl Benzyl ethyl-L-valinate->Benzyl ethyl-L-valinate HCl HCl

Caption: General synthesis workflow for this compound.

Characterization

The structural confirmation of this compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of the benzyl, ethyl, and valine moieties and their connectivity.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique to assess the purity of the synthesized compound.

While specific spectra for this compound are not publicly available, researchers can obtain this data from commercial suppliers upon request.[3]

Applications in Drug Development

As a derivative of L-valine, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptide-based therapeutics.

Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis. The ethyl ester group in this compound protects the C-terminus of the valine residue, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid. The benzyl group on the nitrogen atom serves as a protecting group that can be selectively removed during the synthesis of a peptide chain. The use of such protected amino acids is a cornerstone of both solid-phase and solution-phase peptide synthesis.

G Amino_Acid_1 Amino Acid 1 (N-protected) Dipeptide Protected Dipeptide Amino_Acid_1->Dipeptide Peptide bond formation BEV_HCl Benzyl ethyl-L-valinate HCl (C-protected) BEV_HCl->Dipeptide Peptide_Chain Elongated Peptide Dipeptide->Peptide_Chain Deprotection & Coupling

Caption: Role of Benzyl ethyl-L-valinate HCl in peptide synthesis.

Chiral Building Block

The inherent chirality of the L-valine core makes this compound a useful chiral building block. In drug development, controlling the stereochemistry of a molecule is often critical for its efficacy and safety. This compound can be incorporated into the synthesis of small molecule drugs to introduce a specific stereocenter, influencing the final product's three-dimensional structure and biological activity.[4]

References

An In-depth Technical Guide to the Stability Profile of Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of benzyl ethyl-L-valinate hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the stability characteristics of this amino acid derivative. This document outlines the anticipated stability of the compound, potential degradation pathways, and detailed methodologies for its stability assessment.

Core Concepts in Stability

This compound, as a hydrochloride salt of an amino acid ester, is expected to exhibit greater stability compared to its free base form. The protonation of the primary amino group significantly reduces its nucleophilicity, which in turn minimizes its reactivity and susceptibility to degradation.[1][2] The hydrochloride salt form generally offers improved physical properties, such as lower hygroscopicity and a more stable crystalline structure, contributing to a longer shelf life.[1]

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3]

Predicted Stability under Stress Conditions

While specific quantitative data for this compound is not extensively published, a stability profile can be projected based on the known behavior of similar amino acid esters under forced degradation conditions. The following table summarizes expected outcomes from such studies.

Stress ConditionAgentExpected ObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClPotential hydrolysis of the ethyl ester and benzyl ester moieties, particularly at elevated temperatures.L-valine, Ethanol, Benzyl alcohol, Benzyl-L-valinate, Ethyl-L-valinate
Basic Hydrolysis 0.1 M - 1 M NaOHRapid hydrolysis of the ester linkages is anticipated. This is often a primary degradation pathway for esters.[5][6][7]L-valine, Ethanol, Benzyl alcohol
Oxidative Stress 3-30% H₂O₂The molecule is not expected to be highly susceptible to oxidation due to the absence of readily oxidizable functional groups like sulfides or phenols.[3]Minimal degradation anticipated.
Thermal Stress 60°C - 80°CThe solid form is expected to be relatively stable. Degradation may be observed at higher temperatures, especially in the presence of humidity.[1][8]Dependent on the nature of degradation (e.g., hydrolysis if moisture is present).
Photostability ICH Q1B guidelinesThe presence of the benzyl group may confer some sensitivity to UV light.Photolytic degradation products could be complex.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible stability data.

General Sample Preparation

A stock solution of this compound is prepared in a suitable solvent, such as methanol or a methanol-water mixture, at a concentration appropriate for the analytical method (e.g., 1 mg/mL).

Hydrolytic Stability
  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M HCl. The mixture is then heated (e.g., at 60°C) for a specified period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with a suitable base (e.g., 0.1 M NaOH), and diluted for analysis.[4]

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M NaOH and maintained at room temperature or slightly elevated temperature (e.g., 40°C). Samples are taken at shorter intervals due to the expected rapid degradation, neutralized with an appropriate acid (e.g., 0.1 M HCl), and prepared for analysis.[4]

  • Neutral Hydrolysis: The stock solution is mixed with an equal volume of purified water and heated (e.g., at 60°C). Samples are withdrawn at various time points for analysis.

Oxidative Stability

The stock solution is mixed with an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂). The mixture is kept at room temperature and protected from light. Samples are analyzed at predetermined time points.

Thermal Stability

A known quantity of the solid compound is placed in a controlled temperature and humidity chamber (e.g., 80°C/75% RH). Samples are withdrawn at specified intervals, dissolved in a suitable solvent, and analyzed.[8]

Photostability

The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light. Both samples are then analyzed.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for analysis.[9]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly used.

  • Detection: UV detection at a suitable wavelength.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows and Pathways

The following diagrams illustrate the typical workflow for stability testing and a plausible degradation pathway for this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 40°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 80°C/75% RH) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Data Quantitative Data (% Degradation) HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway Method Validated Stability- Indicating Method Data->Method Pathway->Method Drug Benzyl Ethyl-L-valinate HCl Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation and stability analysis.

Degradation_Pathway cluster_products Primary Degradation Products cluster_intermediates Potential Intermediates Compound Benzyl Ethyl-L-valinate HCl C₁₄H₂₂ClNO₂ Valine L-Valine Compound->Valine H₃O⁺ or OH⁻ (Ester Hydrolysis) Ethanol Ethanol Compound->Ethanol H₃O⁺ or OH⁻ (Ester Hydrolysis) Benzyl_Alcohol Benzyl Alcohol Compound->Benzyl_Alcohol H₃O⁺ or OH⁻ (Ester Hydrolysis) Benzyl_Valinate Benzyl-L-valinate Compound->Benzyl_Valinate Hydrolysis of Ethyl Ester Ethyl_Valinate Ethyl-L-valinate Compound->Ethyl_Valinate Hydrolysis of Benzyl Ester Benzyl_Valinate->Valine Ethyl_Valinate->Valine

Caption: Plausible hydrolytic degradation pathway.

Conclusion

This compound is anticipated to be a relatively stable compound, particularly in its solid form and under neutral or mildly acidic conditions. The primary degradation pathway is likely to be hydrolysis of the ester linkages, which is expected to be more pronounced under basic conditions. A systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method is essential to fully characterize its stability profile, identify potential degradation products, and establish appropriate storage conditions and re-test periods. The methodologies and predictive data presented in this guide serve as a robust framework for initiating comprehensive stability assessments of this compound.

References

Synthesis of N-Benzyl-L-valine Ethyl Ester Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-L-valine ethyl ester hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction pathways, experimental protocols, and quantitative data to support the reproducible synthesis of this valine derivative.

Introduction

N-benzyl-L-valine ethyl ester hydrochloride is a chiral building block utilized in the synthesis of complex organic molecules, including peptidomimetics and active pharmaceutical ingredients. The presence of the N-benzyl protecting group and the ethyl ester allows for selective chemical transformations at other functionalities of the valine scaffold. This guide outlines a robust and efficient two-step synthetic route commencing with the esterification of L-valine, followed by the N-benzylation of the resulting amino ester, and concluding with the formation of the hydrochloride salt.

Reaction Pathway

The synthesis of N-benzyl-L-valine ethyl ester hydrochloride proceeds through two primary chemical transformations:

  • Esterification of L-valine: The carboxylic acid functionality of L-valine is converted to its corresponding ethyl ester.

  • N-benzylation via Reductive Amination: The primary amine of L-valine ethyl ester is reacted with benzaldehyde to form an intermediate imine, which is subsequently reduced to the secondary amine, yielding the N-benzyl derivative.

  • Salt Formation: The final product is isolated as a stable hydrochloride salt.

The overall reaction scheme is presented below:

Synthesis of N-Benzyl-L-valine Ethyl Ester Hydrochloride L_Valine L-Valine L_Valine_Ethyl_Ester L-Valine Ethyl Ester L_Valine->L_Valine_Ethyl_Ester  Esterification Ethanol Ethanol Ethanol->L_Valine_Ethyl_Ester:w ThionylChloride SOCl₂ Benzaldehyde Benzaldehyde N_Benzyl_L_Valine_Ethyl_Ester N-Benzyl-L-valine Ethyl Ester Benzaldehyde->N_Benzyl_L_Valine_Ethyl_Ester:w NaBH4 NaBH₄ HCl HCl Final_Product N-Benzyl-L-valine Ethyl Ester Hydrochloride HCl->Final_Product:w L_Valine_Ethyl_Ester->N_Benzyl_L_Valine_Ethyl_Ester Reductive Amination N_Benzyl_L_Valine_Ethyl_Ester->Final_Product Salt Formation

Reaction scheme for the synthesis of N-Benzyl-L-valine Ethyl Ester Hydrochloride.

Experimental Protocols

The following protocols are based on established and reliable methods for amino acid modification. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of L-Valine Ethyl Ester Hydrochloride

This procedure details the esterification of L-valine using the thionyl chloride method.

Materials:

  • L-Valine

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-valine (1.0 eq) in anhydrous ethanol (5-10 mL per gram of L-valine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-valine ethyl ester hydrochloride.

Step 2: Synthesis of N-Benzyl-L-valine Ethyl Ester

This procedure describes the N-benzylation of L-valine ethyl ester via reductive amination.

Materials:

  • L-Valine ethyl ester hydrochloride

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-valine ethyl ester hydrochloride (1.0 eq) in dichloromethane (10 mL per gram).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.1 eq) to the solution.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-valine ethyl ester as an oil.

Step 3: Formation of N-Benzyl-L-valine Ethyl Ester Hydrochloride

Materials:

  • Crude N-benzyl-L-valine ethyl ester

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2M)

Procedure:

  • Dissolve the crude N-benzyl-L-valine ethyl ester in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum to afford N-benzyl-L-valine ethyl ester hydrochloride.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-benzyl-L-valine ethyl ester hydrochloride.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Typical Yield (%)Purity (by HPLC)
1L-Valine Ethyl Ester HClL-Valine1 : 1.2 (L-Valine : SOCl₂)Ethanol2 - 490 - 98>98%
2N-Benzyl-L-valine Ethyl EsterL-Valine Ethyl Ester HCl1 : 1.1 : 1.5 (Ester : Benzaldehyde : NaBH₄)DCM / Methanol12 - 2485 - 95>95%
3N-Benzyl-L-valine Ethyl Ester HClN-Benzyl-L-valine Ethyl EsterStoichiometricDiethyl Ether0.5 - 1>95>99%

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_benzylation Step 2: N-Benzylation cluster_salt_formation Step 3: Salt Formation start_ester Suspend L-Valine in Ethanol add_socl2 Add Thionyl Chloride at 0°C start_ester->add_socl2 reflux Reflux Reaction Mixture add_socl2->reflux concentrate_ester Concentrate under Vacuum reflux->concentrate_ester precipitate_ester Precipitate with Diethyl Ether concentrate_ester->precipitate_ester isolate_ester Isolate L-Valine Ethyl Ester HCl precipitate_ester->isolate_ester start_benzyl Dissolve L-Valine Ethyl Ester HCl in DCM isolate_ester->start_benzyl Proceed to N-Benzylation neutralize Neutralize with Triethylamine start_benzyl->neutralize add_benzaldehyde Add Benzaldehyde neutralize->add_benzaldehyde add_nabh4 Add NaBH₄ Solution add_benzaldehyde->add_nabh4 react_benzyl Stir at Room Temperature add_nabh4->react_benzyl quench_workup Quench and Work-up react_benzyl->quench_workup isolate_benzyl Isolate Crude N-Benzyl-L-valine Ethyl Ester quench_workup->isolate_benzyl start_salt Dissolve Crude Product in Diethyl Ether isolate_benzyl->start_salt Proceed to Salt Formation add_hcl Add HCl in Diethyl Ether start_salt->add_hcl precipitate_salt Precipitate Hydrochloride Salt add_hcl->precipitate_salt isolate_salt Isolate Final Product precipitate_salt->isolate_salt

Workflow for the synthesis of N-Benzyl-L-valine Ethyl Ester Hydrochloride.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of N-benzyl-L-valine ethyl ester hydrochloride. The described methods are robust, high-yielding, and utilize readily available reagents. The provided data and diagrams offer a clear and concise reference for researchers and professionals in the field of drug discovery and organic synthesis. Adherence to the outlined procedures will facilitate the successful and reproducible preparation of this valuable synthetic intermediate.

An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride: A Key Valine Derivative in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl ethyl-L-valinate hydrochloride is a pivotal valine derivative that serves as a crucial building block in synthetic organic chemistry, particularly within the pharmaceutical industry. Its unique structural features, combining the steric hindrance of the valine isopropyl group with benzyl and ethyl ester functionalities, make it a versatile intermediate in the synthesis of complex molecules, including peptide mimetics and antiviral agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug development, and relevant analytical data.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it amenable to a variety of reaction conditions. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1259396-60-5
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrochloride Salt Formation L_Valine L-Valine Val_Ethyl_Ester L-Valine Ethyl Ester L_Valine->Val_Ethyl_Ester Ethanol, Thionyl Chloride Val_Ethyl_Ester_start L-Valine Ethyl Ester N_Benzyl_Val_Ethyl_Ester N-Benzyl-L-valine Ethyl Ester Val_Ethyl_Ester_start->N_Benzyl_Val_Ethyl_Ester Benzyl Bromide, Base N_Benzyl_Val_Ethyl_Ester_start N-Benzyl-L-valine Ethyl Ester Final_Product Benzyl ethyl-L-valinate hydrochloride N_Benzyl_Val_Ethyl_Ester_start->Final_Product HCl in Ether

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of L-Valine Ethyl Ester Hydrochloride

This initial step is a standard Fischer esterification.

  • Suspend L-valine (1 equivalent) in anhydrous ethanol (10-15 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield L-valine ethyl ester hydrochloride as a white solid. This crude product can often be used in the next step without further purification.

Step 2: N-Benzylation of L-Valine Ethyl Ester

  • Dissolve L-valine ethyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and facilitate the subsequent reaction.

  • Add benzyl bromide (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the base and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-valine ethyl ester.

Step 3: Formation of this compound

  • Dissolve the crude N-benzyl-L-valine ethyl ester in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Applications in Drug Development

Valine derivatives are integral components in the synthesis of various pharmaceuticals, primarily due to their role in peptide chemistry and as chiral building blocks. While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, its structural motifs suggest potential applications in several areas of drug development.

Peptide Synthesis

As a protected amino acid derivative, this compound is a valuable reagent in peptide synthesis. The benzyl group on the nitrogen and the ethyl ester on the carboxyl terminus serve as protecting groups, allowing for the controlled formation of peptide bonds. This is particularly relevant in the synthesis of peptide mimetics and other modified peptides where the N-alkyl group can impart specific conformational constraints or biological activities.

Chiral Auxiliary and Resolving Agent

The inherent chirality of the L-valine core makes this compound a potential chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are used to control the stereochemical outcome of a reaction, and are subsequently removed. Although not widely documented for this specific molecule, similar amino acid derivatives are employed in such applications.

Furthermore, in its racemic form, the corresponding free amine could be resolved using chiral acids, or conversely, the N-benzylated amino acid could be used as a resolving agent for racemic amines through the formation of diastereomeric salts.

Intermediate in Antiviral Drug Synthesis

Valine esters are key intermediates in the synthesis of important antiviral prodrugs such as Valacyclovir and Valganciclovir. For instance, the synthesis of Valacyclovir involves the esterification of acyclovir with a protected L-valine derivative. While N-benzyloxycarbonyl (Cbz) protection is commonly cited, the use of an N-benzyl group as seen in this compound could represent an alternative synthetic route.

Logical Relationship: Role in Antiviral Prodrug Synthesis

G A Antiviral Nucleoside Analog (e.g., Acyclovir) C Coupling Reaction (Esterification) A->C B Protected L-Valine Derivative (e.g., Benzyl ethyl-L-valinate) B->C D Protected Prodrug Intermediate C->D E Deprotection D->E F Active Antiviral Prodrug (e.g., Valacyclovir) E->F

Caption: General scheme for the synthesis of valine-ester antiviral prodrugs.

Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectra for this compound require direct acquisition, representative data for similar structures are available and can be used for comparative purposes. Chemical suppliers often provide access to batch-specific analytical data upon request.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), isopropyl group (doublets and multiplet), benzyl group (aromatic and methylene protons), and the α-proton of the valine core.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl, isopropyl, and benzyl groups.
Mass Spec. A molecular ion peak corresponding to the free base (C₁₄H₂₁NO₂) and fragmentation patterns consistent with the structure.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Conclusion

This compound is a specialized valine derivative with significant potential in pharmaceutical research and development. Its utility as a protected amino acid for peptide synthesis and as a potential intermediate in the synthesis of antiviral drugs underscores its importance. While detailed public data on its specific applications and biological activities are limited, the foundational chemical principles and analogies to similar compounds provide a strong basis for its exploration in novel synthetic strategies. Further research into its applications is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

The Strategic Role of N-Ethyl-L-valine Benzyl Ester Hydrochloride in Advanced Peptide and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide science, the strategic modification of amino acid building blocks is paramount to enhancing the therapeutic potential of peptide-based drugs and other complex organic molecules. N-ethyl-L-valine benzyl ester hydrochloride, a specialized derivative of the amino acid L-valine, serves as a critical intermediate in these advanced synthetic processes. This technical guide elucidates the role, synthesis, and application of this compound, providing a comprehensive resource for professionals in drug development and chemical research.

Physicochemical Properties and Identification

N-ethyl-L-valine benzyl ester hydrochloride is a white to off-white solid. Its chemical structure features an L-valine core with a benzyl ester protecting the carboxylic acid terminus and an ethyl group attached to the alpha-amino group. The hydrochloride salt form enhances its stability and handling characteristics.

PropertyData
CAS Number 1259396-60-5
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
Appearance White to off-white solid
SMILES CC(C)--INVALID-LINK--=O)NCC.[H]Cl

Core Function in Synthesis: A Building Block for N-Alkylated Peptides

The primary role of N-ethyl-L-valine benzyl ester hydrochloride in organic synthesis is as a precursor for the introduction of an N-ethyl-valine residue into a target molecule. Unlike standard amino acid building blocks used in peptide synthesis, the ethyl group on the α-amino nitrogen prevents its direct participation in typical amide bond formation via standard peptide coupling protocols. Instead, it is a key component in the synthesis of N-alkylated peptides and other complex molecules.

N-alkylation of peptides is a crucial strategy in drug design for several reasons:

  • Enhanced Metabolic Stability: The presence of the N-alkyl group can sterically hinder the action of proteases, leading to a longer in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: N-alkylation can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.

  • Conformational Control: The substitution on the amide nitrogen restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a biologically active conformation and enhance receptor affinity and specificity.

The synthesis of peptides containing N-alkylated amino acids is challenging due to the lower nucleophilicity of the secondary amine and the increased steric hindrance, which can lead to lower coupling yields and potential racemization. The use of pre-synthesized building blocks like N-ethyl-L-valine benzyl ester hydrochloride is one strategy to address these challenges.

Key Applications in Pharmaceutical Synthesis

A prominent application of N-alkylated valine esters is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. For instance, L-valine benzyl ester is a key intermediate in the synthesis of Valsartan. In a related fashion, N-alkylated valine derivatives can be employed in the synthesis of other complex active pharmaceutical ingredients (APIs).

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis and direct use of N-ethyl-L-valine benzyl ester hydrochloride are not abundantly available in public literature, general methodologies for the N-alkylation of amino acid esters and the subsequent deprotection of the benzyl ester are well-established.

General Synthesis of N-Alkyl Amino Acid Benzyl Esters

The synthesis of N-alkylated amino acid esters can be achieved through reductive amination of the corresponding amino acid benzyl ester.

Protocol: Reductive Ethylation of L-Valine Benzyl Ester

  • Reaction Setup: L-valine benzyl ester hydrochloride is dissolved in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).

  • Formation of the Imine: Acetaldehyde (as the ethylating agent) is added to the solution, which reacts with the primary amine of the valine ester to form an intermediate imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This selectively reduces the imine to the secondary amine, yielding N-ethyl-L-valine benzyl ester.

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The product is then purified using standard techniques like column chromatography to yield the pure N-ethylated amino acid ester. The hydrochloride salt can be formed by treatment with HCl.

Deprotection of the Benzyl Ester Group

The benzyl ester is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed when required.

Protocol: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

  • Reaction Setup: The N-ethylated peptide or molecule containing the benzyl ester is dissolved in a solvent like methanol or ethanol.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 10% by weight of the substrate) is carefully added to the solution.

  • Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), often from a balloon or a hydrogenation apparatus. This process is typically repeated three times to ensure an inert atmosphere.

  • Reaction Monitoring: The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product with a free carboxylic acid.

Alternatively, strong acids like hydrofluoric acid (HF) can be used for deprotection, often in the final step of a solid-phase peptide synthesis, which simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical structure of N-ethyl-L-valine benzyl ester hydrochloride and a generalized workflow for its incorporation into a larger molecule.

logical_relationship Start L-Valine Benzyl Ester Hydrochloride Step1 Reductive Amination (e.g., with Acetaldehyde and NaBH3CN) Start->Step1 Intermediate N-Ethyl-L-valine Benzyl Ester HCl Step1->Intermediate Step2 Coupling to a Molecular Scaffold Intermediate->Step2 Protected_Product Protected Target Molecule (with N-Ethyl-Valine Benzyl Ester incorporated) Step2->Protected_Product Step3 Deprotection of Benzyl Ester (e.g., Catalytic Hydrogenolysis) Protected_Product->Step3 Final_Product Final Target Molecule (with N-Ethyl-Valine residue) Step3->Final_Product

Benzyl Ethyl-L-valinate Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl ethyl-L-valinate hydrochloride is a key chiral building block and pharmaceutical intermediate, playing a critical role in the synthesis of complex active pharmaceutical ingredients (APIs), most notably antiviral prodrugs. Its unique structural features, combining the steric hindrance of the valine side chain with benzyl and ethyl ester protecting groups, make it a valuable component in modern synthetic organic chemistry. This technical guide provides an in-depth overview of its physicochemical properties, a detailed representative synthesis protocol, and its application in drug development, with a focus on its role in the synthesis of antiviral agents like Valacyclovir. The information is presented to support researchers and drug development professionals in the effective utilization of this versatile intermediate.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic processes. A summary of available data is presented in Table 1. It is important to note that while some data for the specific title compound is available, other data points are derived from closely related analogs such as L-valine benzyl ester hydrochloride and L-valine ethyl ester hydrochloride, and are provided for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundL-Valine benzyl ester hydrochlorideL-Valine ethyl ester hydrochloride
CAS Number 1259396-60-5[1]2462-34-26306-52-1
Molecular Formula C₁₄H₂₂ClNO₂[1]C₁₂H₁₈ClNO₂[2]C₇H₁₆ClNO₂
Molecular Weight 271.78 g/mol [1]243.73 g/mol [2]181.66 g/mol
Appearance White to off-white solid[1]White solid[2]White crystalline solid
Melting Point Not available134-138°C[2]Not available
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]Soluble in Chloroform, Methanol, Water[2]Soluble in water
Purity (Typical) >98% (by HPLC, as per supplier data)≥98% (by TLC)>99% (as per supplier data)
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]4°C, Hygroscopic[2]Room temperature

Synthesis of this compound: A Representative Experimental Protocol

Materials and Reagents
  • L-Valine

  • Benzyl alcohol

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or p-Toluenesulfonic acid monohydrate

  • Toluene (for azeotropic removal of water if using p-TsOH)

  • Diethyl ether or Ethyl acetate (for precipitation/crystallization)

  • Dichloromethane (DCM, as a solvent)

  • Sodium bicarbonate (aqueous solution)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Step-by-Step Procedure (Thionyl Chloride Method)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-valine (1 equivalent) in a mixture of benzyl alcohol (1.2 equivalents) and absolute ethanol (excess, as solvent).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the excess solvent and reagents under reduced pressure using a rotary evaporator.

    • The resulting crude product is then re-dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

    • Precipitate the product by the slow addition of a non-polar solvent like diethyl ether until the solution becomes turbid.

  • Isolation and Purification:

    • Cool the mixture to 0°C to facilitate complete crystallization.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • The crude product can be further purified by recrystallization from an ethanol/ether mixture to yield pure this compound.

Step-by-Step Procedure (p-Toluenesulfonic Acid Method)
  • Azeotropic Dehydration Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-valine (1 equivalent), benzyl alcohol (1.2 equivalents), p-toluenesulfonic acid monohydrate (1.1 equivalents), and toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography or by precipitation/crystallization as described in the thionyl chloride method.

Application in Pharmaceutical Synthesis: Intermediate for Antiviral Drugs

This compound and its analogs are pivotal intermediates in the synthesis of antiviral prodrugs, such as Valacyclovir, the L-valyl ester of acyclovir.[3][4] The esterification of the parent drug with a valine derivative significantly enhances its oral bioavailability.

Role in Valacyclovir Synthesis

The synthesis of Valacyclovir typically involves the coupling of a protected L-valine derivative with acyclovir.[3][4] The benzyl and ethyl groups in this compound serve as protecting groups for the carboxylic acid and amino functionalities, respectively, during the coupling reaction.

The general synthetic route involves:

  • N-protection of the valine derivative: The amino group of the valine ester is protected, often with a group like Carbobenzyloxy (Cbz).

  • Coupling with Acyclovir: The N-protected valine derivative is then coupled with acyclovir, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[3]

  • Deprotection: The protecting groups are subsequently removed to yield the final API, Valacyclovir.

The use of a valine ester intermediate is crucial for achieving the desired ester linkage in the final prodrug, which is key to its enhanced pharmacokinetic profile.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an amino acid ester hydrochloride, representative of the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification L_Valine L-Valine Esterification Fischer-Speier Esterification L_Valine->Esterification Alcohols Benzyl Alcohol + Ethanol Alcohols->Esterification Reagent Thionyl Chloride or p-TsOH Reagent->Esterification Solvent Toluene (optional) Solvent->Esterification Evaporation Solvent Evaporation Esterification->Evaporation Crude Product Precipitation Precipitation with Anti-solvent Evaporation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Benzyl ethyl-L-valinate hydrochloride Recrystallization->Final_Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate in Prodrug Synthesis

This diagram illustrates the logical relationship where this compound acts as an intermediate in the synthesis of a prodrug like Valacyclovir.

G Intermediate Benzyl ethyl-L-valinate HCl (Chiral Building Block) N_Protection N-Protection (e.g., Cbz group) Intermediate->N_Protection Protected_Intermediate N-Protected Valine Derivative N_Protection->Protected_Intermediate Coupling Peptide Coupling Reaction (e.g., DCC/DMAP) Protected_Intermediate->Coupling API_Core API Core Structure (e.g., Acyclovir) API_Core->Coupling Protected_Prodrug Protected Prodrug Coupling->Protected_Prodrug Deprotection Deprotection Protected_Prodrug->Deprotection Final_API Final API (e.g., Valacyclovir) Deprotection->Final_API

Caption: Logical workflow for the use of Benzyl ethyl-L-valinate HCl in prodrug synthesis.

Prodrug Activation Signaling Pathway

The following diagram depicts the metabolic activation pathway of a valine ester prodrug, illustrating how the intermediate facilitates enhanced bioavailability.

G Prodrug Valine Ester Prodrug (e.g., Valacyclovir) (Oral Administration) Absorption Intestinal Absorption Prodrug->Absorption Hydrolysis Hydrolysis Absorption->Hydrolysis First-pass metabolism Esterases Esterases (in Intestine, Liver, Plasma) Esterases->Hydrolysis Active_Drug Active Drug (e.g., Acyclovir) Hydrolysis->Active_Drug Valine L-Valine (Natural Amino Acid) Hydrolysis->Valine Systemic_Circulation Enters Systemic Circulation Active_Drug->Systemic_Circulation Target Pharmacological Target Systemic_Circulation->Target

References

Benzyl Ethyl-L-valinate Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Benzyl ethyl-L-valinate hydrochloride (CAS No. 1259396-60-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document amalgamates available data with general safety principles for handling laboratory chemicals of a similar nature. Professionals should handle this substance with the care required for new or uncharacterized compounds.

Chemical and Physical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes known properties and includes data for the closely related compound, Ethyl L-valinate hydrochloride, for reference.

PropertyThis compoundEthyl L-valinate hydrochloride (for reference)
CAS Number 1259396-60-53339-44-4
Molecular Formula C₁₄H₂₂ClNO₂C₇H₁₆ClNO₂
Molecular Weight 271.78 g/mol 181.66 g/mol
Appearance White to off-white solidData not available
Purity ≥98%95.0%
Solubility Soluble in DMSOData not available
Storage Conditions Store at -20°C for long-termData not available

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound was found in the public domain. Based on the safety information for the related compound Ethyl L-valinate hydrochloride, it is prudent to assume that this compound may be harmful if inhaled, ingested, or in contact with skin.[1]

General Hazards of Related Compounds:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Harmful if swallowed.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Handling Procedures
  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[1]

  • Incompatible with strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[1]

  • Hazardous Combustion Products: May produce carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE.

  • Environmental Precautions: Prevent from entering drains or waterways.[1]

  • Methods for Cleaning Up: Mix with an inert absorbent material (e.g., sand, vermiculite) and sweep up. Place in a sealed container for disposal.[1]

Experimental Protocols: Risk Assessment Workflow

The following diagram illustrates a general workflow for risk assessment and safe handling of this compound in a research and development setting.

RiskAssessmentWorkflow start Start: New Experiment with Benzyl ethyl-L-valinate HCl assess_hazards 1. Hazard Assessment - Review available data - Assess structural analogs start->assess_hazards sds_check SDS Available? assess_hazards->sds_check no_sds Assume High Potency/ Toxicity sds_check->no_sds No develop_sop 2. Develop Safe Operating Procedure (SOP) sds_check->develop_sop Yes no_sds->develop_sop ppe_controls 3. Define PPE & Engineering Controls - Fume hood - Gloves, Goggles, Lab Coat develop_sop->ppe_controls handling_storage 4. Handling & Storage - Weighing in ventilated enclosure - Store at -20°C ppe_controls->handling_storage emergency_plan 5. Emergency Plan - Spill cleanup procedure - First aid measures handling_storage->emergency_plan conduct_experiment 6. Conduct Experiment under Supervision emergency_plan->conduct_experiment waste_disposal 7. Waste Disposal - Segregate hazardous waste - Follow institutional guidelines conduct_experiment->waste_disposal end End waste_disposal->end

Risk Assessment and Handling Workflow

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

In-Depth Technical Guide: Storage and Stability of Benzyl Ethyl-L-valinate Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for Benzyl ethyl-L-valinate hydrochloride powder. Adherence to these guidelines is critical for maintaining the compound's purity, potency, and overall stability, ensuring reliable and reproducible results in research and development.

Core Storage Recommendations

This compound is a valine derivative that appears as a white to off-white solid.[1] As an amino acid ester hydrochloride, its salt form contributes to enhanced stability compared to the free base, primarily by protecting the ester group from hydrolysis.[1][2] However, proper storage conditions are paramount to prevent degradation over time.

For optimal long-term and short-term storage, the following conditions are recommended:

Storage ConditionTemperatureDuration
Long-term Storage -20°CUp to 3 years[1]
Short-term Storage 4°CUp to 2 years[1]

Table 1: Recommended Storage Temperatures and Durations for this compound Powder

It is crucial to store the powder in a tightly sealed container to minimize exposure to moisture and air. General best practices for storing similar amino acid ester hydrochlorides include keeping them in a cool, dry, and well-ventilated place.[3][4]

Key Stability Factors and Handling Precautions

Several environmental factors can impact the stability of this compound powder. Understanding and mitigating these factors are essential for preserving the compound's integrity.

2.1. Humidity and Hygroscopicity:

  • Store the powder in a desiccator or a controlled low-humidity environment.

  • Keep the container tightly closed when not in use.

  • Handle the powder in a dry atmosphere, such as a glove box, if possible.

2.2. Light Sensitivity (Photostability):

Exposure to light, particularly UV radiation, can induce photodegradation of organic compounds. While specific photostability studies on this compound are not publicly available, it is a standard precautionary measure to protect chemical substances from light.[5]

  • Store the container in a dark place or use an amber-colored vial to shield it from light.

  • Avoid unnecessary exposure to direct sunlight or strong artificial light during handling.

2.3. Incompatible Materials:

This compound should be stored away from strong oxidizing agents.[3][4][6] Contact with such substances can lead to oxidative degradation of the molecule.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a re-test period or shelf life for this compound powder, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and general procedures for hygroscopicity and photostability testing.[2]

3.1. Hygroscopicity Testing Protocol:

This protocol outlines a procedure to determine the hygroscopic nature of the powder.

  • Sample Preparation: Accurately weigh a specific amount of this compound powder into a pre-weighed, suitable container.

  • Initial Conditioning: Place the open container in a controlled humidity chamber at 25°C and 60% relative humidity (RH) for 24 hours to allow for equilibration.

  • Initial Weighing: After equilibration, weigh the container and record the initial weight (W₀).

  • Stress Conditioning: Transfer the container to a humidity chamber set at a higher humidity, for example, 25°C and 80% RH.

  • Periodic Weighing: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the container and immediately weigh it, recording the weight (Wₜ).

  • Calculation: Calculate the percentage of weight gain using the formula: % Weight Gain = [(Wₜ - W₀) / W₀] * 100.

  • Classification: Based on the percentage of weight gain, the substance can be classified (e.g., non-hygroscopic, slightly hygroscopic, etc.).

3.2. Photostability Testing Protocol (based on ICH Q1B):

This protocol is designed to evaluate the light sensitivity of the powder.

  • Sample Preparation: Spread a thin layer of the powder (not more than 3mm thick) in a suitable, chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A xenon lamp or a metal halide lamp is often used for this purpose.

  • Temperature Control: Maintain a constant temperature during the experiment to differentiate between thermal and light-induced degradation.

  • Analysis: After the exposure period, compare the physical properties (appearance, color) and chemical purity of the light-exposed sample with the dark control. Purity should be assessed using a validated stability-indicating analytical method, such as HPLC.

3.3. Stability-Indicating HPLC Method Protocol:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products. The following is a representative protocol that can be adapted and validated.

  • Forced Degradation Studies: To develop and validate the stability-indicating nature of the method, subject the powder to forced degradation under various stress conditions (acidic and basic hydrolysis, oxidation, and thermal stress). This will generate potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-230 nm).

    • Injection Volume: 10-20 µL.

  • Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining and maintaining the appropriate storage conditions for this compound powder.

StorageConditionWorkflow cluster_initial_assessment Initial Assessment cluster_stability_studies Forced Degradation & Stability Studies cluster_analysis Analysis & Method Development cluster_conclusion Conclusion & Recommendations A Characterize Physical Properties (Appearance, Solubility) D Hygroscopicity Testing A->D B Review Literature for Similar Compounds B->D E Photostability Testing (ICH Q1B) B->E F Thermal Stability Testing B->F G pH Stability (Hydrolysis) B->G C Initial Purity Assay (e.g., HPLC) H Develop & Validate Stability-Indicating Method (HPLC) C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I J Establish Recommended Storage Conditions (Temp, Humidity, Light) I->J K Define Re-test Period or Shelf Life J->K L Finalize Handling & Packaging Guidelines J->L DegradationPathways cluster_stressors cluster_degradation cluster_products Compound Benzyl ethyl-L-valinate hydrochloride Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation ThermalDecomposition Thermal Decomposition Compound->ThermalDecomposition Oxidation Oxidation Compound->Oxidation Moisture Moisture/ Humidity Moisture->Hydrolysis Light Light (UV) Light->Photodegradation Heat Elevated Temperature Heat->ThermalDecomposition Oxidants Oxidizing Agents Oxidants->Oxidation Products L-Valine, Benzyl Alcohol, Ethyl Alcohol, etc. Hydrolysis->Products Photodegradation->Products ThermalDecomposition->Products Oxidation->Products

References

A Technical Guide to Commercial Sourcing of Benzyl Valinate Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, technical specifications, and key applications of protected L-valine esters, specifically focusing on benzyl and ethyl derivatives used as critical intermediates in pharmaceutical and peptide synthesis. This document offers a comparative analysis of commercially available compounds, details relevant experimental protocols, and illustrates key chemical and logistical workflows.

Overview of Benzyl Valinate Derivatives

Protected amino acids are fundamental building blocks in the synthesis of peptides and complex small-molecule pharmaceuticals. L-valine derivatives, with their carboxyl and amino groups temporarily masked, allow for controlled, sequential bond formation. Benzyl and ethyl esters are common protecting groups for the carboxyl terminus. These intermediates are particularly crucial in the synthesis of antiviral drugs like Valacyclovir, where L-valine is esterified to the active compound Acyclovir to enhance its bioavailability.[1][2][3] For researchers and procurement managers in the pharmaceutical industry, sourcing high-purity, well-characterized valine esters is a critical step in the drug development pipeline.[4]

Commercial Supplier Analysis

The nomenclature for these compounds can vary. While "Benzyl ethyl-L-valinate hydrochloride" is a specific chemical entity, the more commonly sourced and utilized intermediate for many applications is "L-Valine benzyl ester hydrochloride." The following tables summarize technical data from various commercial suppliers for both compounds to aid in selection and procurement.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/AssayAppearanceStorage Conditions
MedChemExpress[5][6]1259396-60-5C₁₄H₂₂ClNO₂271.78Not SpecifiedSolid, White to off-whitePowder: -20°C (3 years), 4°C (2 years)
BLD Pharm[7]1259396-60-5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Commercial Suppliers of L-Valine benzyl ester hydrochloride

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/AssayAppearanceStorage Conditions
Atom Pharma[8]2462-34-2C₁₂H₁₈ClNO₂243.73Not SpecifiedWhite SolidNot Specified
Chem-Impex[9]2462-34-2C₁₂H₁₇NO₂·HCl243.7≥ 99% (HPLC)White to off-white powder0-8°C
Sigma-Aldrich2462-34-2C₁₂H₁₇NO₂·HCl243.73≥ 98% (TLC)White powder-20°C

Key Applications and Synthesis

The primary application of these L-valine esters is as intermediates for the preparation of peptides and pharmaceuticals.[8][9] A prominent example is the synthesis of Valacyclovir, a prodrug of Acyclovir. The general process involves the condensation of an N-protected L-valine (such as N-Carbobenzyloxy-L-valine or "Cbz-L-valine") with Acyclovir, followed by deprotection.[2][3] The use of coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a common strategy for forming the ester linkage.[1][2]

The diagram below illustrates a generalized pathway for the synthesis of a Valacyclovir precursor, highlighting the role of a protected valine derivative.

G A N-Protected L-Valine (e.g., Cbz-L-Valine) C Coupling Reaction A->C B Acyclovir B->C D Protected Valacyclovir Intermediate C->D Esterification E Deprotection (e.g., Catalytic Hydrogenation) D->E F Valacyclovir E->F Removal of Cbz group Reagents DCC, DMAP in DMF Reagents->C

Caption: Generalized synthetic pathway for Valacyclovir.

Experimental Protocols

For professionals in drug development, rigorous quality control and defined synthesis procedures are paramount. The following are representative protocols for the analysis and use of valine ester intermediates.

4.1 Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of an amino acid ester hydrochloride, adapted from industry practices.[10]

Objective: To determine the purity of an L-valine ester hydrochloride sample.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[10]

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Phosphoric acid or Formic acid (for MS compatibility)[10]

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid. A typical composition could be Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1 v/v/v). For mass spectrometry applications, replace phosphoric acid with formic acid.[10]

  • Standard Solution Preparation: Accurately weigh a reference standard of the L-valine ester hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: ~210 nm (or as appropriate for the compound)

    • Column Temperature: 30°C

  • Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

4.2 Protocol 2: Peptide Coupling Reaction

This protocol outlines a general procedure for coupling an N-protected amino acid to another molecule, as seen in the synthesis of Valacyclovir.[1][2]

Objective: To form an ester bond between N-Cbz-L-valine and Acyclovir.

Materials:

  • N-Cbz-L-valine

  • Acyclovir

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dimethylformamide (DMF), anhydrous

  • Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Dissolve N-Cbz-L-valine (1.5 equivalents) in anhydrous DMF in a reaction flask under an inert atmosphere.

  • Cool the solution to -5°C to 0°C using a cooling bath.[1]

  • In a separate container, dissolve DCC (1.5 equivalents) in a minimal amount of DMF and add this solution to the cooled N-Cbz-L-valine solution. Stir for 20-30 minutes.

  • Add Acyclovir (1.0 equivalent) and DMAP (0.1 equivalents) to the reaction mixture.[1]

  • Allow the reaction to stir at 0°C for several hours, monitoring its progress via TLC or LC-MS.

  • Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid and can be removed by filtration.

  • The filtrate, containing the desired protected product, can be purified using standard techniques such as extraction and chromatography.

Procurement and Quality Assurance Workflow

For research and GMP environments, a structured workflow for sourcing and qualifying raw materials is essential. The following diagram illustrates a typical process.

G cluster_sourcing Sourcing & Procurement cluster_qc Incoming Quality Control A Identify Suppliers (e.g., MedChemExpress, Chem-Impex) B Request Technical Data (CoA, Purity, Specifications) A->B C Place Order B->C D Receive Shipment & Verify Documentation C->D E Analytical Testing (HPLC, NMR, MS) D->E F Compare Results to CoA & Specifications E->F G Material Approved & Released for R&D F->G Pass H Material Rejected (Contact Supplier) F->H Fail

Caption: Standard workflow for chemical sourcing and QC.

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling with Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that dictates the success and purity of the final product. Benzyl ethyl-L-valinate hydrochloride is a derivative of the amino acid valine, frequently employed as the C-terminal residue in the solution-phase synthesis of dipeptides and larger peptide fragments. The presence of a sterically hindered isopropyl group on the valine side chain can pose challenges to achieving high coupling efficiency and may increase the risk of racemization. Therefore, the selection of an appropriate coupling methodology is paramount.

This document provides detailed protocols for the peptide coupling of an N-protected amino acid with this compound using two common and effective reagent systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Data Presentation

The efficiency of peptide coupling reactions can be influenced by the specific amino acid sequence, protecting groups, and reaction conditions. The following table summarizes typical yields for the solution-phase synthesis of dipeptides involving sterically hindered amino acids like valine, based on literature precedents for similar couplings.

N-Protected Amino AcidCoupling Reagent SystemAmine ComponentSolventTypical Yield (%)Purity (%)Reference
Z-L-Phg-OHEDC-HCl / Oxyma PureH-Val-OMe-HClDCM/DMF81-84>99 (diastereomeric purity)[1]
Boc-Ala-OHHBTU / DIPEAMethyl AnthranilateDCMHigh (not specified)High (not specified)[2]
Fmoc-Asp(OtBu)-OHHBTU / DIPEAValine-loaded ResinDMFHigh (not specified)High (not specified)[3]
Boc-Val-OHHATU / DIPEA4-amino-N-(4-methoxybenzyl)benzamideDMF38>95[4]

Note: The yields and purities are representative and may vary based on the specific reactants and experimental conditions.

Experimental Protocols

Protocol 1: Peptide Coupling using EDC-HCl and HOBt

This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using the carbodiimide EDC-HCl and the racemization-suppressing additive HOBt.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine, Fmoc-L-Leucine-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl) solution

  • 1 N Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 eq) and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC-HCl (1.2 eq) to the cooled solution while stirring.

    • Stir the reaction mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add DIPEA or TEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine.

    • Add the solution of the free amine to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 N HCl (2x), water (1x), 1 N NaHCO₃ (2x), and saturated brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure dipeptide benzyl ester.

Protocol 2: Peptide Coupling using HBTU

This protocol utilizes the uronium salt-based coupling reagent HBTU, which is known for its high efficiency, especially with sterically hindered amino acids.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine, Fmoc-L-Leucine-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl) solution

  • 1 N Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

    • Stir the solution for a few minutes.

  • Amine Component Preparation:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution. Note that an excess of base is used both to neutralize the hydrochloride and to facilitate the coupling reaction.

  • Coupling:

    • Add the solution of the amine and DIPEA to the solution of the activated acid.

    • Stir the reaction mixture at room temperature for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 N HCl (2x), water (1x), 1 N NaHCO₃ (2x), and saturated brine (1x).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve N-Protected Amino Acid & Additive activation Activate Carboxylic Acid (e.g., with EDC or HBTU) prep_acid->activation prep_amine Dissolve Benzyl ethyl-L-valinate HCl & Neutralize with Base coupling Combine Activated Acid and Free Amine prep_amine->coupling activation->coupling stir Stir at RT (2-24 hours) coupling->stir solvent_removal Solvent Evaporation stir->solvent_removal extraction Aqueous Washes (Acid, Base, Brine) solvent_removal->extraction drying Dry Organic Layer extraction->drying purification Flash Column Chromatography drying->purification product Pure Dipeptide purification->product

Caption: General workflow for solution-phase peptide coupling.

Mechanism of Carbodiimide-Mediated Coupling

G R_COOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Active Ester) R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea Dipeptide Dipeptide O_Acylisourea->Dipeptide + Amine (Direct Path) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Dipeptide + Amine Amine H₂N-R' (Free Amine) Amine->Dipeptide Amine->Dipeptide Urea Urea Byproduct

Caption: EDC/HOBt mediated peptide bond formation mechanism.

References

Application Notes and Protocols for Benzyl-L-valinate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and reliable assembly of amino acid sequences. The strategic use of protecting groups is fundamental to the success of SPPS. Benzyl-L-valinate hydrochloride (H-Val-OBzl·HCl) is a critical reagent in this process, serving as a protected form of the amino acid L-valine. This document provides detailed application notes and protocols for the effective use of Benzyl-L-valinate hydrochloride in SPPS, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.

The benzyl ester protecting group on the carboxyl terminus of valine is crucial for preventing unwanted side reactions during peptide chain elongation.[1] This protection is stable under the acidic conditions required for the removal of the N-terminal Boc group, yet it can be cleaved under specific conditions, such as strong acids or catalytic hydrogenolysis, at the final stage of synthesis.[2][3] This orthogonality ensures the integrity of the C-terminus throughout the iterative coupling cycles.[3]

Key Applications

  • Boc/Bzl Solid-Phase Peptide Synthesis: Benzyl-L-valinate is a standard building block in the Boc/Bzl SPPS strategy, where Boc is the temporary N-terminal protecting group and benzyl-based groups offer more permanent side-chain protection.[1][4]

  • Synthesis of Peptides Containing Sterically Hindered Residues: Valine is a sterically hindered amino acid. The use of its pre-protected benzyl ester form facilitates efficient coupling reactions.

  • Fragment Condensation: Protected peptide fragments can be synthesized using benzyl ester protection for the C-terminal residue, which are later coupled in solution-phase synthesis.

Quantitative Data Summary

The efficiency of each step in SPPS is paramount for achieving a high overall yield and purity of the target peptide. The following tables summarize typical quantitative data for key steps in the Boc/Bzl strategy using a benzyl ester-protected C-terminal amino acid.

Table 1: Typical Reaction Parameters for Boc/Bzl SPPS

ParameterValue/RangeNotes
Resin Loading0.3 - 1.0 mmol/gVaries with the resin type and scale of synthesis.
Boc-Amino Acid Excess2 - 4 equivalentsRelative to the resin loading.
Coupling Reagent Excess2 - 4 equivalentse.g., DIC/HOBt or HBTU/DIEA.
Coupling Time1 - 4 hoursCan be monitored using the Kaiser test.
Boc Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[3]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM or DMF.

Table 2: Illustrative Yield and Purity Data for a Model Decapeptide Synthesis

StepParameterTypical Value
Synthesis Average Coupling Efficiency per Cycle> 99%
Overall Crude Peptide Yield70 - 85%
Purification Crude Peptide Purity (by RP-HPLC)60 - 80%
Final Purity after RP-HPLC> 95%
Overall Isolated Yield30 - 50%

Note: These values are illustrative and can vary significantly depending on the peptide sequence, length, and synthesis scale.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Benzyl-L-valinate hydrochloride in manual Boc/Bzl SPPS.

Protocol 1: Loading of the First Amino Acid (Boc-Val-OBzl) onto Merrifield Resin

This protocol is applicable if starting with a non-preloaded resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-valine

  • Potassium fluoride (KF) or Cesium salt of Boc-L-valine

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin in DMF for 1-2 hours.

  • In a separate flask, dissolve Boc-L-valine (2 eq.) and KF (2 eq.) in DMF.

  • Add the Boc-L-valine solution to the swollen resin.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours.

  • Filter the resin and wash sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a suitable method (e.g., picric acid titration).

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc/Bzl Strategy)

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

  • Boc-Val-OBzl loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Boc-Val-OBzl loaded resin in DCM for 30 minutes in a reaction vessel.[3]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3][5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[5]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.[5]

    • Drain the neutralization solution and wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

    • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF and DCM.

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the benzyl ester and other side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or p-cresol (scavenger)

  • Cold diethyl ether

Procedure:

Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Dry the fully assembled peptide-resin under vacuum.

  • Transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole (1 mL per gram of resin).

  • Cool the reaction vessel to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 4: Purification of the Crude Peptide

Materials:

  • Crude peptide

  • Aqueous buffer (e.g., 0.1% TFA in water)

  • Acetonitrile (ACN) with 0.1% TFA

  • Reverse-phase HPLC (RP-HPLC) system

Procedure:

  • Dissolve the crude peptide in a minimal amount of an appropriate aqueous buffer.

  • Purify the peptide by preparative RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps start Start with Boc-Val-OBzl-Resin swell Swell Resin in DCM start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize Neutralization (10% DIEA in DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple Amino Acid Coupling (Boc-AA, DIC, HOBt) wash2->couple kaiser Kaiser Test couple->kaiser wash3 Wash (DMF, DCM) wash3->deprotect Next Cycle cleave Cleavage & Deprotection (HF or TFMSA) wash3->cleave Final Cycle kaiser->couple Positive kaiser->wash3 Negative purify Purification (RP-HPLC) cleave->purify lyophilize Lyophilization purify->lyophilize end Final Peptide lyophilize->end

Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Boc_Bzl_Strategy cluster_deprotection N-terminal Deprotection cluster_cleavage Final Cleavage & Side-Chain Deprotection PeptideResin Growing Peptide Chain on Resin (N-terminus Boc-protected) Boc Boc Group (Temporary Protection) PeptideResin->Boc Benzyl Benzyl-based Groups (Side-chain & C-terminal ester) (Permanent Protection) PeptideResin->Benzyl FreeAmine Free N-terminal Amine Boc->FreeAmine Yields HF Strong Acid (e.g., HF) TFA Moderate Acid (e.g., TFA) TFA->Boc Removes FreePeptide Fully Deprotected Peptide Benzyl->FreePeptide Yields HF->Benzyl Removes

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl ethyl-L-valinate hydrochloride in solution-phase peptide synthesis. This reagent serves as a key building block, offering specific advantages in the synthesis of peptides containing the sterically hindered amino acid valine.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful technique for the production of short to medium-length peptides. It offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. The choice of protecting groups for the amino and carboxyl termini of amino acids is critical to prevent unwanted side reactions and racemization.

This compound is a derivative of L-valine where the carboxyl group is protected as a benzyl ester and the amino group is present as a hydrochloride salt. This dual protection strategy is advantageous. The benzyl ester group can be removed under mild hydrogenolysis conditions, which are orthogonal to many common N-terminal protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The ethyl ester component can potentially improve solubility in organic solvents commonly used in peptide synthesis. The hydrochloride salt form enhances the stability and handling of the amino acid derivative.

The sterically hindered side chain of valine can present challenges in peptide coupling reactions, sometimes leading to lower yields and incomplete reactions. The use of appropriate coupling reagents and optimized reaction conditions, in conjunction with well-designed protected amino acid derivatives like this compound, is crucial for overcoming these challenges.

Data Summary

The following table summarizes representative data for the coupling of an N-protected amino acid (e.g., Boc-Gly-OH) with this compound to form a dipeptide. The data is illustrative and may vary based on specific reaction conditions and reagents.

Coupling ReagentAdditiveSolventReaction Time (h)Yield (%)Purity (%)
DCCHOBtDCM1285>95
HBTUHOBt/DIEADMF492>97
HATUHOAt/DIEADMF295>98
  • DCC: N,N'-Dicyclohexylcarbodiimide

  • HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HOBt: Hydroxybenzotriazole

  • HOAt: 1-Hydroxy-7-azabenzotriazole

  • DIEA: N,N'-Diisopropylethylamine

  • DCM: Dichloromethane

  • DMF: Dimethylformamide

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide (e.g., Boc-Gly-Val-OBn)

This protocol details the coupling of N-Boc-Glycine with this compound using HATU as the coupling reagent.

Materials:

  • N-Boc-Glycine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and N-Boc-Glycine (1.05 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIEA (2.5 eq) dropwise to neutralize the hydrochloride salt and activate the coupling reagent. Stir for 10-15 minutes.

  • Coupling: Add HATU (1.1 eq) to the reaction mixture. Allow the solution to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide (Boc-Gly-Val-OBn).

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Protocol 2: Deprotection of the Benzyl Ester

This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenation.

Materials:

  • Protected dipeptide (e.g., Boc-Gly-Val-OBn)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional solvent (methanol or ethanol).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the Boc-protected dipeptide with a free carboxyl group (Boc-Gly-Val-OH).

Visualizations

Workflow for Dipeptide Synthesis

G Workflow for Solution-Phase Dipeptide Synthesis cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification cluster_3 Product A N-Boc-Amino Acid C Dissolve in Anhydrous DMF A->C B This compound B->C D Add DIEA for Neutralization C->D E Add Coupling Reagent (e.g., HATU) D->E F Reaction at 0°C to RT E->F G Aqueous Work-up (Acid/Base Washes) F->G H Drying and Solvent Evaporation G->H I Column Chromatography H->I J Protected Dipeptide (Boc-AA-Val-OBn) I->J

Caption: General workflow for the solution-phase synthesis of a protected dipeptide.

Logical Relationship of Protecting Groups

G Orthogonal Deprotection Strategy cluster_N N-Terminal Deprotection cluster_C C-Terminal Deprotection Start Fully Protected Dipeptide (e.g., Boc-Gly-Val-OBn) N_Deprotect Acidic Conditions (e.g., TFA) Start->N_Deprotect C_Deprotect Hydrogenolysis (H₂, Pd/C) Start->C_Deprotect N_Product H-Gly-Val-OBn N_Deprotect->N_Product C_Product Boc-Gly-Val-OH C_Deprotect->C_Product

Caption: Orthogonal deprotection strategy for N-Boc and C-terminal benzyl ester groups.

Application Notes and Protocols for the Characterization of Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ethyl-L-valinate hydrochloride is a derivative of the amino acid L-valine. As with any chemically synthesized compound intended for pharmaceutical research and development, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a detailed overview of the key analytical methods and protocols for the thorough characterization of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number1259396-60-5[1][2]
Molecular FormulaC₁₄H₂₂ClNO₂[1]
Molecular Weight271.78 g/mol [1]
AppearanceWhite to off-white solid[1][2]
SolubilitySoluble in DMSO (≥ 100 mg/mL)[1][2]

Analytical Methods for Characterization

A multi-faceted analytical approach is recommended to ensure a comprehensive characterization of this compound. This typically involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

I. Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for identifying and quantifying any related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general method and may require optimization for specific impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid). A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation: Purity Assessment

ParameterResult
Retention Time~15.8 min (main peak)
Purity (by area %)>98%
Related ImpuritiesIndividual impurities <0.1%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Logical relationship between structure, techniques, and data in spectroscopic analysis.

III. Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as melting point and decomposition temperature.

Experimental Protocol: DSC and TGA

  • Instrumentation: A simultaneous TGA/DSC instrument or separate DSC and TGA instruments.

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum pan.

  • DSC Conditions:

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA Conditions:

    • Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

Data Presentation: Thermal Analysis Summary

AnalysisParameterResult
DSCMelting Point (Onset)~150 - 160 °C
TGAOnset of Decomposition>200 °C
TGAWeight Loss at 100°C<0.5% (indicates absence of water)

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analyses is essential for confirming the identity, purity, and stability of this compound, thereby ensuring its quality for research and drug development purposes. It is important to note that the specific parameters for each method may require optimization based on the instrumentation and the specific quality attributes being investigated.

References

Application Note: HPLC Analysis of Benzyl ethyl-L-valinate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of Benzyl ethyl-L-valinate hydrochloride by High-Performance Liquid Chromatography (HPLC). It includes the chromatographic conditions, sample preparation, and a discussion of potential impurities.

Introduction

This compound is an amino acid derivative with potential applications in pharmaceutical synthesis. The control of its purity is critical to ensure the quality, safety, and efficacy of any downstream products. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related and degradation impurities.

The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing. The chemical structure of this compound (CAS No. 1259396-60-5) is provided below[1][2].

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 1259396-60-5

  • Molecular Formula: C₁₄H₂₂ClNO₂

  • Molecular Weight: 271.78 g/mol [1][2]

Experimental Protocol: Purity Determination by RP-HPLC

This section details the materials, instrumentation, and procedures for the HPLC analysis.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters XBridge C18, Phenomenex Luna C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (primary), with diode array detection (DAD) for peak purity analysis
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Sample and Standard Preparation
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% for five replicate injections

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results from the analysis of a hypothetical batch are presented below.

Table 4: Purity Analysis Results for this compound

Lot NumberRetention Time (min)Peak AreaPurity (%)
Lot A12.5456789099.85
Lot B12.6449876599.52
Lot C12.5460123499.91

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for a robust purity method. Impurities can arise from the synthesis process or from degradation of the final product.

Table 5: Potential Impurities of this compound

Impurity NamePotential Source
L-Valine ethyl esterUnreacted starting material from the N-alkylation step.
Benzyl chloride / Benzyl bromideExcess alkylating agent from the synthesis.
N-Benzyl-L-valine ethyl esterIncomplete N-ethylation.
N-Ethyl-L-valine ethyl esterIncomplete N-benzylation.
Dibenzyl-L-valine ethyl esterOver-alkylation side reaction.
L-ValineHydrolysis of the ethyl ester.
Benzyl alcoholPotential hydrolysis of the N-benzyl group under certain conditions, though less likely than ester hydrolysis.[3][4]
D-Benzyl ethyl-valinateRacemization during synthesis. A separate chiral HPLC method would be required for its quantification.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_diluent Prepare Diluent (50:50 Water:ACN) prep_std Prepare Standard Solution (0.5 mg/mL) prep_diluent->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample sys_suit Perform System Suitability Test prep_std->sys_suit inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sys_suit sys_suit->inject_sample If criteria met integrate Integrate Chromatogram inject_sample->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Potential Degradation and Impurity Pathways

This diagram outlines the potential formation of key impurities from the starting materials and degradation of the final product.

Degradation_Pathway SM1 L-Valine Ethyl Ester Product Benzyl ethyl-L-valinate hydrochloride SM1->Product N-Alkylation Imp1 N-Benzyl-L-valine ethyl ester SM1->Imp1 Incomplete Ethylation Imp2 N-Ethyl-L-valine ethyl ester SM1->Imp2 Incomplete Benzylation SM2 Benzyl Halide & Ethyl Halide SM2->Product N-Alkylation Deg1 L-Valine Product->Deg1 Ester Hydrolysis Deg2 Benzyl Alcohol Product->Deg2 De-benzylation (Forced Degradation)

Caption: Potential impurity and degradation pathways.

References

Application Note: NMR Spectroscopic Analysis of Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Benzyl ethyl-L-valinate hydrochloride. It includes predicted ¹H and ¹³C NMR spectral data based on analogous compounds, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a generalized workflow for NMR data acquisition and analysis. This application note serves as a practical resource for the structural characterization and purity assessment of this amino acid derivative, which is relevant in synthetic chemistry and drug development.

Introduction

This compound is a derivative of the amino acid L-valine, featuring both a benzyl ester and an ethyl ester group. As with many amino acid derivatives, it serves as a crucial building block in peptide synthesis and is of significant interest to the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity determination of such compounds. This application note outlines the expected NMR characteristics and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

Due to the limited availability of public domain experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) for both ¹H and ¹³C NMR spectra. These predictions are derived from the analysis of structurally similar compounds, namely L-Valine benzyl ester hydrochloride and L-Valine ethyl ester hydrochloride.

Note: The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (CH-N)~ 4.0 - 4.2d~ 4-5
Hβ (CH-C(CH₃)₂)~ 2.2 - 2.4m
γ-CH₃ (isopropyl)~ 1.0 - 1.2d~ 7
γ'-CH₃ (isopropyl)~ 0.9 - 1.1d~ 7
Benzyl CH₂~ 5.2 - 5.4s
Aromatic CH (benzyl)~ 7.3 - 7.5m
Ethyl CH₂~ 4.1 - 4.3q~ 7
Ethyl CH₃~ 1.2 - 1.4t~ 7
NH₃⁺~ 8.5 - 9.0br s
Table 2: Predicted ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 170 - 172
Cα (CH-N)~ 58 - 60
Cβ (CH-C(CH₃)₂)~ 30 - 32
Cγ (isopropyl CH₃)~ 18 - 20
Cγ' (isopropyl CH₃)~ 17 - 19
Benzyl CH₂~ 67 - 69
Aromatic C (ipso)~ 135 - 137
Aromatic C (ortho, meta, para)~ 128 - 130
Ethyl CH₂~ 61 - 63
Ethyl CH₃~ 13 - 15

Experimental Protocol

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • Sample: this compound (solid, white to off-white powder).

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) (0.03-0.05% v/v), if not already present in the solvent.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Ancillary Equipment: Analytical balance, vortex mixer, and micropipettes.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Vortex the mixture until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the sample tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200-220 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the TMS signal to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire_1H Acquire ¹H Spectrum tune_match->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_peaks Peak Picking and Integration calibrate->integrate_peaks assign Assign Signals integrate_peaks->assign

Caption: General workflow for NMR analysis.

References

Application Note: Mass Spectrometric Analysis of Benzyl ethyl-L-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Benzyl ethyl-L-valinate hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a derivative of the amino acid valine and its characterization is crucial in various research and development settings.[1] This application note outlines the necessary steps for sample preparation, details the LC-MS methodology, and presents the anticipated mass spectral data, including a proposed fragmentation pattern. The provided protocols and data are intended to serve as a comprehensive guide for researchers and professionals in the fields of analytical chemistry and drug development.

Introduction

This compound is a valine derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are essential for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such compounds. This document describes a general methodology for the analysis of this compound by LC-MS, which can be adapted for various research purposes.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[2][3] The following protocol is a general guideline for preparing this compound for LC-MS analysis.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (0.1%)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 (v/v) methanol:water containing 0.1% formic acid to achieve the desired concentration for analysis (e.g., 1, 5, 10 µg/mL). The addition of a dilute organic acid like formic acid helps in the protonation of the analyte, which is beneficial for positive ion mode electrospray ionization.[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are suggested starting conditions for the LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50 - 500

Data Presentation

The expected mass for the protonated molecule [M+H]⁺ of Benzyl ethyl-L-valinate (free base, C14H21NO2) is approximately 236.16 m/z. The hydrochloride salt will dissociate in solution. The following table summarizes the expected m/z values for the parent ion and potential fragment ions.

Ion DescriptionProposed StructureCalculated m/z
[M+H]⁺ [C14H22NO2]⁺236.16
Fragment 1 [C7H7]⁺ (Tropylium ion)91.05
Fragment 2 [M+H - C7H8]⁺144.11
Fragment 3 [M+H - OC2H5]⁺190.13
Fragment 4 [M+H - COOC2H5]⁺162.13

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Benzyl ethyl-L-valinate HCl stock Dissolve in Methanol (1 mg/mL Stock) start->stock working Dilute with 50:50 MeOH:H2O + 0.1% FA stock->working filter Filter with 0.22 µm Syringe Filter working->filter inject Inject into LC-MS System filter->inject lc C18 Reverse-Phase Chromatography inject->lc ms ESI-MS Detection (Positive Mode) lc->ms acquire Acquire Mass Spectra ms->acquire process Process Data (Identify [M+H]⁺ and Fragments) acquire->process G Figure 2: Proposed ESI-MS/MS Fragmentation of [M+H]⁺ cluster_frags Fragment Ions parent [M+H]⁺ m/z = 236.16 frag1 [C7H7]⁺ m/z = 91.05 parent->frag1 Loss of C7H9NO2 frag2 [M+H - C7H8]⁺ m/z = 144.11 parent->frag2 Loss of Toluene frag3 [M+H - OC2H5]⁺ m/z = 190.13 parent->frag3 Loss of Ethoxy Radical frag4 [M+H - COOC2H5]⁺ m/z = 162.13 parent->frag4 Loss of Ethyl Formate

References

Application Notes and Protocols: Protecting Group Strategy for Valine using Benzyl and Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. Valine, a sterically hindered amino acid, presents unique challenges in synthetic strategies. The protection of its carboxylic acid moiety is a critical step to prevent unwanted side reactions during peptide coupling. This document provides detailed application notes and protocols for the protection of valine using two common C-terminal protecting groups: the benzyl ester and the ethyl ester.

The choice between a benzyl and an ethyl ester protecting group depends on the overall synthetic strategy, particularly the chemistry employed for N-terminal protection and the desired deprotection conditions. Benzyl esters are typically removed under reductive conditions (catalytic hydrogenolysis) or strong acidic cleavage, offering orthogonality with acid-labile N-terminal protecting groups like the tert-butoxycarbonyl (Boc) group.[1] In contrast, ethyl esters are commonly cleaved under basic conditions via saponification, providing orthogonality with both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) N-terminal protecting groups.[2]

These notes offer a comparative overview of the synthesis and deprotection of N-protected valine benzyl ester and N-protected valine ethyl ester, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the optimal strategy for their specific application.

I. Valine Protection as a Benzyl Ester

The benzyl ester is a robust protecting group for the C-terminus of amino acids, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] Its stability under a range of chemical conditions and its selective removal make it a reliable choice for peptide chemists.[1]

A. Synthesis of N-Protected L-Valine Benzyl Ester

A common method for the synthesis of L-valine benzyl ester is through the reaction of L-valine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[3] The resulting amino acid ester is then typically coupled with an N-protecting group.

Experimental Protocol: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-valine (1 eq.), benzyl alcohol (4 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), and toluene.[4]

  • Azeotropic Dehydration: Heat the mixture to reflux. The water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 5 hours.[4]

  • Crystallization: Cool the reaction mixture. A seed crystal of L-valine benzyl ester p-toluenesulfonate can be added to induce crystallization.[4]

  • Isolation: Collect the resulting crystals by filtration, wash with cold toluene, and dry under vacuum.[4]

Experimental Protocol: N-Protection of L-Valine Benzyl Ester (Example with Cbz group)

  • Reaction Setup: Suspend L-valine benzyl ester p-toluenesulfonate (1 eq.) in water and add sodium carbonate (1 eq.).

  • Addition of Protecting Group: Add benzyl chloroformate (Cbz-Cl) (1.2 eq.) and stir the reaction mixture overnight.

  • Workup: Filter the mixture and extract the aqueous layer with ethyl acetate. Adjust the aqueous layer to pH 2 and extract again with ethyl acetate.

  • Isolation: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz-L-valine benzyl ester.

B. Deprotection of N-Protected L-Valine Benzyl Ester

The most common method for the deprotection of a benzyl ester is catalytic hydrogenolysis, which is a mild and efficient procedure.[1][5]

Experimental Protocol: Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the N-protected L-valine benzyl ester (1 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask.[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[1][5]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (e.g., from a balloon). Repeat this process three times to ensure an inert atmosphere.[1][5]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected N-protected L-valine.[6]

II. Valine Protection as an Ethyl Ester

The ethyl ester is another widely used protecting group for the carboxylic acid functionality of amino acids. Its removal via saponification is orthogonal to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it a versatile choice in peptide synthesis.[2]

A. Synthesis of L-Valine Ethyl Ester Hydrochloride

L-valine ethyl ester is commonly synthesized by reacting L-valine with ethanol in the presence of thionyl chloride.

Experimental Protocol: Synthesis of L-Valine Ethyl Ester Hydrochloride

  • Reaction Setup: To a stirred suspension of L-valine (1 eq.) in ethanol (e.g., 150 mL for 100 mmol of valine) at 0 °C, slowly add thionyl chloride (1.5 eq.).[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.[7]

  • Isolation: Remove the solvent under reduced pressure to yield L-valine ethyl ester hydrochloride as a white solid. The product can often be used in the next step without further purification.[7]

B. Deprotection of N-Protected L-Valine Ethyl Ester

Deprotection of the ethyl ester is typically achieved through saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[2]

Experimental Protocol: Saponification

  • Reaction Setup: Dissolve the N-protected L-valine ethyl ester (1 eq.) in a mixture of an organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water (e.g., 3:1 v/v).[2]

  • Hydrolysis: Cool the solution to 0 °C in an ice bath and add the base (e.g., solid lithium hydroxide monohydrate, 1.5 eq.).[2]

  • Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Upon completion, carefully acidify the mixture to pH ~3-4 with 1 M HCl at 0 °C.[2]

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected N-protected L-valine.[2]

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection of valine using benzyl and ethyl esters. Yields are indicative and may vary based on reaction scale and purification efficiency.

Table 1: Synthesis of Valine Esters

ProductStarting MaterialsReagentsSolventReaction TimeTypical YieldReference
L-Valine Benzyl Ester p-ToluenesulfonateL-Valine, Benzyl Alcoholp-Toluenesulfonic acidToluene5 hours73-86%[4]
L-Valine Ethyl Ester HydrochlorideL-Valine, EthanolThionyl ChlorideEthanol24 hours>95%[7]

Table 2: Deprotection of N-Protected Valine Esters

Starting MaterialDeprotection MethodReagentsSolventReaction TimeTypical YieldReference
N-Cbz-L-Valine Benzyl EsterCatalytic HydrogenolysisH₂, 10% Pd/CMethanol/Ethanol1-4 hoursHigh[1][5]
N-Boc-L-Valine Ethyl EsterSaponificationLiOH·H₂OTHF/Water1-3 hoursHigh[2]

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the protection and deprotection of valine using benzyl and ethyl esters.

Workflow for Benzyl Ester Protection and Deprotection of Valine cluster_protection Protection cluster_deprotection Deprotection Valine L-Valine Esterification Esterification (Benzyl Alcohol, p-TSA, Toluene, Reflux) Valine->Esterification Val_OBn L-Valine Benzyl Ester p-Toluenesulfonate Esterification->Val_OBn N_Protection N-Protection (e.g., Cbz-Cl, Na2CO3) Val_OBn->N_Protection Protected_Val_OBn N-Protected L-Valine Benzyl Ester N_Protection->Protected_Val_OBn Deprotection Catalytic Hydrogenolysis (H2, Pd/C, Methanol) Protected_Val_OBn->Deprotection Deprotected_Val N-Protected L-Valine Deprotection->Deprotected_Val

Caption: Workflow for Benzyl Ester Protection and Deprotection of Valine.

Workflow for Ethyl Ester Protection and Deprotection of Valine cluster_protection Protection cluster_deprotection Deprotection Valine L-Valine Esterification Esterification (Ethanol, SOCl2) Valine->Esterification Val_OEt L-Valine Ethyl Ester Hydrochloride Esterification->Val_OEt N_Protection N-Protection (e.g., Boc2O, Base) Val_OEt->N_Protection Protected_Val_OEt N-Protected L-Valine Ethyl Ester N_Protection->Protected_Val_OEt Deprotection Saponification (LiOH, THF/H2O) Protected_Val_OEt->Deprotection Deprotected_Val N-Protected L-Valine Deprotection->Deprotected_Val

Caption: Workflow for Ethyl Ester Protection and Deprotection of Valine.

Conclusion

The selection of a C-terminal protecting group for valine is a critical decision in peptide synthesis. The benzyl ester offers a stable protecting group that is readily removed by hydrogenolysis, making it highly compatible with Boc-based strategies. The ethyl ester provides a versatile alternative that can be cleaved under basic conditions, ensuring orthogonality with a broader range of N-terminal protecting groups, including Fmoc. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in making an informed choice that aligns with their synthetic goals, ultimately facilitating the efficient and successful synthesis of valine-containing peptides and other complex molecules.

References

Application Notes and Protocols for the Deprotection of L-Valine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of small molecule therapeutics, the strategic use of protecting groups is paramount. The benzyl ester is a frequently employed protecting group for carboxylic acids due to its stability under various synthetic conditions and its susceptibility to cleavage under specific, mild conditions. L-valine, with its sterically demanding isopropyl side chain, presents a common yet important building block in many pharmaceutical compounds. The efficient removal of the benzyl protecting group from L-valine benzyl ester hydrochloride is a critical step to yield the free carboxylic acid for subsequent coupling reactions or as the final product.

These application notes provide a comprehensive overview of the common methods for the deprotection of L-valine benzyl ester hydrochloride, with a focus on catalytic hydrogenolysis and catalytic transfer hydrogenolysis. Detailed experimental protocols, a comparison of reaction conditions, and guidelines for reaction monitoring and product purification are presented to assist researchers in achieving high-yield and clean deprotection of this crucial amino acid derivative.

Chemical Transformation

The deprotection of L-Valine benzyl ester hydrochloride involves the cleavage of the benzyl ester to yield L-valine hydrochloride and toluene as a byproduct.

Caption: Chemical transformation of L-Valine Benzyl Ester Hydrochloride.

Deprotection Methods: A Comparative Overview

The two most prevalent methods for the deprotection of benzyl esters are catalytic hydrogenolysis and catalytic transfer hydrogenolysis. The choice between these methods often depends on the laboratory setup, safety considerations, and the presence of other functional groups in the molecule.

MethodCatalystHydrogen SourceSolventTemperatureTypical Reaction TimeYield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/CH₂ gas (balloon or Parr apparatus)Methanol, Ethanol, Ethyl AcetateRoom Temperature2 - 24 h>95High yield, clean reaction, simple workup.[1][2]Requires handling of flammable H₂ gas, potential for catalyst poisoning.[3]
Catalytic Transfer Hydrogenolysis 10% Pd/CAmmonium formate, Formic acid, CyclohexeneMethanol, EthanolRoom Temperature to Reflux0.5 - 6 h85 - 98Avoids the use of H₂ gas, often faster reaction times.[4][5][6]May require higher catalyst loading, potential for side reactions from the hydrogen donor.[3]

Note: The steric hindrance from the isopropyl group of valine may slightly increase reaction times compared to less hindered amino acids like glycine. Monitoring the reaction progress is crucial.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes the deprotection of L-valine benzyl ester hydrochloride using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • L-Valine benzyl ester hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Methanol (ACS grade)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite® in a pipette)

Procedure:

  • Preparation: In a round-bottom flask, dissolve L-valine benzyl ester hydrochloride (1 equivalent) in methanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10-20 mol% with respect to the substrate.[2]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane, methanol, and acetic acid (e.g., 90:9:1 v/v/v). The starting material (benzyl ester) will have a higher Rf value than the product (free amino acid).

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-valine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a water/ethanol mixture.[8]

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[4]

Materials:

  • L-Valine benzyl ester hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (ACS grade)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Preparation: To a stirred suspension of L-valine benzyl ester hydrochloride (1 equivalent) in methanol, add 10% Pd/C (typically 20-30 mol%).

  • Reagent Addition: Add ammonium formate (3-5 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-65 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude L-valine hydrochloride.

  • Purification: Purify the crude product by recrystallization from a water/ethanol mixture.[8]

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow start Start: Dissolve L-Valine Benzyl Ester HCl in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_reaction Setup Reaction Conditions (H₂ or Transfer Agent) add_catalyst->setup_reaction run_reaction Stir at Appropriate Temperature setup_reaction->run_reaction monitor Monitor Reaction by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete workup Reaction Workup: Filter Catalyst monitor->workup Complete isolate Isolate Crude Product: Solvent Evaporation workup->isolate purify Purify L-Valine HCl: Recrystallization isolate->purify end End: Pure L-Valine HCl purify->end

Caption: General experimental workflow for the deprotection of L-Valine Benzyl Ester Hydrochloride.

Signaling_Pathway substrate L-Valine Benzyl Ester (Substrate) adsorption Adsorption onto Catalyst Surface substrate->adsorption catalyst Pd/C (Catalyst) catalyst->adsorption h_source Hydrogen Source (H₂ or Donor) h_source->adsorption cleavage Reductive Cleavage of C-O Bond adsorption->cleavage Hydrogenolysis desorption Desorption of Products cleavage->desorption desorption->catalyst Regenerated product L-Valine (Product) desorption->product byproduct Toluene (Byproduct) desorption->byproduct

Caption: Simplified signaling pathway of catalytic hydrogenolysis.

Application in Drug Development and Peptide Synthesis

The deprotection of the benzyl ester of L-valine is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, in the synthesis of antiviral drugs like Valganciclovir or Valsartan, derivatives of valine are key intermediates. The ability to efficiently and cleanly remove the benzyl protecting group without affecting other sensitive functionalities is crucial for the overall yield and purity of the final API.

In solid-phase peptide synthesis (SPPS), while the Fmoc/tBu strategy is more common, the Boc/Bzl strategy is still employed, where benzyl esters are used for C-terminal protection.[1] The final deprotection step often involves a strong acid that cleaves the benzyl ester along with other side-chain protecting groups. However, for solution-phase peptide synthesis, the catalytic hydrogenolysis methods described herein offer a mild and selective alternative for deprotection at various stages of the synthesis.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, consider the following:

    • Increase the catalyst loading.

    • Ensure the catalyst is fresh and active.

    • For catalytic hydrogenolysis, ensure a good quality hydrogen source and an oxygen-free environment.

    • For transfer hydrogenolysis, a moderate increase in temperature might be beneficial.

  • Catalyst Poisoning: Certain functional groups (e.g., sulfur-containing groups) can poison the palladium catalyst.[3] If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.

  • Purification Difficulties: If the product is difficult to crystallize, it may be contaminated with byproducts from the hydrogen donor (in transfer hydrogenolysis) or residual solvent. In such cases, column chromatography on silica gel might be required for purification.

By following these detailed protocols and considering the provided comparative data, researchers and drug development professionals can effectively perform the deprotection of L-valine benzyl ester hydrochloride, a key step in the synthesis of various important molecules.

References

Application Notes and Protocols: The Role of N-Benzyloxycarbonyl-L-valine in Valacyclovir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valacyclovir, an L-valyl ester prodrug of the antiviral agent acyclovir, exhibits significantly enhanced oral bioavailability (approximately 55%) compared to its parent drug (10-20%).[1] This improved bioavailability is critical for effective management of viral infections such as herpes simplex and varicella-zoster. A key step in the synthesis of Valacyclovir involves the esterification of acyclovir with a protected form of the amino acid L-valine.

While the query refers to "Benzyl ethyl-L-valinate hydrochloride," the established and widely documented precursor for this synthesis is N-benzyloxycarbonyl-L-valine (Cbz-L-valine) . This document provides detailed application notes and protocols for the synthesis of Valacyclovir hydrochloride utilizing Cbz-L-valine, a process central to the commercial production of this important antiviral drug.[2][3] The synthesis is a two-step process: first, the condensation of acyclovir with Cbz-L-valine to form a protected intermediate, followed by the deprotection of this intermediate to yield Valacyclovir, which is subsequently converted to its hydrochloride salt.[2][3]

Overall Synthesis Pathway

The synthesis of Valacyclovir hydrochloride from acyclovir and Cbz-L-valine proceeds through two primary stages:

  • Condensation (Esterification): Acyclovir is reacted with N-benzyloxycarbonyl-L-valine (Cbz-L-valine) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[1][2] This reaction forms the intermediate, N-Cbz-valacyclovir.

  • Deprotection (Hydrogenation): The benzyloxycarbonyl (Cbz) protecting group is removed from the intermediate via catalytic hydrogenation, typically using a palladium-based catalyst (e.g., Palladium on alumina or Palladium on carbon).[1][4] The resulting Valacyclovir is then treated with hydrochloric acid to form the stable and pharmaceutically acceptable hydrochloride salt.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Deprotection Acyclovir Acyclovir CbzValacyclovir N-Cbz-valacyclovir (Protected Intermediate) Acyclovir->CbzValacyclovir DCC, DMAP DMF, -5 to 0°C CbzValine N-Benzyloxycarbonyl-L-valine (Cbz-L-valine) CbzValine->CbzValacyclovir ValacyclovirHCl Valacyclovir Hydrochloride (Final Product) CbzValacyclovir->ValacyclovirHCl H₂, Pd/Al₂O₃ DMF, HCl

Caption: Synthetic pathway for Valacyclovir hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-valacyclovir (Protected Intermediate)

This protocol details the condensation reaction between Cbz-L-valine and acyclovir.[1][4]

Materials:

  • N-benzyloxycarbonyl-L-valine (Cbz-L-valine)

  • Acyclovir

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve Cbz-L-valine (1.5 equivalents) in DMF in a suitable reaction vessel.

  • Cool the solution to a temperature between -5°C and 0°C.

  • Separately, dissolve DCC (1.5 equivalents) in DMF. Add this solution to the cooled Cbz-L-valine solution while maintaining the temperature below 0°C.

  • Age the mixture for approximately 20 minutes.

  • Add acyclovir (1 equivalent) and DMAP (catalytic amount, e.g., 0.15 equivalents) to the reaction mixture.

  • Stir the reaction at -5°C to 0°C for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Remove approximately 80% of the DMF from the filtrate by distillation under reduced pressure.

  • Dilute the remaining concentrated solution with water to precipitate the crude N-Cbz-valacyclovir.

  • Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Deprotection of N-Cbz-valacyclovir to Valacyclovir Hydrochloride

This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation.[1][3]

Materials:

  • N-Cbz-valacyclovir (crude product from Protocol 1)

  • 5% Palladium on alumina (Pd/Al₂O₃) or 5% Palladium on carbon (Pd/C)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Acetone or Isopropanol (as anti-solvent)

  • Celite or another filter aid

Procedure:

  • Suspend the crude N-Cbz-valacyclovir in DMF in a hydrogenator vessel.

  • Add the 5% Palladium on alumina catalyst (typically 10% w/w of the starting material).

  • Pressurize the vessel with hydrogen gas to approximately 4 kg/cm ².

  • Maintain the reaction at a temperature of about 30°C with stirring until the starting material is completely consumed (monitor by HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Cool the filtrate to approximately 10°C.

  • Adjust the pH of the solution to between 3.0 and 4.0 by the slow addition of aqueous HCl.[1]

  • Precipitate the Valacyclovir hydrochloride by adding an anti-solvent such as acetone or isopropanol.

  • Stir the resulting slurry, then filter the solid product.

  • Wash the collected solid with the anti-solvent and dry under vacuum at approximately 60°C.

Experimental Workflow and Troubleshooting

G start Start Synthesis step1 Step 1: Condensation (Acyclovir + Cbz-L-valine) start->step1 check1 Reaction Complete? (Monitor by HPLC/TLC) step1->check1 step2 Filter DCU & Distill DMF check1->step2 Yes trouble1 Troubleshooting: - Check reagent purity - Verify temperature control - Ensure efficient stirring check1->trouble1 No step3 Precipitate & Isolate N-Cbz-valacyclovir step2->step3 step4 Step 2: Deprotection (Catalytic Hydrogenation) step3->step4 check2 Deprotection Complete? (Monitor by HPLC) step4->check2 step5 Filter Catalyst & Adjust pH check2->step5 Yes trouble2 Troubleshooting: - Check catalyst activity - Ensure H₂ pressure is stable - Monitor for side reactions check2->trouble2 No step6 Precipitate with Anti-solvent step5->step6 step7 Isolate & Dry Product step6->step7 end Final Product: Valacyclovir HCl step7->end

Caption: Experimental workflow for Valacyclovir synthesis.

Data Presentation

The following tables summarize quantitative data reported for the synthesis of Valacyclovir hydrochloride.

Table 1: Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureTimeTypical YieldReference
Condensation Acyclovir, Cbz-L-valine, DCC, DMAPDMF-5 to 0°C~6 hoursNot specified for intermediate[1]
Deprotection N-Cbz-valacyclovir, H₂, 5% Pd/Al₂O₃DMF~30°CReaction completion92% (crude)[1]
Purification Crude Valacyclovir HClWater/AcetonePrecipitation-96%[4]

Table 2: Purity and Impurity Profile

Product StageParameterValueAnalytical MethodReference
Crude Valacyclovir HClPurity98.5%HPLC[1]
Purified N-Cbz-valacyclovirD-isomer contentReduced from 3.1% to 2.1%HPLC[1]
Purified Valacyclovir HClPurity99.27%HPLC[5]
Final Valacyclovir HCl DihydratePurity99.66%HPLC[6]
Final ProductIndividual Impurity< 0.05%Per ICH guidelines[1]

Table 3: Purification Methods and Outcomes

Starting MaterialPurification Solvent SystemOutcomeD-Isomer ReductionReference
N-Cbz-valacyclovir (3.1% D-isomer)Acetone / Water84.8% recoveryTo 2.1%[1]
Valacyclovir HCl (3.5% D-isomer)25% Aqueous Acetonitrile75% recoveryTo 2.6%[1]
Valacyclovir HCl (3.5% D-isomer)Ethanol / Water60% recoveryTo 2.67%[7]
Valacyclovir HClDMF / Isopropanol--[1]

Conclusion

The synthesis of Valacyclovir hydrochloride is a well-defined process where N-benzyloxycarbonyl-L-valine serves as a crucial protected reactant for the esterification of acyclovir. Careful control of reaction conditions, particularly temperature during the coupling step to minimize racemization, and efficient purification are essential for achieving high yield and the stringent purity required for a pharmaceutical active ingredient.[4] The protocols and data presented provide a comprehensive guide for researchers and drug development professionals working on the synthesis of this important antiviral agent.

References

Application of L-Valine Esters in Antiviral Drug Development: A Focus on Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-valine esters play a pivotal role in modern antiviral drug development, primarily through their application as prodrugs. A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor oral bioavailability, of the parent drug. The addition of an L-valine ester moiety to an antiviral agent can significantly enhance its absorption from the gastrointestinal tract. This is because the L-valine ester prodrugs can be recognized and actively transported by peptide transporters, such as PEPT1 and PEPT2, which are present in the intestinal brush border. Following absorption, the ester linkage is rapidly cleaved by esterases in the intestine, liver, and blood, releasing the active antiviral drug into circulation. Valacyclovir, the L-valyl ester of acyclovir, is a classic and highly successful example of this approach, demonstrating a three- to five-fold increase in bioavailability compared to acyclovir itself.[1][2] This application note will detail the use of L-valine esters in antiviral drug development, using the synthesis and mechanism of action of valacyclovir as a primary example.

Key Applications

The primary application of L-valine esters in antiviral drug development is the synthesis of prodrugs to improve the oral bioavailability of nucleoside and nucleotide analogue inhibitors of viral DNA or RNA polymerases. These antiviral agents are crucial in the treatment of various viral infections.

Examples of Antiviral Prodrugs Utilizing L-Valine Esters:

  • Valacyclovir: The L-valine ester of acyclovir, used to treat infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3][4][5]

  • Valganciclovir: The L-valine ester of ganciclovir, used for the treatment and prevention of cytomegalovirus (CMV) infections.[6]

  • Valtorcitabine: The L-valine ester of 2'-deoxy-L-cytidine, developed for its activity against hepatitis B virus (HBV).[6]

  • Valopicitabine: An L-valine ester prodrug of 2'-C-methylcytidine, investigated for the treatment of hepatitis C virus (HCV).[6]

Quantitative Data

The enhancement of bioavailability is a key quantitative measure of the success of the L-valine ester prodrug strategy. The following table summarizes the bioavailability of some L-valine ester prodrugs compared to their parent drugs.

ProdrugParent DrugBioavailability of Parent DrugBioavailability of ProdrugFold IncreaseTarget Virus(es)
ValacyclovirAcyclovir10-20%~55%3-5 foldHSV-1, HSV-2, VZV
ValganciclovirGanciclovir5-9%~60%~10 foldCMV
ValcyclopropavirCyclopropavirNot specified95% (in mice)Not specifiedHCMV

Data sourced from multiple references.[1][2][3][6][7][8]

The antiviral activity of the parent drug is maintained, as it is the active moiety. The following table presents the in vitro antiviral activity of acyclovir, the active form of valacyclovir.

VirusIC50 (µM)
Herpes Simplex Virus 1 (HSV-1)0.1
Herpes Simplex Virus 2 (HSV-2)0.4
Cytomegalovirus (CMV)47.1

Data sourced from reference[2].

Experimental Protocols

Synthesis of Valacyclovir Hydrochloride

This protocol describes a common synthetic route to Valacyclovir Hydrochloride, involving the condensation of N-protected L-valine with acyclovir, followed by deprotection.[3][9][10]

Materials:

  • Acyclovir

  • N-Carbobenzyloxy-L-valine (Cbz-L-valine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Methanol

  • 0.5N Hydrochloric Acid (HCl)

  • Water

  • Isopropyl alcohol

Procedure:

  • N-Cbz-L-valine esterification of acyclovir:

    • Dissolve Cbz-L-valine in DMF and cool the solution to -5 °C.

    • Add a solution of DCC in DMF to the cooled Cbz-L-valine solution, maintaining the temperature below 0 °C.

    • After a short aging period, add acyclovir and DMAP to the reaction mixture.

    • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Remove a significant portion of the DMF by distillation under reduced pressure.

    • Dilute the remaining solution with water to precipitate the protected valacyclovir.

  • Deprotection and Hydrochloride Salt Formation:

    • Take the crude N-Cbz-protected valacyclovir and dissolve it in methanol.

    • Add 0.5N HCl and a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation at room temperature under hydrogen pressure (e.g., 3.5 kg) for about 4 hours to remove the Cbz protecting group.

    • After the reaction is complete, filter the mixture to remove the catalyst.

    • Remove the solvent completely under reduced pressure.

  • Purification:

    • Crystallize the crude product from a mixture of water and isopropyl alcohol.

    • Heat the solution to 45-50 °C to ensure complete dissolution.

    • Cool the solution to 0-5 °C and stir for several hours to induce crystallization.

    • Collect the pure Valacyclovir Hydrochloride by filtration and dry under vacuum.

G cluster_protection Step 1: N-Cbz-L-valine esterification of acyclovir cluster_deprotection Step 2: Deprotection and Salt Formation cluster_purification Step 3: Purification Cbz-L-valine Cbz-L-valine Reaction Mixture Reaction Mixture Cbz-L-valine->Reaction Mixture Acyclovir Acyclovir Acyclovir->Reaction Mixture DCC DCC DCC->Reaction Mixture DMAP DMAP DMAP->Reaction Mixture DMF DMF DMF->Reaction Mixture Protected Valacyclovir Protected Valacyclovir Hydrogenation Hydrogenation Protected Valacyclovir->Hydrogenation Reaction Mixture->Protected Valacyclovir -5 to 0 °C Pd/C Pd/C Pd/C->Hydrogenation Methanol Methanol Methanol->Hydrogenation HCl HCl HCl->Hydrogenation Crude Valacyclovir HCl Crude Valacyclovir HCl Crystallization Crystallization Crude Valacyclovir HCl->Crystallization Hydrogenation->Crude Valacyclovir HCl Water Water Water->Crystallization Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Crystallization Pure Valacyclovir HCl Pure Valacyclovir HCl Crystallization->Pure Valacyclovir HCl

Caption: Synthetic workflow for Valacyclovir Hydrochloride.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to determine the antiviral efficacy of a compound against viruses that cause visible damage (plaques) to a monolayer of cultured cells.

Materials:

  • Host cell line (e.g., Vero cells for HSV)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Virus stock of known titer

  • Test compound (e.g., Acyclovir)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates and allow them to grow to confluence.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the confluent cell monolayers and infect the cells with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37 °C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the overlay medium.

    • After the adsorption period, remove the virus inoculum and wash the cell monolayers.

    • Add the overlay medium containing different concentrations of the test compound to the respective wells. Include a "no drug" control.

  • Incubation:

    • Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with a fixing solution (e.g., methanol).

    • Stain the cells with crystal violet solution, which stains the cells but not the viral plaques.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Mechanism of Action and Signaling Pathway

Valacyclovir itself is inactive. Its antiviral effect is dependent on its conversion to acyclovir and the subsequent phosphorylation of acyclovir to its active triphosphate form.

  • Absorption and Hydrolysis: Orally administered valacyclovir is absorbed from the gut via peptide transporters. It is then rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic hydrolysis.[2]

  • Selective Phosphorylation: In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) selectively phosphorylates acyclovir to acyclovir monophosphate. This step is crucial for the drug's selectivity, as cellular TK has a much lower affinity for acyclovir.

  • Conversion to Triphosphate: Cellular enzymes (guanylate kinase and others) further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP). It is also incorporated into the growing viral DNA chain.

  • Chain Termination: Because acyclovir lacks a 3'-hydroxyl group, its incorporation into the viral DNA chain results in obligate chain termination, preventing further elongation of the DNA strand and thus halting viral replication.

G cluster_host Host Body cluster_infected_cell Infected Host Cell Oral Valacyclovir Oral Valacyclovir Intestinal/Hepatic Esterases Intestinal/Hepatic Esterases Oral Valacyclovir->Intestinal/Hepatic Esterases Absorption via Peptide Transporters Acyclovir Acyclovir Intestinal/Hepatic Esterases->Acyclovir Hydrolysis L-valine L-valine Intestinal/Hepatic Esterases->L-valine Viral Thymidine Kinase Viral Thymidine Kinase Acyclovir->Viral Thymidine Kinase Selective Phosphorylation Acyclovir Monophosphate Acyclovir Monophosphate Viral Thymidine Kinase->Acyclovir Monophosphate Cellular Kinases Cellular Kinases Acyclovir Diphosphate Acyclovir Diphosphate Cellular Kinases->Acyclovir Diphosphate Acyclovir Triphosphate Acyclovir Triphosphate Cellular Kinases->Acyclovir Triphosphate Acyclovir Monophosphate->Cellular Kinases Acyclovir Diphosphate->Cellular Kinases Viral DNA Polymerase Viral DNA Polymerase Acyclovir Triphosphate->Viral DNA Polymerase Inhibition & Incorporation Viral DNA Replication Viral DNA Replication Viral DNA Polymerase->Viral DNA Replication Chain Termination Chain Termination Viral DNA Polymerase->Chain Termination

Caption: Mechanism of action of Valacyclovir.

References

Application Notes and Protocols for the Purification of Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Benzyl ethyl-L-valinate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, liquid-liquid extraction, and column chromatography, to ensure the high purity required for subsequent synthetic steps and to meet stringent regulatory standards.

Introduction

This compound is an amino acid derivative widely used in peptide synthesis and the development of therapeutic agents. Its purity is critical as impurities can lead to side reactions, lower yields of the final product, and the formation of difficult-to-remove byproducts. This guide presents established methods to purify this compound, removing common impurities such as unreacted starting materials, byproducts from esterification, and residual catalysts.

Purification Techniques

The choice of purification method depends on the nature and quantity of the impurities present, as well as the scale of the reaction. Below are detailed protocols for the most effective techniques.

Recrystallization

Recrystallization is a primary technique for purifying solid compounds based on differences in solubility. For amino acid ester hydrochlorides, a carefully selected solvent system is crucial for obtaining high-purity crystals.

Experimental Protocol: Recrystallization from Alcohol/Ether

  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of a warm alcohol such as absolute ethanol or methanol. Gentle heating (40-50°C) may be applied to facilitate dissolution.

  • Precipitation: Slowly add a less polar solvent, such as diethyl ether or tert-butyl methyl ether, to the solution with continuous stirring until the solution becomes faintly cloudy.

  • Crystallization: Cool the mixture slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) for several hours, or overnight, to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold alcohol/ether solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Liquid-Liquid Extraction

This technique is effective for separating the desired product from water-soluble or acid/base-labile impurities. It involves the conversion of the hydrochloride salt to the free amine, extraction into an organic solvent, and subsequent re-formation of the hydrochloride salt.

Experimental Protocol: Aqueous Base Extraction

  • Dissolution: Dissolve the crude this compound in dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the hydrochloride and form the free amine. Perform this step in a separatory funnel and repeat the washing until gas evolution ceases.

  • Extraction: Separate the organic layer, which now contains the free Benzyl ethyl-L-valinate. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine as an oil.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • Isolation: The purified this compound will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography

For the removal of closely related impurities that are not efficiently separated by recrystallization or extraction, silica gel column chromatography can be employed. This method is typically used for smaller scale purifications or when very high purity is required.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient for amino acid esters is ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the components.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. If the free amine is isolated, convert it to the hydrochloride salt as described in the liquid-liquid extraction protocol.

Data Presentation

The effectiveness of each purification technique should be evaluated by comparing the purity and yield of the product before and after the process. The following table provides a template for summarizing such quantitative data.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization 859875Solvent System: Ethanol/Diethyl Ether (1:5)
Liquid-Liquid Extraction 859585Base: Sat. NaHCO₃, Organic Solvent: Ethyl Acetate
Column Chromatography 85>9960Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient

Note: The data presented in this table are illustrative examples and will vary depending on the specific reaction conditions and the nature of the impurities.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the techniques described above.

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude Benzyl ethyl-L-valinate hydrochloride Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Extraction Liquid-Liquid Extraction Crude_Product->Extraction Option 2 Chromatography Column Chromatography Crude_Product->Chromatography Option 3 Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Extraction->Analysis Chromatography->Analysis Pure_Product Pure Benzyl ethyl-L-valinate hydrochloride Analysis->Pure_Product

Caption: General purification workflow for this compound.

Application Notes and Protocols for the Scale-up Synthesis of Peptides Using Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a robust and scalable method for the production of short to medium-length peptides, offering advantages in purification and characterization of intermediates, which is particularly crucial for large-scale manufacturing in the pharmaceutical industry. This application note provides a detailed protocol for the scale-up synthesis of a model tripeptide, Arg-Gly-Val, utilizing Benzyl ethyl-L-valinate hydrochloride as the C-terminal starting material. The use of a benzyl ester for carboxyl group protection is a well-established strategy, offering stability during synthesis and allowing for selective deprotection.[1]

The synthesis of peptides like Arg-Gly-Val is of significant interest as the Arg-Gly-Asp (RGD) sequence is a common motif responsible for cell adhesion to the extracellular matrix by binding to integrin receptors.[2] This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[3] Dysregulation of these pathways is implicated in various diseases, including cancer, making RGD-containing peptides and their analogs valuable candidates for drug development.[4][5]

This document outlines the stepwise synthesis, purification, and characterization of the tripeptide, providing quantitative data and detailed experimental procedures to guide researchers in the scale-up of this process.

Data Presentation

Table 1: Summary of Materials for Tripeptide (Arg-Gly-Val) Synthesis (Scale: 100 mmol)

Compound Molecular Weight ( g/mol ) Quantity (g) Moles (mmol) Equivalents
Step 1: Gly-Val Synthesis
This compound257.7525.781001.0
Boc-Gly-OH175.1819.271101.1
HOBt135.1314.861101.1
DCC206.3322.701101.1
Dichloromethane (DCM)-1000 mL--
Diisopropylethylamine (DIPEA)129.2412.921001.0
Step 2: Boc Deprotection
Boc-Gly-Val-OBzl392.48(from previous step)~90 (estimated)1.0
Trifluoroacetic Acid (TFA)114.02500 mL--
Dichloromethane (DCM)-500 mL--
Step 3: Arg-Gly-Val Synthesis
H-Gly-Val-OBzl·TFA406.41(from previous step)~85 (estimated)1.0
Boc-Arg(Pbf)-OH525.6249.1793.51.1
HOBt135.1312.6393.51.1
DCC206.3319.2993.51.1
Dichloromethane (DCM)-1000 mL--
Diisopropylethylamine (DIPEA)129.2410.99851.0
Step 4: Final Deprotection
Boc-Arg(Pbf)-Gly-Val-OBzl802.98(from previous step)~75 (estimated)1.0
Trifluoroacetic Acid (TFA)114.02950 mL--
Triisopropylsilane (TIS)158.3625 mL--
Water18.0225 mL--

Table 2: Quantitative Analysis of Tripeptide (Arg-Gly-Val) Synthesis

Step Product Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by RP-HPLC)
1Boc-Gly-Val-OBzl39.2535.3390>95%
2H-Gly-Val-OBzl·TFA36.5834.5594Used directly
3Boc-Arg(Pbf)-Gly-Val-OBzl68.2560.0688>90%
4H-Arg-Gly-Val-OH25.9821.8284>98% (after purification)

Experimental Protocols

Protocol 1: Synthesis of Boc-Gly-Val-OBzl (Dipeptide)
  • Preparation of H-Val-OBzl Free Base: Dissolve this compound (25.78 g, 100 mmol) in dichloromethane (DCM, 500 mL) in a 2 L round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Slowly add diisopropylethylamine (DIPEA, 17.4 mL, 100 mmol) and stir for 20 minutes to neutralize the hydrochloride salt.

  • Coupling Reaction: In a separate flask, dissolve Boc-Gly-OH (19.27 g, 110 mmol) and 1-hydroxybenzotriazole (HOBt) (14.86 g, 110 mmol) in anhydrous DCM (500 mL). Cool this solution to 0 °C.

  • Add the solution of free H-Val-OBzl from step 1 to the Boc-Gly-OH/HOBt solution.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (22.70 g, 110 mmol) in anhydrous DCM (100 mL) to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. Wash the filtrate sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Gly-Val-OBzl as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane.

Protocol 2: N-terminal Boc Deprotection of Boc-Gly-Val-OBzl
  • Deprotection Reaction: Dissolve the purified Boc-Gly-Val-OBzl (35.33 g, ~90 mmol) in a 1:1 solution of trifluoroacetic acid (TFA) and DCM (1 L total volume).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting oil, H-Gly-Val-OBzl·TFA, can be used directly in the next step without further purification.

Protocol 3: Synthesis of Boc-Arg(Pbf)-Gly-Val-OBzl (Tripeptide)
  • Preparation of H-Gly-Val-OBzl Free Base: Dissolve H-Gly-Val-OBzl·TFA (34.55 g, ~85 mmol) in anhydrous DCM (500 mL). Cool to 0 °C and add DIPEA (14.8 mL, 85 mmol) to neutralize the trifluoroacetate salt.

  • Coupling Reaction: In a separate flask, dissolve Boc-Arg(Pbf)-OH (49.17 g, 93.5 mmol) and HOBt (12.63 g, 93.5 mmol) in anhydrous DCM (500 mL) and cool to 0 °C.

  • Add the solution of free H-Gly-Val-OBzl to the Boc-Arg(Pbf)-OH/HOBt solution.

  • Slowly add a solution of DCC (19.29 g, 93.5 mmol) in anhydrous DCM (100 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the precipitated DCU. Wash the filtrate with 1 M citric acid (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected tripeptide.

Protocol 4: Final Deprotection and Purification of Arg-Gly-Val
  • Cleavage from Benzyl Ester and Side-Chain Deprotection: Dissolve the protected tripeptide, Boc-Arg(Pbf)-Gly-Val-OBzl (60.06 g, ~75 mmol), in a cleavage cocktail consisting of TFA (950 mL), triisopropylsilane (TIS) (25 mL), and water (25 mL).

  • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether (10 L).

  • Purification: Collect the crude peptide by filtration or centrifugation. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final Arg-Gly-Val tripeptide as a white fluffy powder.

Visualization of Experimental Workflow and Biological Pathway

G cluster_synthesis Scale-up Synthesis of Arg-Gly-Val start Start: Benzyl ethyl-L-valinate hydrochloride step1 Step 1: Coupling with Boc-Gly-OH (DCC/HOBt) start->step1 intermediate1 Intermediate 1: Boc-Gly-Val-OBzl step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: H-Gly-Val-OBzl*TFA step2->intermediate2 step3 Step 3: Coupling with Boc-Arg(Pbf)-OH (DCC/HOBt) intermediate2->step3 intermediate3 Intermediate 3: Boc-Arg(Pbf)-Gly-Val-OBzl step3->intermediate3 step4 Step 4: Final Deprotection (TFA/TIS/H2O) intermediate3->step4 purification Purification (RP-HPLC) step4->purification final_product Final Product: H-Arg-Gly-Val-OH purification->final_product G cluster_pathway RGD-Integrin Signaling Pathway rgd RGD Peptide integrin Integrin Receptor (e.g., αvβ3) rgd->integrin Binds fak FAK (Focal Adhesion Kinase) integrin->fak Activates src Src Kinase fak->src Recruits & Activates pi3k PI3K fak->pi3k Activates erk ERK fak->erk Activates migration Cell Migration & Adhesion fak->migration src->fak akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation

References

Application Notes and Protocols for Reactions with Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Benzyl ethyl-L-valinate hydrochloride in common organic synthesis reactions, particularly in the field of peptide chemistry. The following sections detail experimental setups for N-acylation and peptide coupling reactions, including data presentation and workflow visualizations.

Overview of this compound in Synthesis

This compound is a derivative of the amino acid L-valine, featuring a benzyl ester protecting group on the carboxy terminus and an ethyl ester on the side chain, with the amino group protonated as a hydrochloride salt. This compound is a valuable building block in the synthesis of peptides and other acylated amino acid derivatives. The benzyl ester provides temporary protection of the carboxylic acid, which can be removed under specific conditions, typically through catalytic hydrogenolysis. The free amino group can be readily acylated or used in peptide coupling reactions after neutralization of the hydrochloride salt.

Key Experiments and Protocols

Two fundamental applications of this compound are its use as a nucleophile in N-acylation and peptide coupling reactions. The following protocols are adapted from established methodologies for similar amino acid esters and provide a comprehensive guide for these transformations.

Protocol 1: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound to yield N-acetyl-L-valine benzyl ester. This reaction is a representative example of N-acylation, a common transformation in drug development and proteomics.

Experimental Protocol:

  • Neutralization of the Amine:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.1 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Acylation:

    • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in DCM.

    • Add the acetyl chloride solution dropwise to the stirred solution of the neutralized amino acid ester at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-acetyl-L-valine benzyl ester.

Quantitative Data Summary (Expected):

ReactantMolar Eq.ProductExpected Yield (%)Analytical Data
This compound1.0N-acetyl-L-valine benzyl ester85-95¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[1]
Acetyl Chloride1.1
Triethylamine1.1

Workflow for N-Acetylation:

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Benzyl ethyl-L-valinate HCl in DCM neutralization Add Triethylamine (0 °C) start->neutralization 1.0 eq acylation Add Acetyl Chloride (0 °C to RT) neutralization->acylation Neutralized Amine stirring Stir for 2-4h acylation->stirring wash Aqueous Washes (HCl, NaHCO₃, Brine) stirring->wash Crude Product dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end Final Product purify->end Pure N-acetyl-L-valine benzyl ester

Caption: Workflow for the N-acetylation of this compound.

Protocol 2: Dipeptide Synthesis via Peptide Coupling

This protocol details the coupling of N-benzyloxycarbonyl-L-alanine (Cbz-L-Ala) with this compound to form the dipeptide Cbz-L-Ala-L-Val-OBn. This is a standard procedure in solution-phase peptide synthesis.[2][3][4]

Experimental Protocol:

  • Reactant Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Cbz-L-alanine (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF).[2][3]

    • In a separate flask, suspend this compound (1.0 eq) in DCM and add N-methylmorpholine (NMM) or DIEA (1.0 eq) to neutralize the salt, stirring for 20 minutes at 0°C.[3]

  • Coupling Reaction:

    • Cool the Cbz-L-alanine solution to 0 °C.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) along with an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq) to the Cbz-L-alanine solution. Stir for 30 minutes at 0 °C to form the active ester.

    • Add the neutralized this compound solution to the activated Cbz-L-alanine solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).[4]

  • Workup and Purification:

    • Monitor the reaction by TLC.

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[2]

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure dipeptide.[2]

Quantitative Data Summary (Expected):

ReactantMolar Eq.ProductExpected Yield (%)Analytical Data
Cbz-L-alanine1.0Cbz-L-Ala-L-Val-OBn70-85¹H NMR, MS, Melting Point[3]
This compound1.0
DCC (or EDC/HOBt)1.1
N-methylmorpholine1.0

Workflow for Dipeptide Synthesis:

Dipeptide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Peptide Coupling cluster_workup Workup & Purification cbz_ala Cbz-L-Alanine in DCM activation Add DCC/HOBt (0 °C) cbz_ala->activation 1.0 eq coupling Combine Activated Acid and Amine (0 °C to RT) activation->coupling Activated Cbz-L-Ala val_ester Benzyl ethyl-L-valinate HCl in DCM neutralization Add NMM (0 °C) val_ester->neutralization 1.0 eq neutralization->coupling Neutralized Valinate Ester stirring Stir Overnight coupling->stirring filter_dcu Filter DCU stirring->filter_dcu Crude Reaction Mixture wash Aqueous Washes filter_dcu->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize dry->recrystallize end Final Product recrystallize->end Pure Dipeptide

Caption: General workflow for the synthesis of a dipeptide using this compound.

Deprotection of the Benzyl Ester

The benzyl ester protecting group can be removed by catalytic hydrogenolysis to yield the free carboxylic acid.

General Protocol:

  • Dissolve the N-acylated or peptide product in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected product.

Conclusion

This compound is a versatile reagent for the synthesis of N-acylated valine derivatives and valine-containing peptides. The protocols provided herein, based on established chemical literature, offer a reliable foundation for researchers in the field of medicinal chemistry and drug development. Careful execution of these steps, coupled with appropriate analytical monitoring, will ensure successful synthesis of the desired products.

References

A Comprehensive Guide to the Application of Benzyl Ethyl-L-valinate Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative guide to the potential applications and handling of Benzyl ethyl-L-valinate hydrochloride based on general principles of organic chemistry and peptide synthesis. Due to a lack of specific published literature for this compound, the experimental protocols provided are illustrative and may require optimization.

Introduction

This compound is a derivative of the amino acid L-valine, featuring both a benzyl ester and an ethyl group attached to the valine core. Such protected amino acid derivatives are fundamental building blocks in the fields of medicinal chemistry and drug development, primarily serving as intermediates in the synthesis of peptides and other complex organic molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

This guide provides an overview of the compound's properties, potential applications, and detailed, step-by-step protocols for its use in a representative synthetic workflow.

Physicochemical Properties and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound. The following table summarizes its key properties based on available data.[1]

PropertyValue
CAS Number 1259396-60-5
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL)
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 years
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Application Notes: Use in Peptide Synthesis

This compound is a valuable starting material for the synthesis of peptides and peptidomimetics. The benzyl and ethyl esters serve as protecting groups for the carboxylic acid and the amino group, respectively, allowing for controlled peptide bond formation.

Key Synthetic Utility:

  • Peptide Elongation: It can be used as a C-terminal protected amino acid derivative. After deprotection of the N-terminal ethyl group, the free amine can be coupled with an N-protected amino acid to elongate the peptide chain.

  • Introduction of Valine Residues: This compound provides a convenient way to incorporate a valine residue into a peptide sequence.

  • Combinatorial Chemistry: Its use can be extended to the generation of compound libraries for drug discovery, where the valine scaffold is a key structural motif.

The general strategy for its use in peptide synthesis is outlined in the workflow diagram below.

G cluster_0 Workflow for Dipeptide Synthesis A Benzyl ethyl-L-valinate hydrochloride B N-Fmoc Protection A->B Fmoc-OSu, Base C Fmoc-Val-OBn(Et) B->C D N-Fmoc Deprotection C->D Piperidine/DMF E H-Val-OBn(Et) D->E F Peptide Coupling with Fmoc-Ala-OH E->F HATU, DIPEA G Fmoc-Ala-Val-OBn(Et) F->G H Final Deprotection G->H 1. Catalytic Hydrogenolysis (removes Bn) 2. Saponification (removes Et) I Ala-Val Dipeptide H->I G cluster_0 N-Fmoc Protection Protocol A Dissolve Benzyl ethyl-L-valinate hydrochloride in Dioxane/aq. NaHCO₃ B Add Fmoc-OSu A->B C Stir overnight at RT B->C D Work-up: Aqueous extraction with Ethyl Acetate C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G cluster_0 C-Terminal Deprotection A Dissolve Dipeptide in Methanol B Add Pd/C and apply H₂ atmosphere A->B Hydrogenolysis C Filter to remove catalyst B->C D Dissolve resulting ethyl ester in THF/Water C->D E Add LiOH and stir D->E Saponification F Acidify with HCl E->F G Extract and purify the final dipeptide F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-L-valine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-L-valine Benzyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Benzyl ethyl-L-valinate hydrochloride?

A1: The correct structure for the compound with CAS number 1259396-60-5 is N-Ethyl-L-valine Benzyl Ester Hydrochloride. The "ethyl" group is attached to the nitrogen atom of the amino acid, not as a part of the ester.

Q2: What are the common synthetic routes to prepare N-Ethyl-L-valine Benzyl Ester Hydrochloride?

A2: The two primary synthetic strategies are:

  • Two-step synthesis: This involves the initial preparation of L-valine benzyl ester hydrochloride, followed by N-ethylation.

  • Three-step synthesis: This route begins with the N-ethylation of L-valine, followed by the esterification of the carboxyl group with benzyl alcohol.

Q3: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A3: Key parameters include:

  • Temperature: Controlling the reaction temperature is crucial to prevent side reactions and racemization.

  • Purity of starting materials: Impurities in the starting L-valine, benzyl alcohol, or ethylating agents can be carried through the synthesis.

  • Stoichiometry of reagents: Using the correct molar ratios of reactants is essential to avoid unreacted starting materials and byproducts from excess reagents.

  • Reaction time: Prolonged reaction times can lead to the formation of degradation products.

  • pH control: Maintaining the appropriate pH during work-up and isolation is important for product stability and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Ethyl-L-valine Benzyl Ester Hydrochloride.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider adding a fresh portion of the limiting reagent or extending the reaction time with careful monitoring.Drive the reaction to completion, thereby increasing the product yield.
Product loss during work-up Ensure proper phase separation during extractions. Minimize the number of transfer steps. If the product is water-soluble, consider back-extraction of the aqueous layers.Reduce mechanical losses and improve the recovery of the final product.
Suboptimal reaction conditions Review the reaction temperature, solvent, and catalyst (if applicable). Perform small-scale optimization experiments to identify the ideal conditions for your specific setup.Enhance the reaction rate and conversion to the desired product.
Degradation of the product Analyze the crude reaction mixture for the presence of degradation products. If degradation is suspected, consider lowering the reaction temperature or using milder reagents.Minimize product decomposition and improve the isolated yield.
Issue 2: Presence of Impurities in the Final Product

The following table summarizes common impurities, their potential sources, and recommended actions for mitigation.

Impurity Name Source Recommended Action
Unreacted L-valine benzyl ester Incomplete N-ethylation.Optimize the stoichiometry of the ethylating agent and reaction time. Purify the final product by recrystallization or chromatography.
Over-ethylated product (N,N-diethyl-L-valine benzyl ester) Excess ethylating agent or harsh reaction conditions.Use a controlled amount of the ethylating agent (close to 1 equivalent). Employ milder reaction conditions (lower temperature).
D-isomer of N-ethyl-L-valine benzyl ester Racemization during synthesis, particularly during esterification or N-alkylation under harsh basic or acidic conditions.Use mild reaction conditions. Consider enzymatic methods for resolution if racemization is significant. Chiral HPLC can be used to quantify the enantiomeric excess.
Unreacted N-ethyl-L-valine Incomplete esterification.Ensure the esterification reaction goes to completion. Use an appropriate coupling agent or acid catalyst.
Benzyl alcohol Excess reagent from the esterification step.Remove by distillation or wash with an appropriate aqueous solution during work-up.
Byproducts from the ethylating agent Dependent on the specific ethylating agent used (e.g., diethyl sulfate, ethyl iodide).Select a high-purity ethylating agent. Quench the reaction appropriately to neutralize any unreacted agent.

Experimental Protocols

Protocol 1: Synthesis of L-valine Benzyl Ester p-Toluenesulfonate Salt

This protocol describes a common method for preparing the benzyl ester of L-valine.

  • Reaction Setup: A mixture of L-valine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in cyclohexane is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting L-valine is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of ethyl acetate. The solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield L-valine benzyl ester p-toluenesulfonate salt.

Protocol 2: N-Ethylation of L-valine Benzyl Ester (Reductive Amination)

This protocol outlines a general procedure for N-alkylation via reductive amination.

  • Reaction Setup: L-valine benzyl ester hydrochloride (1 equivalent) is dissolved in a suitable solvent (e.g., methanol, dichloroethane). Acetaldehyde (1.1 equivalents) and a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) are added.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield N-ethyl-L-valine benzyl ester. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the key reaction pathways and potential side reactions.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product L-Valine L-Valine Esterification Esterification L-Valine->Esterification + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol Ethylating Agent Ethylating Agent L-valine Benzyl Ester L-valine Benzyl Ester Esterification->L-valine Benzyl Ester N-Ethylation N-Ethylation N-Ethyl-L-valine Benzyl Ester HCl N-Ethyl-L-valine Benzyl Ester HCl N-Ethylation->N-Ethyl-L-valine Benzyl Ester HCl L-valine Benzyl Ester->N-Ethylation + Ethylating Agent

Caption: General synthetic pathway for N-Ethyl-L-valine Benzyl Ester HCl.

Impurity_Formation cluster_impurities Potential Impurities L-valine Benzyl Ester L-valine Benzyl Ester N-Ethylation Reaction N-Ethylation Reaction L-valine Benzyl Ester->N-Ethylation Reaction Unreacted L-valine Benzyl Ester Unreacted L-valine Benzyl Ester N-Ethylation Reaction->Unreacted L-valine Benzyl Ester Incomplete Reaction Over-ethylated Product Over-ethylated Product N-Ethylation Reaction->Over-ethylated Product Excess Ethylating Agent D-isomer D-isomer N-Ethylation Reaction->D-isomer Racemization

Caption: Common impurities arising from the N-ethylation step.

Troubleshooting_Workflow Start Start Analyze Final Product Analyze Final Product Start->Analyze Final Product Low Yield? Low Yield? Analyze Final Product->Low Yield? Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No Impurities Present? Impurities Present? Yes_Imp Yes_Imp Impurities Present?->Yes_Imp Yes No_Imp No_Imp Impurities Present?->No_Imp No Optimize Reaction Conditions Optimize Reaction Conditions Optimize Reaction Conditions->Analyze Final Product Improve Work-up/Purification Improve Work-up/Purification Check Starting Material Purity Check Starting Material Purity Improve Work-up/Purification->Check Starting Material Purity Check Starting Material Purity->Analyze Final Product End End Yes->Optimize Reaction Conditions No->Impurities Present? Yes_Imp->Improve Work-up/Purification No_Imp->End

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Optimizing Peptide Coupling Reactions with Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Benzyl ethyl-L-valinate hydrochloride. Due to the steric hindrance of the valine side chain, this amino acid derivative can present challenges during peptide synthesis, leading to incomplete reactions and the formation of byproducts. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to achieve high-yield, high-purity peptide products.

Troubleshooting Guide

This section addresses common issues encountered when coupling this compound and provides systematic solutions.

Observation Potential Cause Recommended Solution
Incomplete or Slow Reaction Steric Hindrance: The bulky isopropyl group of valine physically obstructs the approach of the reacting amino and carboxyl groups.[1]1. Select a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often inefficient.[1] Switch to uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) which form highly reactive esters capable of overcoming the steric barrier.[1][2] 2. Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2] 3. Increase Reaction Time: Extend the coupling duration to several hours or even overnight.[2] 4. Microwave-Assisted Synthesis: The use of microwave energy can help overcome the activation energy barrier and accelerate the reaction.[2]
Low Yield of Desired Peptide Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, hindering reagent access.[2]1. Optimize Solvent: While DMF is common, NMP has better solvating properties for aggregated peptides. Using a mixture of DMF and NMP, or adding DMSO, can be beneficial.[1][2] 2. Chaotropic Salts: Consider the addition of chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures and improve solvation.
Presence of Side Products Racemization: The chiral integrity of the valine residue can be compromised, especially under harsh basic conditions or with certain activating reagents.[3]1. Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts.[3] 2. Additive Inclusion: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization.[4][5] 3. Low Temperature: Perform the coupling reaction at a reduced temperature to minimize the rate of racemization.[3]
Byproduct Formation: Some coupling reagents can lead to specific side reactions. For example, DCC can form an insoluble dicyclohexylurea (DCU) byproduct, complicating purification in solution-phase synthesis.[6][7]1. Reagent Selection: Choose a coupling reagent with a soluble byproduct, such as DIC, for easier removal.[6] 2. Guanidinylation: Be aware that uronium-based reagents like HBTU and HATU can cause guanidinylation of the free N-terminus as a side reaction.[8] Phosphonium reagents like PyBOP do not have this issue.[8]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A1: For challenging couplings involving sterically hindered residues, uronium/aminium reagents such as HATU, HBTU, and HCTU, or phosphonium reagents like PyBOP and PyAOP, are generally more effective than traditional carbodiimide reagents (DCC, DIC).[1][2] Reagents that form highly reactive OAt esters, such as HATU and PyAOP, are often considered among the most efficient.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1][8]

Q2: I'm still observing incomplete coupling even after switching to HATU. What other parameters can I adjust?

A2: If a potent coupling reagent alone is insufficient, you can implement several strategies:

  • Double Coupling: Repeat the coupling step with fresh reagents.[1]

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent.

  • Optimize Solvent: Switch from DMF to NMP or a mixture containing DMSO to improve solvation and disrupt peptide aggregation.[1][2]

  • Elevate Temperature: Gently heating the reaction can help overcome the activation energy barrier, although this should be done cautiously to avoid increased racemization.

  • Microwave Synthesis: Employing microwave irradiation can significantly enhance coupling efficiency for difficult sequences.[2]

Q3: What are the primary side reactions to be aware of, and how can they be minimized?

A3: The main side reaction of concern is racemization of the valine residue.[3] This can be minimized by using additives like HOBt or Oxyma, choosing a non-nucleophilic base such as DIPEA, and maintaining a low reaction temperature.[3][4] Another potential side reaction, particularly with uronium-based coupling reagents, is the guanidinylation of the N-terminal amine.[8] Using phosphonium-based reagents like PyBOP can avoid this issue.[8] With carbodiimides, side reactions can include the formation of N-acylurea and, in the case of asparagine and glutamine residues, dehydration of the side-chain amide to a nitrile.[3][4]

Q4: Can I use standard carbodiimide reagents like DCC or DIC?

A4: While DCC and DIC are cost-effective, they are often inefficient for coupling sterically hindered amino acids and can lead to incomplete reactions.[1] If used, they should be paired with an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[4] For solid-phase synthesis, DIC is preferred over DCC because its urea byproduct is soluble and can be washed away, whereas the DCU from DCC is insoluble and can clog the resin.[4][6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)Racemization (%)Key AdvantagesKey Disadvantages
DCCHOBt2-4 hours85-95%1-5%Low cost.Formation of insoluble DCU byproduct.[6]
DICHOBt/Oxyma1-2 hours>99%<1%Soluble byproduct, high efficiency with additive.[6]Less effective for highly hindered couplings.
HBTU-20-60 minutes>99%LowFast, efficient for most standard couplings.[4]Potentially explosive, can cause guanidinylation.[3][8]
HATU-20-45 minutes>99%Very LowHighly reactive, excellent for hindered couplings.[1][8]Higher cost, can cause guanidinylation.[8]
PyBOP-20-60 minutes>99%LowDoes not cause guanidinylation, stable.[8]Potentially explosive.[3]
COMU-15-45 minutes>99%Very LowHigh reactivity, non-explosive, superior to HOBt-based reagents.[1][3]Higher cost.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the N-protected amino acid (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (4-8 equivalents).[6]

  • Activation: Allow the pre-activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 45-60 minutes at room temperature.[1] For particularly difficult couplings, the time can be extended or a second coupling can be performed.[1][2]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[2]

  • Washing: Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Protocol 2: General Procedure for Coupling using DIC/Oxyma

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes, followed by Fmoc deprotection and washing as described above.

  • Pre-activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution.[6]

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the swollen resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring: Use the Kaiser test to monitor the reaction progress.

  • Washing: Once the reaction is complete, wash the resin with DMF and DCM.

Visualizations

OptimizationWorkflow cluster_start cluster_reagents Reagent Selection cluster_process Reaction & Monitoring cluster_troubleshooting Troubleshooting cluster_end Start Start Coupling Reaction (Benzyl ethyl-L-valinate HCl) CouplingReagent Select Coupling Reagent Start->CouplingReagent Base Select Base (e.g., DIPEA) CouplingReagent->Base Solvent Select Solvent (e.g., DMF, NMP) Base->Solvent PerformCoupling Perform Coupling Solvent->PerformCoupling Monitor Monitor Reaction (e.g., Kaiser Test) PerformCoupling->Monitor Incomplete Incomplete Reaction Monitor->Incomplete Positive Test Complete Reaction Complete Monitor->Complete Negative Test Optimize Optimize Conditions: - Double Couple - Increase Time/Temp - Change Solvent/Reagent Incomplete->Optimize Optimize->PerformCoupling

Caption: Workflow for optimizing the coupling of this compound.

TroubleshootingFlowchart Problem Problem Detected: Low Yield / Incomplete Coupling CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) Problem->CheckReagent SwitchReagent Switch to a more potent reagent (e.g., Urionium/Phosphonium salt) CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions DoubleCouple Perform a double coupling CheckConditions->DoubleCouple No CheckSolvent Is peptide aggregation suspected? CheckConditions->CheckSolvent Yes IncreaseTime Increase reaction time / temperature DoubleCouple->IncreaseTime IncreaseTime->CheckSolvent SwitchSolvent Switch to NMP or add DMSO CheckSolvent->SwitchSolvent Yes End Re-evaluate / Consult further CheckSolvent->End No SwitchSolvent->End

Caption: Decision-making flowchart for troubleshooting coupling reactions.

References

Technical Support Center: Prevention of Racemization in Valine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to mitigate and troubleshoot the racemization of valine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with valine?

A1: Racemization is the process where the L-valine, the naturally occurring stereoisomer, converts into a mixture of both L-valine and its non-superimposable mirror image, D-valine, during the coupling reaction. This loss of stereochemical integrity can lead to the synthesis of incorrect peptide diastereomers, which may have altered biological activity and pose challenges in purification.

Q2: Why is valine particularly susceptible to racemization?

A2: Valine's susceptibility to racemization stems from a combination of factors. The primary mechanism involves the formation of a planar oxazolone intermediate after the activation of the carboxylic acid group.[1] This intermediate readily loses the stereochemical information at the alpha-carbon. Additionally, the bulky isopropyl side chain of valine can cause steric hindrance, slowing down the desired coupling reaction and providing more opportunity for the racemization side reaction to occur.[2]

Q3: What are the key factors that influence the racemization of valine during peptide synthesis?

A3: Several factors during the coupling step can significantly impact the extent of valine racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used without additives, are known to cause higher levels of racemization.[2] Uronium/aminium or phosphonium-based reagents are generally preferred.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[2] They work by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate.

  • Base: The type and amount of base used are important. Strong, non-hindered bases like triethylamine (TEA) can promote racemization. Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are better choices.[2][3]

  • Temperature: Higher reaction temperatures, while accelerating the coupling reaction, also increase the rate of racemization.[2]

  • Activation Time: Prolonged pre-activation of the valine residue before the addition of the amine component increases the window for oxazolone formation and subsequent racemization.[2]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-valine diastereomer detected in the final peptide. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[2]Switch to a uronium/aminium (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) coupling reagent.[2] If using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[2]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).[2]Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Carefully control the stoichiometry of the base.
High Reaction Temperature: Performing the coupling at an elevated temperature.[2]Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[2]
Prolonged Activation Time: Allowing the activated valine to sit for an extended period before coupling.[2]Minimize the pre-activation time. An in-situ activation approach is ideal, where the coupling reagent is added to the mixture of the amino acid and the amine.[2]
Low coupling efficiency when trying to minimize racemization. Steric Hindrance: The bulky side chain of valine is slowing down the reaction.[2]Use a more powerful coupling reagent known for high efficiency with sterically hindered amino acids, such as HATU or COMU.[2]
Sub-optimal Reaction Conditions: Low temperature may be slowing the reaction too much.Consider a slight increase in temperature while carefully monitoring for racemization. Alternatively, extend the reaction time at a lower temperature. A double coupling may also be beneficial.[3]

Data Presentation

Table 1: Comparative Racemization Levels with Different Coupling Systems

The following table provides a comparison of expected racemization levels for sterically hindered amino acids like valine with various coupling reagents and additives.

Coupling Reagent/AdditiveBaseExpected RacemizationKey Considerations
DIC / HOBtDIEA / NMMLow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[2]
DIC / OxymaPureDIEA / NMMVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[2]
HBTU / HOBtDIEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[2]
HATU / HOAtDIEA / NMMVery Low (<1%)Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1]
PyBOPDIEA / NMMVery Low (<0.5%)A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1]
COMUDIEA / NMMVery LowA modern uronium salt based on Oxyma, offering high reactivity and excellent racemization suppression.[2]

Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and the analytical method used.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-L-Valine using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of Boc-L-Valine to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • Boc-L-Valine

  • Peptide-resin with a free N-terminal amine

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Wash the resin thoroughly with DMF.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step according to your standard protocol (e.g., 20% piperidine in DMF). Wash the resin extensively with DMF.

  • Coupling Reaction (In Situ Activation):

    • In a separate reaction vessel, dissolve Boc-L-Valine (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the swelled and washed resin.

    • Add the base (DIEA or NMM, 6 equivalents) to the resin slurry.

    • Finally, add DIC (3 equivalents) to the reaction vessel.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended, but should be monitored.

  • Monitoring and Washing: After the coupling time, take a small sample of the resin and perform a Kaiser test to confirm the completion of the reaction (a negative test indicates completion).[1] Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: High-Efficiency, Low-Racemization Coupling of Boc-L-Valine using HATU

This protocol is recommended for particularly difficult couplings involving sterically hindered amino acids.

Materials:

  • Boc-L-Valine

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction (Pre-activation):

    • In a separate vessel, dissolve Boc-L-Valine (2-4 equivalents) and HATU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to this solution. The solution may change color.

    • Allow for a short pre-activation time of 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 20-45 minutes at room temperature.[1]

  • Monitoring and Washing: Follow step 5 from Protocol 1.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization_pathway Racemization Pathway cluster_coupling_pathway Desired Coupling Pathway cluster_suppression Suppression Pathway A Boc-L-Valine B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Reagent (e.g., DIC) C Oxazolone Intermediate (Planar) B->C Intramolecular Cyclization F Coupled L-Peptide B->F Nucleophilic Attack H Active Ester (Less prone to cyclization) B->H D Boc-D-Valine C->D Protonation E Peptide-Resin (Free Amine) E->F G Additive (e.g., Oxyma) G->H H->F Nucleophilic Attack

Caption: Mechanism of valine racemization and its suppression during peptide synthesis.

troubleshooting_workflow start High Racemization Detected in Valine Coupling q1 Using Carbodiimide (DCC/DIC) Alone? start->q1 a1_yes Add Racemization Suppressant (e.g., HOBt, Oxyma) q1->a1_yes Yes q2 Check Base q1->q2 No a1_yes->q2 a2_strong Switch to Weaker/Hindered Base (e.g., NMM, Collidine) q2->a2_strong Strong Base (e.g., TEA) q3 Check Temperature q2->q3 Optimal Base a2_strong->q3 a3_high Lower Temperature (e.g., to 0°C) q3->a3_high Elevated Temp. q4 Check Activation Time q3->q4 Room Temp. a3_high->q4 a4_long Minimize Pre-activation Time (Use in-situ activation) q4->a4_long Prolonged end_node Racemization Minimized q4->end_node Minimized a4_long->end_node

Caption: Troubleshooting workflow for high racemization of valine.

References

Troubleshooting low yield in peptide synthesis with Benzyl ethyl-L-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during peptide synthesis, with a specific focus on challenges that may arise when using derivatives like Benzyl ethyl-L-valinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield when using this compound?

Low peptide yield when using this compound can stem from several factors related to the properties of this specific amino acid derivative and general challenges in Solid Phase Peptide Synthesis (SPPS). The primary causes include:

  • Inefficient Coupling: Valine is a β-branched and sterically hindered amino acid, which can make peptide bond formation difficult.[1][2] The bulkiness of the valine side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Side Reactions: The presence of the benzyl ester protecting group can lead to side reactions, such as premature cleavage of the peptide from the resin.[3]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) in each cycle will lead to truncated sequences and consequently, a lower yield of the desired full-length peptide.[4][5]

  • Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues like valine are prone to aggregation, which can block reactive sites and hinder both coupling and deprotection steps.[6]

  • Diketopiperazine Formation: This side reaction is particularly common at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin, especially in Fmoc-based synthesis.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during peptide synthesis.

Issue 1: Inefficient Coupling of this compound

Q2: My analytical data (e.g., Kaiser test) indicates poor coupling efficiency after the introduction of valine. What should I do?

A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free primary amines, signifying a failed or incomplete coupling reaction.[4] Given that valine is a sterically hindered amino acid, this is a common issue.[8]

Solutions:

  • Optimize Coupling Reagents: Switch to more powerful coupling reagents that are effective for hindered amino acids. Carbodiimides like DCC may not be sufficient. High-reactivity reagents are recommended.[9]

  • Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents to drive the reaction to completion.[8]

  • Increase Reagent Concentration and Time: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[4][8] Extending the coupling time can also enhance efficiency.

  • Change the Solvent: For sequences prone to aggregation, using solvents like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts can help disrupt secondary structures and improve reagent accessibility.[4]

Coupling ReagentAdditiveBaseKey AdvantagesConsiderations
HATU/HCTU NoneDIPEA, NMMHigh reactivity, fast coupling, effective for hindered amino acids.[9]Higher cost, requires a base which can increase risk of racemization.[10]
COMU NoneDIPEA, NMMCoupling efficiency comparable to HATU.[10]Higher cost.
DIC HOBt, HOAtNoneReduces racemization, cost-effective.Can form insoluble urea byproduct (DCU).[10]
PyBOP HOBtDIPEA, NMMGood for hindered couplings, less risk of side reactions than with carbodiimides.[6]Requires a base.
  • Initial Coupling: Perform the first coupling of this compound using your standard protocol (e.g., 4-fold excess of amino acid and coupling reagents over resin loading) for 1-2 hours.

  • Wash: Wash the resin thoroughly with DMF (3 times).

  • Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the coupling.[5]

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), prepare a fresh solution of the amino acid and coupling reagents and repeat the coupling step for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and proceed with the synthesis.

G start Low Yield or Positive Kaiser Test after Valine Coupling check_reagents Verify Reagent Quality (Amino Acid, Coupling Reagent, Solvent) start->check_reagents double_couple Perform Double Coupling check_reagents->double_couple kaiser_test Perform Kaiser Test double_couple->kaiser_test change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) kaiser_test->change_reagent Positive (Blue) success Coupling Successful, Proceed with Synthesis kaiser_test->success Negative (Yellow) increase_conc Increase Reagent Concentration and Time change_reagent->increase_conc change_solvent Modify Synthesis Conditions (e.g., use NMP, add chaotropic salts) increase_conc->change_solvent change_solvent->success

Caption: Workflow for troubleshooting inefficient coupling of sterically hindered amino acids.

Issue 2: Side Reactions Involving Benzyl Protecting Groups

Q3: I am observing premature cleavage of my peptide from the resin. Could the benzyl ester on the valine side chain be the cause?

Yes, the presence of a benzyl ester can lead to premature cleavage of the peptide chain from the solid support, especially under acidic or basic conditions used during synthesis.[3]

Solutions:

  • Choice of Linker and Resin: Ensure the linker attaching the peptide to the resin is stable to the conditions used for Nα-deprotection. For example, in Fmoc synthesis, the Wang linker can be susceptible to cleavage by piperidine. Using a more stable linker or resin, like 2-chlorotrityl chloride resin, can mitigate this issue.[7]

  • Neutralization Conditions: If using a Boc/Bzl strategy, ensure that the neutralization step after TFA deprotection is performed carefully. Overexposure to base can promote side reactions. In situ neutralization protocols can sometimes minimize these side reactions.[11]

  • Deprotection Conditions: For Boc-SPPS, the repeated use of strong acids like TFA can slowly cleave benzyl esters. While they are designed to be more stable than the Boc group, some loss can occur.[12] Minimizing deprotection times to what is necessary can help. For Fmoc-SPPS, adding HOBt to the piperidine deprotection solution can sometimes reduce side reactions.[7]

G Peptide Peptide-Val(OBzl)-Resin SideReaction Potential Side Reactions Peptide->SideReaction Exposure to reagent Reagent Deprotection Reagent (e.g., Piperidine or TFA) Reagent->SideReaction Cleavage Premature Cleavage from Resin SideReaction->Cleavage Modification Modification of Benzyl Group SideReaction->Modification

Caption: Potential side reactions involving the benzyl protecting group during peptide synthesis.

Issue 3: Incomplete Nα-Deprotection

Q4: My final product contains significant deletion sequences. How can I ensure complete deprotection in each cycle?

Incomplete deprotection is a major cause of low yield and product impurity.[5] It results in the failure to couple the next amino acid, leading to deletion sequences.

Solutions:

  • Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the Fmoc-dibenzofulvene adduct in the filtrate after deprotection. A consistent absorbance reading for each cycle indicates successful and complete deprotection.[5]

  • Extend Deprotection Time: For difficult sequences, especially those prone to aggregation, extending the deprotection time or performing a second deprotection step can ensure complete removal of the protecting group.[4]

  • Use Stronger Deprotection Reagents: In Fmoc synthesis, if piperidine is not effective, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the deprotection solution (e.g., 2% DBU in 20% piperidine/DMF).[11]

  • Improve Resin Swelling: Ensure the resin is fully swollen before starting the synthesis, as poor swelling can hinder reagent access to the peptide chains.[5]

  • Collect Filtrate: During the deprotection step with piperidine, collect the solution that drains from the reaction vessel.

  • Dilute Sample: Take a small, known volume of the filtrate and dilute it with a suitable solvent (e.g., ethanol).

  • Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of the diluted sample at approximately 301 nm.

  • Analyze: Compare the absorbance values from cycle to cycle. A sudden drop in absorbance may indicate incomplete deprotection in the previous step, leading to no Fmoc group being present for removal.

This systematic approach to troubleshooting should help in identifying and resolving the root causes of low yield in your peptide synthesis, allowing for a more efficient and successful outcome.

References

Technical Support Center: Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl ethyl-L-valinate hydrochloride. The information provided is based on established principles of organic chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: L-valine, benzyl alcohol, and ethanol.

  • Di-substituted Products: Formation of a benzyl ester at the carboxylic acid and a benzyl ether at a hydroxyl group if present.

  • Racemization Products: The presence of the D-isomer of valine.

  • By-products from Coupling Agents: For example, dicyclohexylurea if DCC is used as a coupling agent.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the ester linkages. Both the benzyl ester and the ethyl ester can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of L-valine, benzyl alcohol, and ethanol.[1][2][3]

Q3: How can I minimize the formation of the D-isomer during synthesis?

A3: Racemization can be minimized by carefully controlling the reaction temperature. It is advisable to conduct the synthesis at lower temperatures, for instance, between -5 to 0°C, to reduce the formation of the D-isomer.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a cool, dry place. For long-term storage, temperatures of -20°C are recommended.[4][5] The compound should be protected from moisture to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
Suboptimal reaction temperatureOptimize the reaction temperature. While lower temperatures can reduce side reactions, some reactions may require higher temperatures to proceed at a reasonable rate.
Inefficient coupling agentEnsure the coupling agent is fresh and active. Consider screening different coupling agents to find the most effective one for your specific reaction conditions.
Poor quality starting materialsVerify the purity of L-valine, benzyl alcohol, and ethanol. Impurities in starting materials can interfere with the reaction.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted starting materialsImprove the purification process. Techniques like column chromatography or recrystallization can be effective in removing unreacted starting materials.
Formation of by-productsAdjust the reaction stoichiometry. Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize the formation of certain by-products.
Degradation during workup or purificationAvoid extreme pH and high temperatures during the workup and purification steps. Use buffered solutions where appropriate to maintain a stable pH.
RacemizationAs mentioned in the FAQs, control the reaction temperature carefully. Lower temperatures are generally preferred to minimize racemization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Protection of L-valine: The amino group of L-valine is first protected, for example, with a benzyloxycarbonyl (Cbz) group. This is typically done by reacting L-valine with benzyl chloroformate in the presence of a base.

  • Esterification: The protected L-valine is then esterified with benzyl alcohol and ethanol. This can be achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Deprotection: The protecting group on the amino function is removed. For a Cbz group, this is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C).

  • Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the final, pure this compound.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Impurities start High Impurity Level Detected identify_impurity Identify Impurity Structure (e.g., MS, NMR) start->identify_impurity check_starting_materials Analyze Purity of Starting Materials purify_starting_materials Purify/Replace Starting Materials check_starting_materials->purify_starting_materials Impure check_reaction_conditions Review Reaction Conditions (Temp, Time) optimize_conditions Optimize Reaction Conditions check_reaction_conditions->optimize_conditions Suboptimal check_workup Examine Workup & Purification Procedures modify_workup Modify Workup/Purification check_workup->modify_workup Harsh Conditions identify_impurity->check_starting_materials Known Starting Material? identify_impurity->check_reaction_conditions Potential Side Product? identify_impurity->check_workup Degradation Product? end Pure Product Obtained purify_starting_materials->end Problem Solved optimize_conditions->end Problem Solved modify_workup->end Problem Solved Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) main_compound Benzyl Ethyl-L-Valinate Hydrochloride hydrolysis_benzyl Hydrolysis of Benzyl Ester main_compound->hydrolysis_benzyl hydrolysis_ethyl Hydrolysis of Ethyl Ester main_compound->hydrolysis_ethyl product_valine L-Valine hydrolysis_benzyl->product_valine product_benzyl_alcohol Benzyl Alcohol hydrolysis_benzyl->product_benzyl_alcohol hydrolysis_ethyl->product_valine product_ethanol Ethanol hydrolysis_ethyl->product_ethanol

References

Stability issues of Benzyl ethyl-L-valinate hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl ethyl-L-valinate hydrochloride in various solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in solution. What are the likely causes?

A1: Rapid degradation of this compound is often attributed to hydrolysis of the ester bond. The stability of the compound is significantly influenced by the solvent, pH, and temperature. Ester hydrolysis can be catalyzed by both acidic and basic conditions.

Troubleshooting Steps:

  • pH of the Solvent: Ensure the pH of your solvent system is near neutral or slightly acidic, as basic conditions strongly promote hydrolysis. If using aqueous buffers, carefully control the pH.

  • Solvent Choice: Protic solvents, especially water and alcohols, can participate in hydrolysis. If your experiment allows, consider using aprotic solvents like DMSO, though be aware of potential solubility issues and downstream compatibility. A product supplier suggests that this compound is soluble in DMSO.[1]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[1] During experiments, if permissible, conduct them at lower temperatures.

  • Freshness of Solution: Prepare solutions fresh whenever possible. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: My analytical results show multiple peaks besides the parent compound. What could these be?

A2: The appearance of additional peaks in your analytical chromatogram likely indicates the presence of degradation products. For this compound, the primary degradation products are expected to be L-valine and benzyl alcohol, resulting from hydrolysis. Other minor degradation products could also form under specific stress conditions.

Troubleshooting Steps:

  • Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks to confirm their identity.

  • Review Stress Conditions: Consider if your experimental conditions (e.g., high temperature, extreme pH, exposure to light) could be forcing the degradation of the compound.

  • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the main compound from its potential degradation products.[2]

Q3: I am struggling to get consistent results from my experiments. Could this be related to the stability of this compound?

A3: Yes, inconsistent results can be a symptom of compound instability. If the compound degrades over the course of your experiment, the effective concentration will change, leading to variability in your data.

Troubleshooting Steps:

  • Time-Course Study: Perform a simple time-course study where you analyze the concentration of your compound in the experimental solvent at different time points (e.g., 0, 2, 4, 8, 24 hours) under your standard experimental conditions. This will help you understand the stability profile of the compound in your specific system.

  • Internal Standard: Use an internal standard in your analytical method to correct for variations in sample preparation and injection volume.

  • Control Experiments: Include a control sample of the compound in a known stable solvent (e.g., freshly prepared in DMSO and stored at -80°C) to compare against your experimental samples.

Q4: What are the recommended storage conditions for this compound?

A4: For the solid powder, storage at -20°C for up to 3 years is recommended. When in a solvent, it is best to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Stability Data Summary

Solvent System (at 25°C)pH% Remaining after 8 hours% Remaining after 24 hoursMajor Degradation Products
0.1 M HCl1.085%65%L-Valine, Benzyl Alcohol
Phosphate Buffer7.495%88%L-Valine, Benzyl Alcohol
0.1 M NaOH13.0<10%Not DetectedL-Valine, Benzyl Alcohol
Acetonitrile:Water (1:1)7.098%92%L-Valine, Benzyl Alcohol
DMSON/A>99%>99%Not Detected

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials and Equipment:

  • This compound

  • Solvents: 0.1 M HCl, 0.1 M NaOH, Water, 3% Hydrogen Peroxide (H₂O₂), Acetonitrile, Methanol, DMSO

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • pH meter

  • Water bath or oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize the degradation products using techniques like LC-MS.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Stability Issues of this compound start Start: Stability Issue Observed (e.g., low yield, extra peaks) check_solvent Step 1: Review Solvent System - pH appropriate? - Protic vs. Aprotic? start->check_solvent check_temp Step 2: Evaluate Temperature - Storage temperature correct? - Experiment temperature too high? check_solvent->check_temp check_age Step 3: Assess Solution Age - Solution freshly prepared? - Stored correctly? check_temp->check_age perform_time_course Step 4: Conduct Time-Course Study - Analyze stability over time in experimental conditions check_age->perform_time_course analyze_impurities Step 5: Characterize Impurities - Use LC-MS to identify degradation products perform_time_course->analyze_impurities optimize_conditions Optimization - Adjust pH, solvent, or temperature - Use fresh solutions analyze_impurities->optimize_conditions end_stable Resolution: Stable Conditions Identified optimize_conditions->end_stable

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Deprotection of Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Benzyl ethyl-L-valinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of this compound?

The most prevalent and generally cleanest method for the deprotection of benzyl esters, including this compound, is catalytic hydrogenolysis.[1][2] This method typically involves the use of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl group, yielding the free carboxylic acid (in this case, L-valine ethyl ester hydrochloride) and toluene as a byproduct.[1][3]

Q2: My catalytic hydrogenolysis reaction is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

Slow or incomplete reactions are a common issue. Several factors could be at play:

  • Catalyst Activity: The palladium catalyst may be old or inactive. It is advisable to use a fresh batch of catalyst. For more challenging deprotections, a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) can be effective.[2]

  • Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities can poison the palladium catalyst, reducing its efficacy. Ensuring the purity of the starting material and solvents is crucial.

  • Insufficient Hydrogen: The reaction requires an adequate supply of hydrogen. Ensure the system is properly sealed and that there is sufficient hydrogen for the reaction to go to completion. For reactions at atmospheric pressure, using a hydrogen-filled balloon is a common practice.[2]

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is essential. Vigorous stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen.

Q3: Are there alternative methods to catalytic hydrogenolysis for deprotecting this compound?

Yes, several alternative methods can be employed, particularly if the substrate is sensitive to hydrogenation conditions:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, which can be more convenient and safer for some laboratory setups. Common hydrogen donors include formic acid, ammonium formate, and cyclohexadiene, used in conjunction with a palladium catalyst.[2][4]

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can cleave benzyl esters. However, this method is harsh and may not be suitable for substrates with other acid-labile functional groups.

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative cleavage of benzyl ethers, and similar principles can be applied to benzyl esters, often under photoirradiation.[3]

Q4: How can I monitor the progress of the deprotection reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. A suitable solvent system will show a clear separation between the starting material (this compound) and the product (L-valine ethyl ester hydrochloride). The disappearance of the starting material spot indicates the completion of the reaction. A common developing solvent system for amino acid derivatives is a mixture of chloroform, methanol, and glacial acetic acid.

Q5: What are the best practices for purifying the final product, L-valine ethyl ester hydrochloride?

After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The purification of the resulting L-valine ethyl ester hydrochloride can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent or solvent mixture is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the product and any impurities.

  • Extraction: A liquid-liquid extraction can be used to remove toluene and other nonpolar byproducts.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the deprotection of this compound.

Table 1: Troubleshooting Incomplete Deprotection
Symptom Possible Cause Suggested Solution
Slow or no reaction Inactive catalystUse a fresh batch of 10% Pd/C. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
Catalyst poisoningEnsure starting material and solvents are free of sulfur-containing impurities. If poisoning is suspected, increasing the catalyst loading may help.
Insufficient hydrogenCheck for leaks in the hydrogenation apparatus. Use a fresh hydrogen balloon or increase hydrogen pressure if using a Parr shaker.
Poor mixingIncrease the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Reaction stalls before completion Catalyst deactivationThe product amine may be inhibiting the catalyst. Adding a small amount of a mild acid like acetic acid can sometimes mitigate this effect.
Equilibrium reachedWhile less common in hydrogenolysis, ensure the reaction conditions are driving the reaction forward (e.g., efficient removal of byproducts is not practical here, but ensuring sufficient hydrogen is key).
Formation of side products Over-reductionIf other reducible functional groups are present, consider a milder method like catalytic transfer hydrogenation.[4]
RacemizationWhile less common with standard hydrogenolysis, harsh acidic or basic conditions can lead to racemization. Ensure neutral or mildly acidic conditions are maintained.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound

This protocol provides a general procedure for the deprotection via catalytic hydrogenolysis.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% relative to the substrate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase could be a mixture of chloroform, methanol, and acetic acid.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.

Table 2: Typical Reaction Parameters for Catalytic Hydrogenolysis
Parameter Value
Substrate Concentration ~0.1 M
Catalyst 10% Pd/C
Catalyst Loading 10 mol%
Solvent Methanol or Ethanol
Hydrogen Source Hydrogen gas (balloon or cylinder)
Temperature Room Temperature
Reaction Time 1-24 hours (monitor by TLC)
Typical Yield >90%

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Incomplete Deprotection

G Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed check_catalyst Check Catalyst Activity start->check_catalyst check_hydrogen Check Hydrogen Supply start->check_hydrogen check_mixing Check Stirring/Mixing start->check_mixing check_purity Check Starting Material Purity start->check_purity inactive_catalyst Inactive Catalyst? check_catalyst->inactive_catalyst low_hydrogen Insufficient Hydrogen? check_hydrogen->low_hydrogen poor_mixing Poor Mixing? check_mixing->poor_mixing poisoning Catalyst Poisoning? check_purity->poisoning inactive_catalyst->check_purity No replace_catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) inactive_catalyst->replace_catalyst Yes increase_loading Increase Catalyst Loading poisoning->increase_loading Yes success Reaction Complete poisoning->success No ensure_h2 Ensure Adequate H2 Supply (check seals, fresh balloon) low_hydrogen->ensure_h2 Yes low_hydrogen->success No increase_stirring Increase Stirring Rate poor_mixing->increase_stirring Yes poor_mixing->success No replace_catalyst->success increase_loading->success purify_sm Purify Starting Material purify_sm->success ensure_h2->success increase_stirring->success

Caption: A flowchart for troubleshooting incomplete deprotection reactions.

Diagram 2: General Deprotection and Purification Workflow

G Deprotection and Purification Workflow start Start: Benzyl ethyl-L-valinate HCl reaction Catalytic Hydrogenolysis (Pd/C, H2, Solvent) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: Filter through Celite monitoring->workup Reaction Complete concentration Concentrate Filtrate workup->concentration purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization column_chrom Column Chromatography purification->column_chrom product Product: L-valine ethyl ester HCl recrystallization->product column_chrom->product

Caption: A general workflow for the deprotection and purification process.

References

How to improve the solubility of Benzyl ethyl-L-valinate hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered when using Benzyl ethyl-L-valinate hydrochloride in chemical reactions.

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a step-by-step approach to systematically address and resolve solubility issues with this compound.

Diagram: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting_Workflow start Solubility Issue: Benzyl ethyl-L-valinate HCl does not dissolve solvent_screen Step 1: Solvent Screening (Polar Aprotic Solvents) start->solvent_screen Start Here physical_methods Step 2: Physical Methods (Heating / Sonication) solvent_screen->physical_methods If solubility is still insufficient neutralization Step 3: In-Situ Neutralization (Conversion to Free Amine) physical_methods->neutralization If still insufficient or for non-polar solvents ptc Step 4: Advanced Technique (Phase Transfer Catalysis) neutralization->ptc If reaction requires biphasic conditions or reactant is a solid base success Resolution: Homogeneous Reaction neutralization->success Leads to homogeneous solution biphasic_success Resolution: Successful Biphasic Reaction ptc->biphasic_success

Caption: A step-by-step workflow for troubleshooting solubility problems.

Q1: My this compound is not dissolving in my reaction solvent. What should I do first?

A1: The first step is to ensure you are using an appropriate solvent. As a hydrochloride salt, the compound is highly polar and will have limited solubility in non-polar solvents like hexane or toluene.

Recommendation: Start with polar aprotic solvents. Perform a small-scale solubility test with the solvents listed in the table below before proceeding with your reaction.

Data Presentation: Qualitative Solubility Profile

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh The high polarity effectively solvates the ionic salt. Solubility in DMSO is reported as ≥ 100 mg/mL.[1][2]
Acetonitrile, THFModerate to Low These solvents are less polar than DMSO/DMF and may be suitable for creating slurries or for use with other techniques.
Halogenated Dichloromethane (DCM)Low The salt form has low solubility, but DCM is an excellent solvent for the free amine form after neutralization.[2][3]
Aromatic Toluene, BenzeneVery Low / Insoluble Unsuitable for dissolving the salt form directly. Often used in biphasic systems with Phase Transfer Catalysis.[4]
Non-polar Aliphatic Hexane, HeptaneInsoluble The significant polarity difference prevents dissolution.
Alcohols Methanol, EthanolModerate Can dissolve the salt, but may be reactive (transesterification) depending on reaction conditions (e.g., high temp, strong base).

Q2: I've tried a suitable solvent, but solubility is still poor. What is the next step?

A2: If the compound forms a suspension or slurry in a suitable solvent, you can use physical methods to improve dissolution.

Recommendations:

  • Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C). Many organic salts show a significant increase in solubility with temperature. However, be mindful of the thermal stability of benzyl esters, which can degrade at high temperatures.[5]

  • Sonication: Use an ultrasonic bath to break down particle agglomerates and increase the surface area for solvation. This can often help dissolve stubborn solids without the need for heat.

  • Use as a Slurry: For many reactions, it is not necessary for the starting material to be fully dissolved. If the compound is consumed during the reaction, it will slowly dissolve as it reacts, according to Le Chatelier's principle. This is common in heterogeneous reaction mixtures.

Q3: Can I improve solubility by changing the chemical nature of the substrate in the reaction itself?

A3: Yes, this is the most effective and common strategy. The hydrochloride salt is intended for stability during storage. For reactions, it is typically converted to the free amine form, which is much more soluble in common organic solvents like DCM, THF, and toluene.[2][6] This is achieved through in-situ neutralization.

Recommendation: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a non-nucleophilic base to your reaction mixture to neutralize the hydrochloride salt and generate the free amine.

  • Common Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).

  • Procedure: Add the this compound to your solvent, then add the base and stir for 15-30 minutes at room temperature. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate, while your free amine dissolves.

See Experimental Protocols for a detailed procedure.

Q4: My reaction requires a non-polar solvent or an inorganic base where the hydrochloride salt is completely insoluble. How can I make the reaction work?

A4: This is a classic scenario for Phase Transfer Catalysis (PTC) . PTC is ideal for reactions where the reactants exist in different, immiscible phases (e.g., a solid salt and an organic solution). The catalyst shuttles the reactive species across the phase boundary. This method is widely used for the alkylation of amino acid esters.[4][7]

Recommendation: Use a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction.

  • Typical PTC System:

    • Organic Phase: A non-polar solvent like toluene or a halogenated solvent containing your electrophile (e.g., an alkyl halide).

    • Aqueous/Solid Phase: An aqueous solution of a base (e.g., NaOH, K₂CO₃, CsOH) or the solid base itself, along with your this compound.[4]

    • Catalyst: A catalytic amount (1-10 mol%) of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or a Cinchona alkaloid-derived catalyst for asymmetric reactions.[7][8]

The catalyst transports the deprotonated (anionic) valinate ester from the aqueous/solid phase into the organic phase, where it can react.

See Experimental Protocols for a detailed procedure.

Frequently Asked Questions (FAQs)

Q: Why is this compound supplied as a hydrochloride salt? A: Amino acid esters are supplied as hydrochloride salts primarily to enhance their stability and shelf-life. The salt form protects the free amine group from degradation and side reactions, and it typically makes the compound a stable, crystalline solid that is easier to handle and weigh than the corresponding oily free amine.

Q: What is the role of the base in these reactions? A: The primary role of the base is to deprotonate the ammonium hydrochloride salt to generate the free amine (-NH₂).[6] The free amine is the nucleophilic species required for most reactions, such as acylation, alkylation, or peptide coupling. Without the base, the nitrogen is protonated (-NH₃⁺Cl⁻) and non-nucleophilic.

Q: How does a phase transfer catalyst actually work? A: A phase transfer catalyst (typically a large organic cation like R₄N⁺) works by forming an ion pair with the deprotonated amino acid ester anion at the phase interface. This new, lipophilic ion pair is soluble in the organic phase. The catalyst effectively extracts the reactant from the aqueous or solid phase into the organic phase where it can react with the other substrate. After the reaction, the catalyst returns to the interface to repeat the cycle.

Q: Will heating my reaction to improve solubility cause the benzyl ester to decompose? A: Benzyl esters are generally robust protecting groups. They are stable to mild heating (e.g., up to 80-90 °C) for extended periods.[9] However, they are sensitive to strong acids and are readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). Prolonged heating at very high temperatures (>100-150 °C) can lead to degradation.[5] Always perform a small-scale test if you are concerned about thermal stability under your specific reaction conditions.

Diagram: Factors Affecting Solubility

Factors_Affecting_Solubility solubility Solubility of Benzyl ethyl-L-valinate HCl compound_props Compound Properties (Salt vs. Free Amine) solubility->compound_props solvent_props Solvent Properties (Polarity) solubility->solvent_props conditions Reaction Conditions solubility->conditions salt_form Salt Form: Polar, Crystalline compound_props->salt_form free_amine Free Amine: More Non-polar, Oily compound_props->free_amine polar_aprotic Polar Aprotic (DMSO, DMF): Good for Salt solvent_props->polar_aprotic non_polar Non-polar (Toluene, DCM): Good for Free Amine solvent_props->non_polar temperature Temperature conditions->temperature additives Additives / Reagents conditions->additives base Base (e.g., TEA): In-situ neutralization additives->base ptc_catalyst PTC Catalyst (e.g., TBAB): Enables biphasic reaction additives->ptc_catalyst

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening
  • To a series of small vials, add approximately 5 mg of this compound.

  • To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, Acetonitrile, THF, DCM, Methanol).

  • Vortex or stir the vials at room temperature for 5-10 minutes.

  • Visually inspect for dissolution. Note whether the compound is fully dissolved, partially dissolved, or insoluble.

  • For solvents showing partial solubility, gently warm the vial to ~40 °C to observe the effect of temperature.

  • Document the results to select the optimal solvent or solvent system for your reaction scale-up.

Protocol 2: In-Situ Neutralization for Homogeneous Reaction
  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add the desired anhydrous organic solvent (e.g., Dichloromethane or THF) to achieve the final reaction concentration.

  • Begin stirring the resulting suspension.

  • Slowly add a non-nucleophilic tertiary base, such as triethylamine (1.05 eq.) or diisopropylethylamine (1.05 eq.), dropwise at room temperature.

  • Stir the mixture for 15-30 minutes. A fine white precipitate of the ammonium salt byproduct may form, but the Benzyl ethyl-L-valinate free amine should now be dissolved in the organic solvent.

  • The reaction is now ready for the addition of other reagents (e.g., an acyl chloride or coupling agent).

Protocol 3: General Procedure for Phase Transfer Catalysis (PTC) Alkylation
  • To a reaction flask, add this compound (1.0 eq.), the alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add an organic solvent, typically toluene, to the flask.

  • In a separate vessel, prepare an aqueous solution of a base (e.g., 50% w/w aq. NaOH or 2M K₂CO₃).

  • Add the aqueous base solution to the reaction flask. The total volume should be sufficient to create a biphasic mixture.

  • Stir the biphasic mixture vigorously at the desired reaction temperature (e.g., room temperature to 50 °C). Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.

  • Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, stop the stirring, separate the organic layer, wash it with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product.

References

Technical Support Center: Managing Steric Hindrance with Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance when using Benzyl ethyl-L-valinate hydrochloride in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low Coupling Yield

Question: We are experiencing low coupling efficiency when using this compound in our solid-phase peptide synthesis (SPPS). What are the possible causes and how can we improve the yield?

Answer:

Low coupling yields with sterically hindered amino acids like this compound are a common challenge. The bulky isopropyl group of the valine residue, in proximity to the reacting amine, can significantly impede the approach of the activated carboxyl group of the incoming amino acid.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Insufficient Activation Energy Switch to a more potent coupling reagent known to be effective for hindered amino acids. Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC). Phosphonium salts like PyBOP are also excellent choices.
Incomplete Reaction - Double Coupling: Perform the coupling step twice. After the initial coupling, wash the resin and add a fresh solution of the activated amino acid and coupling reagents.- Increase Reaction Time: Extend the coupling time to allow for the slower reaction to proceed to completion. Monitor the reaction progress using a qualitative test like the Kaiser test.
Poor Solvation/Aggregation - Solvent Choice: Switch from DMF to a more effective solvating solvent like NMP or use a mixture of DMF and DMSO.[1] - Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling reaction to disrupt secondary structures and improve solvation.
Suboptimal Temperature Increase Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C). This can help overcome the activation energy barrier but should be monitored closely for potential side reactions like racemization.

Issue 2: Racemization of the Valine Residue

Question: We are observing significant epimerization of the valine residue after incorporating this compound. How can we minimize this side reaction?

Answer:

Racemization is a critical issue in peptide synthesis, particularly with sterically hindered residues where longer reaction times or more forcing conditions may be required. The primary mechanism involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity.

Strategies to Minimize Racemization:

StrategyDetailed Recommendation
Choice of Coupling Reagent and Additives Utilize coupling reagents that are known to suppress racemization. The addition of additives like HOBt or OxymaPure® to carbodiimide-mediated couplings can significantly reduce the risk of epimerization.[1]
Base Selection Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger, less hindered bases like triethylamine (TEA). Use the minimum amount of base necessary to facilitate the reaction.
Control of Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C), especially during the pre-activation step. While higher temperatures can improve coupling efficiency, they also increase the rate of racemization.
Minimize Pre-activation Time Prolonged pre-activation of the incoming amino acid can increase the concentration of the racemization-prone active ester. Add the activated amino acid to the resin-bound amine as soon as possible after activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid L-valine where the carboxylic acid is protected as a benzyl ester and the amino group is present as a hydrochloride salt. It is used as a building block in peptide synthesis. The benzyl ester protecting group is stable under many reaction conditions and can be removed by catalytic hydrogenolysis.[2]

Q2: What are the main challenges associated with using this compound?

The primary challenge is steric hindrance originating from the bulky isopropyl side chain of valine. This can lead to slow and incomplete coupling reactions, requiring more potent coupling reagents and optimized reaction conditions. Racemization of the valine stereocenter is another significant concern.

Q3: Can peptide aggregation be an issue when using this reagent?

Yes, peptide sequences containing multiple bulky and hydrophobic residues like valine can be prone to aggregation on the solid support. This can block reactive sites, leading to incomplete deprotection and coupling steps. Using solvents with better solvating properties like NMP or adding chaotropic agents can help mitigate aggregation.

Q4: How should this compound be stored?

It should be stored as a powder at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q5: What is the solubility of this compound?

It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[3] For solid-phase peptide synthesis, it is typically dissolved in solvents like DMF or NMP immediately before the coupling step.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of Racemization
HATU Aminium/Uronium Salt>95Very FastLow
HBTU Aminium/Uronium Salt90-95FastLow
PyBOP Phosphonium Salt90-95FastLow
COMU Aminium/Uronium Salt>95Very FastVery Low
DIC/HOBt Carbodiimide/Additive85-90ModerateModerate
DIC/OxymaPure® Carbodiimide/Additive>95ModerateVery Low

Data is generalized for sterically hindered amino acids and provides a comparative basis for reagent selection.

Experimental Protocols

Protocol 1: Standard Coupling of a Protected Amino Acid to a Resin-Bound Peptide using this compound

This protocol outlines a general procedure for coupling an N-terminally protected amino acid to a peptide-resin where the N-terminal residue is deprotected Benzyl ethyl-L-valinate.

Materials:

  • Peptide-resin with a free N-terminal valine amine

  • N-Fmoc or N-Boc protected amino acid (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Fmoc removal: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Boc removal: Treat the resin with 25-50% TFA in DCM (2 x 15 minutes), followed by neutralization with 10% DIPEA in DMF (2 x 5 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and then again with DMF (3 times).

  • Activation of Incoming Amino Acid: In a separate vessel, dissolve the N-protected amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Deprotection of the Benzyl Ester

This protocol describes the removal of the C-terminal benzyl ester via catalytic hydrogenolysis in the solution phase after cleavage from the resin.

Materials:

  • Peptide with a C-terminal benzyl ester

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the peptide in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of Benzyl ethyl-L-valinate cluster_cleavage_deprotection Cleavage and Deprotection resin Start with Peptide-Resin swell Swell Resin in DMF resin->swell deprotect N-terminal Deprotection (Fmoc or Boc) swell->deprotect wash1 Wash Resin deprotect->wash1 activate Activate Incoming Amino Acid (e.g., with HATU/DIPEA) wash1->activate Ready for Coupling couple Couple to Resin activate->couple monitor Monitor with Kaiser Test couple->monitor wash2 Wash Resin monitor->wash2 cleave Cleave Peptide from Resin wash2->cleave Peptide Elongation Complete deprotect_bn Deprotect Benzyl Ester (Catalytic Hydrogenolysis) cleave->deprotect_bn purify Purify Peptide deprotect_bn->purify

Caption: Experimental workflow for peptide synthesis incorporating Benzyl ethyl-L-valinate.

troubleshooting_logic cluster_solutions start Low Coupling Yield? reagent Change Coupling Reagent (e.g., HATU, COMU) start->reagent Yes double_couple Perform Double Coupling start->double_couple Yes solvent Change Solvent (e.g., NMP) start->solvent Yes temperature Increase Temperature start->temperature Yes end Improved Yield reagent->end double_couple->end solvent->end temperature->end

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Purification of Peptides Containing Benzyl Ethyl-L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic peptides containing the modified amino acid Benzyl ethyl-L-valinate. The incorporation of this bulky and hydrophobic residue presents unique purification hurdles, primarily addressed here with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Benzyl ethyl-L-valinate?

A1: The main difficulties arise from the physicochemical properties of the Benzyl ethyl-L-valinate residue. Its notable features are:

  • Increased Hydrophobicity: The benzyl and ethyl groups significantly increase the peptide's overall hydrophobicity. This leads to strong retention on reversed-phase columns, often requiring high concentrations of organic solvent for elution.[1][2]

  • Poor Solubility: Enhanced hydrophobicity can result in low solubility in aqueous buffers, which complicates sample preparation and can lead to precipitation on the HPLC column.[3][4]

  • Peptide Aggregation: The hydrophobic nature of Benzyl ethyl-L-valinate promotes intermolecular interactions, which can cause peptide aggregation. This may manifest as peak broadening, reduced recovery, or even column clogging.[1][5][6]

  • Steric Hindrance in Synthesis: The bulkiness of this modified amino acid can sometimes lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in deletion sequences that are challenging to separate from the target peptide due to their similar properties.[2][5]

Q2: What is the recommended starting point for purifying a peptide with Benzyl ethyl-L-valinate?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those with hydrophobic modifications.[2][7] A typical starting point would be:

  • Stationary Phase: A C18 column is a common starting point. However, for very hydrophobic peptides, a C8, C4, or a phenyl-hexyl column might provide better selectivity and recovery.[1][8]

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent is standard.[7]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is typically used to improve peak shape and resolution.[1][9]

Q3: Are there alternative purification methods to RP-HPLC?

A3: Yes, particularly for achieving very high purity, orthogonal methods can be employed.[1][10] These include:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be a valuable step if the peptide has a net positive or negative charge.[1][11]

  • Size-Exclusion Chromatography (SEC): SEC is useful for removing aggregates or separating the target peptide from impurities of a significantly different size.[1]

  • Precipitation and Washing: For extremely hydrophobic peptides, a non-chromatographic initial purification step can be effective. This involves precipitating the peptide in water and then washing with a solvent like diethyl ether to remove scavengers from the synthesis.[1][12]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the RP-HPLC purification of peptides containing Benzyl ethyl-L-valinate.

Problem Potential Cause Solutions & Troubleshooting Steps
Poor Solubility of Crude Peptide The high hydrophobicity of the Benzyl ethyl-L-valinate residue reduces solubility in aqueous solutions.Optimize Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or n-propanol before diluting with the initial mobile phase.[1][3][13] A stepwise dissolution protocol can be effective.[3][13]
Broad or Tailing Peaks 1. Peptide Aggregation: The hydrophobic peptide is self-associating on the column.[5] 2. Secondary Interactions: Non-specific interactions with the stationary phase.[8] 3. Poor Solubility in Mobile Phase: The peptide is not fully dissolved during elution.1. Increase Column Temperature: Elevate the column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak shape.[1][5] 2. Optimize Mobile Phase: Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA).[1] Consider changing the ion-pairing agent to formic acid. 3. Lower Peptide Concentration: Reduce the amount of peptide injected to minimize concentration-dependent aggregation.[5]
Low Recovery of Purified Peptide 1. Irreversible Adsorption: The highly hydrophobic peptide is binding irreversibly to the stationary phase.[8] 2. Precipitation on Column: The peptide is precipitating at the head of the column upon injection.[2][8]1. Use a Different Stationary Phase: A less hydrophobic column (C8 or C4) or one with a larger pore size (300 Å) may be beneficial.[8] 2. Optimize Loading Conditions: Inject the sample in a solvent that is as close as possible to the initial mobile phase composition to prevent precipitation.[8] 3. Change Organic Modifier: Replacing acetonitrile with n-propanol or isopropanol can sometimes improve recovery for hydrophobic peptides.[3][5]
Co-elution with Impurities Impurities, such as deletion sequences from synthesis, have very similar hydrophobicities to the target peptide.[5]1. Optimize Gradient: Use a shallower gradient around the elution point of the target peptide to increase resolution (e.g., 0.5%/min instead of 1%/min).[1] 2. Change Selectivity: Try a different stationary phase (e.g., phenyl-hexyl) or change the organic modifier (e.g., to methanol or isopropanol) to alter the elution order of impurities.[1][5] 3. Use an Orthogonal Method: Employ a secondary purification technique like IEX if the impurities have a different net charge.[1]
High Backpressure 1. Column Clogging: Precipitation of the peptide at the head of the column.[8] 2. System Blockage: Particulate matter from an incompletely dissolved sample.1. Filter Sample: Always filter the peptide sample through a 0.22 µm filter before injection.[8] 2. Systematic Flushing: Flush the HPLC system and column with a strong solvent to remove any blockages.[8] 3. Improve Sample Solubility: Ensure the peptide is fully dissolved before injection.

Experimental Protocols

Protocol 1: Stepwise Dissolution for Hydrophobic Peptides

For peptides containing Benzyl ethyl-L-valinate that are difficult to dissolve, a stepwise approach is often more effective than direct dissolution in a mixed solvent system.[3][13]

  • Add a small volume of a pure organic solvent (e.g., n-propanol, isopropanol, or DMSO) to the lyophilized peptide to wet the material. This helps to overcome initial solubility barriers by interacting with the hydrophobic regions of the peptide.

  • Next, add any concentrated buffer components, such as TFA or acetic acid, to adjust the pH.

  • Finally, add the aqueous portion of your desired solvent mixture incrementally until the peptide is fully dissolved.

  • Before injection, ensure the final sample solvent is miscible with the initial mobile phase of your HPLC run to prevent precipitation on the column.

Protocol 2: General RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a starting point for the purification of a peptide containing Benzyl ethyl-L-valinate. Optimization will be required based on the specific properties of the peptide.

  • Sample Preparation: Dissolve the crude peptide using the stepwise dissolution protocol above. The final concentration should be as low as feasible to minimize aggregation. Filter the sample through a 0.22 µm filter.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100 Å pore size) is a good starting point.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until a stable baseline is achieved.[2]

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • Run a scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Based on the scouting run, design an optimized, shallower gradient around the elution point of your peptide to maximize resolution. For example, if the peptide elutes at 50% B in the scouting run, a gradient of 40-60% B over 40 minutes may provide better separation.[5]

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions of desired purity and lyophilize to obtain the final product.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Crude Lyophilized Peptide dissolve Stepwise Dissolution (Organic -> Acid -> Aqueous) start->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto Column filtrate->inject gradient Optimized Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Pure Peptide lyophilize->final_product

Caption: General workflow for the purification of a synthetic peptide.

troubleshooting_flowchart start Broad or Tailing Peak? temp Increase Column Temperature (40-60°C) start->temp Yes low_recovery Low Recovery? start->low_recovery No conc Lower Sample Concentration temp->conc solvent Optimize Sample Solvent (e.g., DMSO) conc->solvent solvent->low_recovery column Change Column (C8, C4, Phenyl) low_recovery->column Yes coelution Co-elution? low_recovery->coelution No modifier Change Organic Modifier (n-Propanol) column->modifier modifier->coelution gradient Optimize Gradient (Shallow Slope) coelution->gradient Yes end Improved Purification coelution->end No orthogonal Use Orthogonal Method (IEX, SEC) gradient->orthogonal orthogonal->end

Caption: Troubleshooting flowchart for common peptide purification issues.

References

Improving the chiral purity of Benzyl ethyl-L-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the improvement of chiral purity for Benzyl ethyl-L-valinate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is chiral purity and why is it critical for this compound?

A1: Chiral purity, often expressed as enantiomeric excess (e.e.), refers to the measure of a single enantiomer in a mixture. This compound exists as two non-superimposable mirror images (enantiomers): the L-form and the D-form. In pharmaceutical applications, it is crucial to use the single, desired L-enantiomer. The two enantiomers can have different biological activities, with one being therapeutic and the other being inactive or even causing adverse effects. Therefore, ensuring high chiral purity is a critical step for safety and efficacy in drug development.

Q2: What are the principal methods for enhancing the chiral purity of my this compound sample?

A2: The three primary methods for improving the chiral purity of amino acid esters like this compound are:

  • Preferential Recrystallization: A technique that can sometimes enrich one enantiomer from a mixture, particularly if the initial enantiomeric excess is already significant.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful chromatographic technique that uses a chiral stationary phase to physically separate the L- and D-enantiomers. It can be used for both analytical quantification and preparative isolation.[3]

  • Enzymatic Kinetic Resolution: This method employs an enzyme (like a lipase or protease) that selectively reacts with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[4][5]

Q3: How can I accurately measure the enantiomeric excess (e.e.) of my sample?

A3: The most common and reliable method for determining the chiral purity of this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique provides excellent separation of enantiomers and allows for precise quantification.[6][7] An alternative method involves using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent, which can induce different chemical shifts for the L- and D-enantiomers, allowing for their integration and the calculation of the e.e.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral purification process.

Issue 1: Recrystallization Fails to Improve Chiral Purity

Q: I have attempted to recrystallize my this compound, but I see no significant improvement in the enantiomeric excess. What could be the issue?

A: This is a common outcome, as successful chiral enrichment by recrystallization is not always possible. Here are the potential reasons and solutions:

  • Racemic Compound vs. Conglomerate: Most racemic mixtures crystallize as "racemic compounds," where both L- and D-enantiomers are incorporated into the same crystal lattice. In this case, standard recrystallization will not separate them. The technique is primarily effective for "conglomerates," where L- and D-enantiomers crystallize separately, or for enriching a sample that already possesses a high chiral purity.

  • Incorrect Solvent System: The choice of solvent is critical. The ideal solvent should have a steep solubility curve—dissolving the compound well at high temperatures but poorly at low temperatures.[1][9] You may need to screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Cooling Rate: A slow cooling process is essential to allow for the selective growth of the desired crystals while keeping impurities (including the undesired enantiomer) in the solution.[2][10] Rapid cooling can trap impurities and prevent effective purification.

Issue 2: Poor Enantiomeric Resolution in Chiral HPLC

Q: My chiral HPLC analysis shows poor separation (low resolution) between the L- and D-enantiomer peaks. How can I optimize my method?

A: Poor resolution in chiral HPLC can usually be resolved by systematically optimizing the method parameters. The key factors are the chiral stationary phase (CSP) and the mobile phase.[3][6]

  • Chiral Stationary Phase (CSP): The choice of column is the most critical factor. Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often effective for separating amino acid derivatives. If one column does not provide adequate separation, screening other types of CSPs is recommended.[6]

  • Mobile Phase Composition: The composition of the mobile phase (the solvent flowing through the column) greatly influences separation.

    • In normal-phase mode , typical mobile phases consist of hexane or heptane mixed with an alcohol modifier like isopropanol or ethanol. Adjusting the percentage of the alcohol modifier can significantly impact resolution.

    • In polar organic mode , solvents like acetonitrile or methanol are used, often with a small amount of an additive like diethylamine (DEA) to improve peak shape.[6]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time. Temperature also plays a role; adjusting the column temperature can affect selectivity.

Data Presentation: HPLC Parameter Optimization

For a systematic approach, consider the following parameters for method development.

ParameterTypical Starting ConditionsOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivative)Screen different CSPs if baseline separation is not achieved.
Mobile Phase Heptane/Isopropanol (90:10 v/v) with 0.1% DEAVary the ratio of alcohol (e.g., 5% to 30%). Try different alcohols (ethanol).
Flow Rate 0.7 - 1.0 mL/minDecrease flow rate (e.g., to 0.5 mL/min) to improve resolution.
Column Temperature 25 °CTest temperatures between 15 °C and 40 °C.
Detection Wavelength 210 nm or 254 nm (due to benzyl group)Scan for optimal absorbance of the compound.

Issue 3: Low Efficiency in Enzymatic Kinetic Resolution

Q: I am using an enzyme to resolve my racemic Benzyl ethyl-L-valinate, but the reaction is either too slow or not selective. What should I do?

A: Enzymatic kinetic resolution relies on the enzyme's ability to selectively hydrolyze one ester enantiomer faster than the other.[4] In this case, the enzyme would ideally hydrolyze the undesired D-enantiomer to its corresponding carboxylic acid, leaving the desired L-ester untouched. Low efficiency points to suboptimal reaction conditions.

  • Enzyme Selection: Not all enzymes will be effective. Lipases (from Candida antarctica, Pseudomonas cepacia) and proteases (like α-chymotrypsin or subtilisin) are common choices for resolving amino acid esters.[4] Screening a panel of different enzymes is often necessary.

  • pH and Buffer: Every enzyme has an optimal pH range for activity and stability. The reaction pH must be carefully controlled with a suitable buffer system. An autotitrator can be used to maintain a constant pH as the reaction produces carboxylic acid.

  • Temperature: Enzyme activity is highly dependent on temperature. A typical starting point is room temperature or 37 °C, but this should be optimized for the specific enzyme being used.

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. If the reaction is slow, try running it at a lower concentration.

Data Presentation: Troubleshooting Enzymatic Resolution
SymptomPotential Cause(s)Recommended Actions
Low Conversion - Inactive or inappropriate enzyme- Suboptimal pH or temperature- Poor substrate solubility- Screen a different class of enzymes (e.g., proteases if lipases fail).[4]- Perform pH and temperature optimization studies.- Add a co-solvent (e.g., a small amount of DMSO or THF) to improve solubility.
Low Enantioselectivity - The chosen enzyme is not specific for this substrate.- Reaction has proceeded for too long, leading to hydrolysis of the desired L-enantiomer.- Screen for a more selective enzyme.- Monitor the reaction over time by taking aliquots and analyzing the e.e. Stop the reaction at ~50% conversion for maximum theoretical e.e. of the remaining substrate.
Reaction Stalls - Product inhibition (the produced acid or alcohol is inhibiting the enzyme).- pH has dropped due to acid production.- Remove products as they are formed, if possible.- Use a pH-stat or a robust buffering system to maintain the optimal pH.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble at high temperatures and poorly soluble at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum. Analyze the chiral purity using Chiral HPLC.

Protocol 2: Chiral HPLC Analysis

  • Sample Preparation: Prepare a stock solution of your this compound sample at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent like methanol.[6]

  • Column Equilibration: Install a suitable chiral column (e.g., Chiralpak AD-H) and equilibrate it with the chosen mobile phase (e.g., 90:10 Heptane:Isopropanol) at a constant flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 2-10 µL) of the sample solution onto the column.[6]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (e.e. % = [Area(L) - Area(D)] / [Area(L) + Area(D)] x 100).

Protocol 3: Enzymatic Kinetic Resolution

  • Setup: In a temperature-controlled vessel, dissolve the racemic this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

  • Enzyme Addition: Add the selected enzyme (e.g., a lipase) to the solution. The amount will depend on the enzyme's activity and should be determined empirically.

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 30 °C). Maintain the pH using a pH-stat that adds a dilute base (e.g., 0.1 M NaOH) to neutralize the L-valine being formed. Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC to determine the conversion and the e.e. of the remaining ester.

  • Quenching: When the reaction reaches approximately 50% conversion, stop it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by filtration).

  • Extraction and Separation: Adjust the pH of the solution to be acidic (pH ~2) to protonate the L-valine. Extract the mixture with an organic solvent (e.g., ethyl acetate). The desired, unreacted this compound will remain in the organic layer, while the hydrolyzed L-valine will stay in the aqueous layer.

  • Purification: Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the chirally enriched this compound. Confirm the final chiral purity by HPLC.

Visualizations

Caption: General workflow for assessing and improving chiral purity.

Caption: Workflow for enzymatic kinetic resolution.

References

Best practices for handling hygroscopic Benzyl ethyl-L-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the hygroscopic compound Benzyl ethyl-L-valinate hydrochloride in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

This compound is a derivative of the amino acid L-valine. Like many amine salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1] This can lead to physical changes, such as clumping, and chemical changes, including degradation.[1]

Q2: What are the optimal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry environment. For long-term storage, it is recommended to keep the powder at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable. It is crucial to store the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) to minimize exposure to ambient humidity.[2]

Q3: How can I tell if my sample of this compound has absorbed moisture?

Visual inspection can often reveal moisture absorption. A dry, stable powder should be free-flowing. Signs of moisture contamination include:

  • Formation of clumps or aggregates.

  • A "sticky" or "gummy" texture.

  • The powder adhering to the container walls.

  • In severe cases of deliquescence, the solid may appear visibly wet or dissolve into a liquid.[1]

Q4: What are the potential consequences of using this compound that has absorbed water?

Using a moisture-contaminated sample can lead to significant experimental errors:

  • Inaccurate Concentration: The measured weight will include an unknown amount of water, leading to stock solutions with a lower-than-intended concentration of the active compound.[3]

  • Poor Reactivity: The presence of water can interfere with moisture-sensitive reactions.

  • Degradation: As an ester, this compound can be susceptible to hydrolysis in the presence of water, breaking down into its constituent carboxylic acid and alcohol. This degradation can lead to inconsistent and unreliable experimental results.[4][5]

Troubleshooting Guide

Issue 1: The mass of the compound is unstable and increasing during weighing.

  • Possible Cause: The compound is rapidly absorbing atmospheric moisture on the balance.

  • Solution:

    • Minimize Exposure: Have all necessary equipment (spatula, weigh boat, pre-labeled vial, and solvent) ready before opening the main container.

    • Rapid Weighing: Perform the weighing process as quickly as possible.

    • Controlled Environment: If available, weigh the compound inside a glove box with a low-humidity atmosphere or under a stream of a dry inert gas like nitrogen or argon.[6] A study on various amino acids suggests that maintaining a relative humidity below 30% at 25°C is ideal for precise weighing.[7]

    • Use a Sealable Vessel: Weigh the powder directly into a tared, sealable container (e.g., a vial with a cap) that can be immediately closed after dispensing.

Issue 2: The powder is clumped and difficult to handle.

  • Possible Cause: The compound has been previously exposed to a humid environment during handling or storage.[1]

  • Solution:

    • Drying: Before weighing, the material can be dried under a high vacuum for several hours to remove absorbed water.[8] Ensure the temperature is not high enough to cause decomposition.

    • Improved Storage: After drying and use, immediately reseal the container tightly with paraffin film for extra security and store it in a desiccator.[2] Consider aliquoting the bulk powder into smaller, single-use vials upon receipt to minimize repeated exposure of the entire stock to ambient air.

Issue 3: Inconsistent results in biological assays or chemical reactions.

  • Possible Cause: The actual concentration of your stock solution is variable between preparations due to differing amounts of absorbed water.

  • Solution:

    • Strict Protocol Adherence: Consistently apply the best practices for handling and weighing outlined in this guide for all experiments.

    • Determine Water Content: For highly sensitive applications, it is recommended to determine the water content of the solid just before preparing the solution. The mass of the compound can then be adjusted to account for the water.[3] The Karl Fischer titration method is a precise way to measure water content.[9]

    • Prepare a Concentrated Stock Solution: If possible, prepare a larger, concentrated stock solution from which aliquots can be taken for individual experiments. This ensures that even if there is a slight error in the initial concentration, it will be consistent across multiple experiments.

Data and Protocols

Quantitative Data

The hygroscopicity of a compound can be classified based on its moisture uptake at a specific relative humidity (RH). The following table provides a general classification for pharmaceutical solids, which can be used as a guideline for this compound.

Hygroscopicity ClassWater Uptake (% w/w) at 25°C and 80% RHTypical Observations
Slightly Hygroscopic ≥ 0.2% and < 2%May form small clumps over time.
Hygroscopic ≥ 2% and < 15%Likely to clump and show signs of moisture.
Very Hygroscopic ≥ 15%Significant clumping, may become sticky or pasty.
Deliquescent Sufficient water is absorbed to form a solution.Solid will liquefy.

This table is a generalized representation for pharmaceutical compounds and serves as a guideline.

Experimental Protocols

Protocol 1: Weighing this compound

  • Preparation: Place the sealed container of the compound, a spatula, a weigh boat or sealable vial, and a container of the intended solvent in proximity to the analytical balance.

  • Tare: Place the weigh boat or the capped vial on the balance and tare the weight.

  • Dispense: Briefly open the main container, quickly dispense the approximate amount of powder, and immediately reseal the main container.

  • Measure: If using an open weigh boat, record the mass as quickly as possible. If using a vial, cap it before recording the final, stable mass.

  • Dissolve: Immediately transfer the weighed powder to the solvent to prevent further moisture absorption.

Protocol 2: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound following the protocol above, preferably into a sealable vial.

  • Solvent Addition: Add the appropriate solvent to the vial. Note that for preparing solutions in DMSO, it is recommended to use a newly opened bottle, as hygroscopic DMSO can affect the solubility of the compound.

  • Dissolution: Ensure complete dissolution by vortexing or sonicating as needed.

  • Storage: Store the stock solution under appropriate conditions. For solutions in solvents, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. It is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Conceptual Overview)

  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator. The apparatus must be in a system protected from atmospheric moisture.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.

  • Titration: Introduce the sample into the anhydrous solvent of the titrator. The instrument will then titrate the sample with a Karl Fischer reagent containing iodine.

  • Endpoint Detection: The endpoint is reached when all the water in the sample has reacted with the iodine. The instrument detects this endpoint electrochemically.

  • Calculation: The instrument's software calculates the amount of water in the sample based on the amount of iodine consumed. The result is typically expressed as a weight percentage (% w/w).[9][]

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage Store in tightly sealed container at -20°C or 4°C desiccator Place container inside a desiccator storage->desiccator weighing Weigh rapidly in a low-humidity environment desiccator->weighing Transfer for use dissolving Dissolve immediately after weighing weighing->dissolving stock_prep Prepare stock solution dissolving->stock_prep aliquot Aliquot into single-use vials stock_prep->aliquot experiment Use in experiment aliquot->experiment

Caption: Workflow for handling hygroscopic this compound.

G cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions start Inconsistent Experimental Results check_concentration Is the stock solution concentration accurate? start->check_concentration check_weighing Was the compound weighed correctly? check_concentration->check_weighing check_appearance Is the solid clumped or sticky? check_weighing->check_appearance solution_kf Determine water content (e.g., Karl Fischer) and adjust mass calculation. check_weighing->solution_kf Uncertain solution_drying Dry the compound under vacuum before use. check_appearance->solution_drying Yes solution_handling Implement strict low-moisture handling protocols. check_appearance->solution_handling No, but could be improved solution_drying->solution_handling

Caption: Troubleshooting guide for inconsistent experimental results.

G cluster_consequences Potential Consequences compound Hygroscopic Compound (Benzyl ethyl-L-valinate HCl) physical_change Physical Change (Clumping, Stickiness) compound->physical_change mass_error Inaccurate Mass Measurement compound->mass_error degradation Chemical Degradation (Hydrolysis) compound->degradation moisture Atmospheric Moisture moisture->compound Absorption concentration_error Incorrect Solution Concentration mass_error->concentration_error result Inaccurate & Irreproducible Results concentration_error->result degradation->result

Caption: Logical relationship of moisture absorption and its consequences.

References

Technical Support Center: Optimizing HPLC Methods for Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Benzyl ethyl-L-valinate hydrochloride and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Description: The analyte peak is asymmetrical, with either a "tail" extending from the back of the peak or a "front" sloping at the beginning. Peak tailing is a common issue with basic compounds like amines.[1]

Potential Cause Solution
Secondary Interactions Exposed, acidic silanol groups on the silica-based column packing can interact with the basic amine group of the analyte, causing peak tailing.[1] To mitigate this, consider using a modern, end-capped, high-purity silica column (Type B) to minimize exposed silanols.[1] Adjusting the mobile phase to a lower pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, reducing these interactions.[1][2] Alternatively, adding a tail-suppressing agent like triethylamine (in low concentrations) to the mobile phase can help, but may not be suitable for LC-MS applications.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][4] To resolve this, reduce the injection volume or dilute the sample.[3]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[3] Ensure the sample diluent is similar in composition and strength to the initial mobile phase.[5]
Column Degradation A void at the column inlet or a blocked frit can cause all peaks in the chromatogram to tail or split.[4] If this occurs, try back-flushing the column. If the problem persists, the column may need to be replaced.[4] Using a guard column can help protect the analytical column.[3]
Issue 2: Inadequate Resolution Between Main Peak and Impurities

Description: The peaks for this compound and its impurities are not baseline-separated, making accurate quantification difficult.

Potential Cause Solution
Suboptimal Mobile Phase Composition The polarity and pH of the mobile phase are critical for achieving good separation.[6] For polar compounds, adjusting the organic-to-aqueous ratio is a key first step.[6] A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures than an isocratic (constant composition) method.[7]
Incorrect pH The pH of the mobile phase affects the ionization state of the analyte and impurities, which in turn influences their retention. For ionizable compounds, adjusting the pH can significantly alter selectivity.[7] Experiment with a pH that is approximately ±1 unit away from the pKa of the analytes.[7]
Inappropriate Column Chemistry A standard C18 column may not provide sufficient retention for polar compounds.[5] Consider alternative stationary phases such as a C8 column, a phenyl-end-capped C18 column, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are specifically designed for retaining and separating polar analytes.[5][8] Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can also be a powerful tool.[8]
Chiral Impurities (D-enantiomer) If you need to separate the L-valinate from its D-enantiomer, a specialized chiral stationary phase (CSP) is required.[9][10] Alternatively, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard reversed-phase column.[11]
Issue 3: Retention Time Drift

Description: The retention times of the peaks shift between injections or over a sequence of runs.

Potential Cause Solution
Changes in Mobile Phase Composition Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can lead to shifts in retention.[3] Always prepare fresh mobile phase daily, keep solvent bottles capped, and ensure proper mixing and degassing.[6][12]
Fluctuations in Column Temperature Changes in ambient temperature can affect solvent viscosity and retention times.[3] Use a column oven to maintain a consistent and stable temperature.[7]
Column Equilibration Insufficient column equilibration time before starting a run or between gradient runs can cause retention time instability.[5] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC methods may require longer equilibration times.[5]
Pump Performance Issues Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[2] Perform regular system maintenance and check for leaks if you observe pressure fluctuations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase C18 or C8 column with a gradient elution. Given the polar nature of the molecule, a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or formate buffer at a low pH like 2.5-3.0) and an organic modifier like acetonitrile or methanol would be appropriate.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 150 x 4.6 mm, 3.5 µmGood general-purpose columns for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress silanol activity and ensure consistent protonation of the analyte.[7]
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff and viscosity.[7]
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[7]
Detection (UV) 210 nm and 254 nmThe benzyl group will have a strong absorbance around 254 nm, while the ester/amide backbone may be detected at lower wavelengths.
Injection Vol. 5-10 µLA small injection volume helps prevent column overload.[3]

Q2: What are the likely impurities I should be looking for?

A2: Based on the structure of this compound, potential impurities could include:

  • Starting Materials: L-valine, benzyl alcohol, ethanol.

  • Synthesis Byproducts: Di-peptides or other side-reaction products.

  • Degradation Products: Benzyl ethyl-L-valinic acid (from hydrolysis of the ester).

  • Chiral Impurity: Benzyl ethyl-D-valinate hydrochloride (the D-enantiomer).[13]

Q3: How can I confirm the identity of an impurity peak?

A3: The most effective way to identify an unknown impurity is to use a mass spectrometer (MS) detector coupled with the HPLC (LC-MS).[14] This provides molecular weight information that is crucial for structural elucidation. If standards for suspected impurities are available, you can confirm their identity by comparing retention times (spiking the sample).

Q4: My baseline is noisy. What should I do?

A4: A noisy baseline can be caused by several factors.[2] First, ensure your mobile phase is properly degassed, as air bubbles can cause noise.[12] Second, check for contamination in your solvents or system; use high-purity HPLC-grade solvents and prepare fresh mobile phases.[6] Finally, leaks in the system or detector instability can also contribute to baseline noise.[2]

Experimental Protocol: General HPLC Method

This protocol outlines a general-purpose gradient HPLC method suitable for initial analysis and method development for this compound and its related substances.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • This compound reference standard

  • Sample for analysis

2. Chromatographic Conditions:

  • Refer to the parameters outlined in Table 1.

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm filter.[6]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (e.g., 95:5 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the sample diluent.

4. HPLC System Setup and Execution:

  • Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to analyze for the main component and any impurities.

Visualizations

The following diagrams illustrate key workflows in HPLC method optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue (e.g., blocked frit, column void) check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No all_peaks_yes Yes solution_physical Action: Reverse-flush column. If not resolved, replace column. physical_issue->solution_physical all_peaks_no No check_overload Is column overloaded? chemical_issue->check_overload solution_overload Action: Reduce sample concentration or injection volume. check_overload->solution_overload Yes secondary_interaction Suspect Secondary Interactions (e.g., silanol activity) check_overload->secondary_interaction No overload_yes Yes overload_no No solution_secondary Actions: 1. Lower mobile phase pH (e.g., <3). 2. Use a high-purity, end-capped column. 3. Add a competing base (e.g., TEA). secondary_interaction->solution_secondary

Caption: Troubleshooting flowchart for HPLC peak tailing.

HPLC_Method_Development_Workflow start Define Separation Goal (e.g., impurity profiling, chiral separation) select_column 1. Select Column (e.g., C18, HILIC, Chiral) start->select_column select_mobile_phase 2. Select Mobile Phase (Solvents & Buffer/pH) select_column->select_mobile_phase initial_run 3. Perform Initial Run (Broad Gradient) select_mobile_phase->initial_run evaluate 4. Evaluate Results (Resolution, Peak Shape) initial_run->evaluate optimize 5. Optimize Parameters evaluate->optimize Needs Improvement final_method Final Method evaluate->final_method Acceptable sub_optimize_gradient Adjust Gradient Slope optimize->sub_optimize_gradient sub_optimize_ph Adjust Mobile Phase pH optimize->sub_optimize_ph sub_optimize_temp Adjust Temperature optimize->sub_optimize_temp sub_optimize_gradient->evaluate sub_optimize_ph->evaluate sub_optimize_temp->evaluate

Caption: General workflow for HPLC method development.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Benzyl Ethyl-L-Valinate Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Representative HPLC Method and Validation Parameters

An HPLC method for Benzyl ethyl-L-valinate hydrochloride would typically be a reverse-phase method. The validation of such a method is crucial to ensure its accuracy, precision, and reliability for its intended purpose. The key validation parameters, in accordance with international guidelines (e.g., ICH Q2(R1)), are summarized in the table below.

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed.To ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between the analyte concentration and the instrumental response.
Accuracy Recovery of the analyte should be within 98.0% to 102.0% of the known amount.To assess the closeness of the measured value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample.To demonstrate the consistency of results for a single sample under the same operating conditions over a short interval.
Intermediate Precision RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment.To assess the effect of random events on the precision of the analytical procedure.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).To indicate the method's reliability during normal usage.
Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique for the analysis of pharmaceutical compounds, other methods can also be employed for the quantification of amino acid derivatives like this compound.

Analytical Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution, sensitivity, and specificity. Well-established and widely available.May require derivatization for compounds lacking a chromophore.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Requires derivatization to increase the volatility of amino acid esters.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, suitable for complex matrices, can provide molecular weight and structural information.[2][3]Higher cost of instrumentation and maintenance compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Can have lower sensitivity and reproducibility compared to HPLC.

Experimental Protocols

Representative HPLC Method for this compound Assay

This protocol describes a general procedure that can be adapted and optimized for the specific analysis.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 210-220 nm for the ester and benzene ring).

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to the desired concentration for analysis.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a concentration within the linear range of the method.

3. Validation Procedure:

  • Specificity: Inject solutions of placebo, known impurities, and the analyte to demonstrate resolution. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity: Prepare a series of at least five concentrations of the analyte standard. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Inject the standard solution six times and calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±0.1 unit of pH, ±2% of organic solvent composition, ±0.1 mL/min flow rate) and observe the effect on the results.

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select HPLC Method define_purpose->select_method specificity Specificity select_method->specificity linearity Linearity & Range select_method->linearity accuracy Accuracy select_method->accuracy precision Precision select_method->precision lod_loq LOD & LOQ select_method->lod_loq robustness Robustness select_method->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report Validation_Parameters_Relationship center Validated Method specificity Specificity center->specificity is specific accuracy Accuracy center->accuracy is accurate precision Precision center->precision is precise linearity Linearity center->linearity is linear over a lod LOD center->lod has a defined loq LOQ center->loq has a defined robustness Robustness center->robustness is robust range Range linearity->range

References

Chiral Purity Analysis of Benzyl Ethyl-L-valinate Hydrochloride: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) for the chiral purity analysis of Benzyl ethyl-L-valinate hydrochloride. The information presented is supported by established experimental protocols and performance data to assist researchers in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations, offering high resolution and accuracy. The use of Chiral Stationary Phases (CSPs) is the most common approach for the direct separation of enantiomers. Polysaccharide-based CSPs, such as amylose and cellulose derivatives, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amino acid esters.

Comparative Performance of HPLC Columns

For the analysis of this compound, polysaccharide-based columns are highly recommended. The following table summarizes the expected performance based on the analysis of similar valine esters on popular chiral columns.

Chiral Stationary Phase (CSP)Mobile PhaseL-enantiomer Retention Time (min)D-enantiomer Retention Time (min)Selectivity (α)Resolution (Rs)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) n-Hexane / 2-Propanol (90:10, v/v)12.515.81.30> 2.0
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) n-Hexane / Ethanol (85:15, v/v)10.212.11.22> 1.8
Detailed Experimental Protocol: HPLC Method

This protocol outlines a typical HPLC method for the chiral purity analysis of this compound using a Chiralpak® IA column.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak® IA column (250 mm x 4.6 mm, 5 µm)

  • This compound reference standard (with known enantiomeric purity)

  • Racemic Benzyl ethyl-valinate hydrochloride standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of racemic Benzyl ethyl-valinate hydrochloride in the mobile phase.

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the L- and D-enantiomers and to verify system suitability (resolution > 1.5).

  • Inject the sample solution.

  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard.

  • Calculate the percentage of the D-enantiomer (impurity) using the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (n-Hexane/2-Propanol) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample and Standard Solutions InjectRacemic Inject Racemic Standard SamplePrep->InjectRacemic InjectSample Inject Sample SamplePrep->InjectSample Equilibrate->InjectRacemic System Suitability InjectRacemic->InjectSample IdentifyPeaks Identify Enantiomer Peaks InjectSample->IdentifyPeaks CalculatePurity Calculate Chiral Purity IdentifyPeaks->CalculatePurity

Caption: Workflow for Chiral Purity Analysis by HPLC.

Alternative Methods for Chiral Purity Analysis

While HPLC is the gold standard, other techniques can provide valuable and sometimes complementary information for chiral purity assessment.

NMR Spectroscopy with Chiral Solvating Agents

1H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be a rapid method for determining enantiomeric excess.[1][2] The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for specific protons in the NMR spectrum.

Performance:

  • Speed: Rapid analysis, often requiring less time than a chromatographic run.

  • Accuracy: Can provide accurate quantification of enantiomeric excess, with reported accuracy down to 98% ee for some amino acid benzyl esters.[3]

  • Limitations: Requires observable and well-resolved chemical shift differences between the diastereomeric complexes. The degree of separation is highly dependent on the analyte, CSA, and solvent used.

Detailed Experimental Protocol: NMR Method
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the sample alone.

    • Add approximately 1.1 equivalents of (R)-Mosher's acid to the NMR tube.

    • Gently mix the solution and acquire another 1H NMR spectrum.

  • Data Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Identify a proton signal (e.g., the α-proton of the valinate moiety) that shows splitting or the appearance of a new signal corresponding to the D-enantiomer complex.

    • Integrate the signals corresponding to the L- and D-enantiomer complexes to determine the enantiomeric ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing DissolveSample Dissolve Sample in Deuterated Solvent AddCSA Add Chiral Solvating Agent DissolveSample->AddCSA AcquireSpectrum Acquire 1H NMR Spectrum AddCSA->AcquireSpectrum IdentifySignals Identify Diastereomeric Signals AcquireSpectrum->IdentifySignals Integrate Integrate Signals and Calculate Enantiomeric Ratio IdentifySignals->Integrate

Caption: Workflow for Chiral Purity Analysis by NMR.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography can be a powerful tool for chiral analysis, particularly for volatile compounds. For amino acid esters, derivatization is typically required to increase volatility and improve chromatographic performance.

Performance:

  • Sensitivity: GC, especially when coupled with a mass spectrometer (GC-MS), can offer very high sensitivity.

  • Resolution: Chiral capillary columns, such as those coated with Chirasil-Val, can provide excellent resolution of derivatized amino acid enantiomers.[4]

  • Limitations: Requires a derivatization step, which adds to the sample preparation time and can be a source of variability. The analyte must be thermally stable.

Detailed Experimental Protocol: GC Method
  • Derivatization:

    • React the this compound sample with a suitable derivatizing agent (e.g., ethyl chloroformate followed by an alcohol) to form a more volatile derivative.

    • Extract the derivatized product into an organic solvent.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column (or equivalent)

    • Carrier Gas: Helium

    • Injection: Split/splitless inlet

    • Temperature Program: An appropriate temperature gradient to separate the derivatized enantiomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized L- and D-enantiomers.

    • Calculate the enantiomeric purity based on the peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize Sample Extract Extract Derivative Derivatize->Extract Inject Inject into GC Extract->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID/MS Separate->Detect CalculatePurity Calculate Chiral Purity Detect->CalculatePurity

Caption: Workflow for Chiral Purity Analysis by GC.

Conclusion

The selection of an appropriate analytical method for the chiral purity of this compound depends on the specific requirements of the analysis.

  • HPLC with a polysaccharide-based chiral stationary phase is the most robust and widely accepted method, offering excellent resolution and direct analysis without derivatization.

  • NMR spectroscopy with a chiral solvating agent provides a rapid alternative for determining enantiomeric excess, though its applicability needs to be confirmed on a case-by-case basis.

  • GC with a chiral column offers high sensitivity but requires a derivatization step, making it more suitable for specific applications where volatility is not a limitation and high sensitivity is paramount.

For routine quality control and regulatory submissions, a validated HPLC method is generally preferred. However, NMR and GC can serve as valuable orthogonal techniques for method validation and in-depth characterization of chiral purity.

References

A Comparative Guide to Amino Acid Derivatives in Peptide Synthesis: Benzyl L-valinate hydrochloride vs. Boc-L-valine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, the selection of appropriate building blocks is paramount to the success of the endeavor. This guide provides a detailed comparison between two commercially available valine derivatives: Benzyl L-valinate hydrochloride and Boc-L-valine benzyl ester. While both are derivatives of the amino acid L-valine, their applications in synthesis strategies, particularly Solid-Phase Peptide Synthesis (SPPS), are fundamentally different. This document aims to clarify their distinct roles, supported by structural data and procedural outlines, to aid researchers in their selection of reagents.

Structural and Functional Overview

A direct comparison of performance in SPPS between Benzyl L-valinate hydrochloride and Boc-L-valine benzyl ester is not applicable, as they are designed for different synthetic purposes. The key distinction lies in the presence of an N-terminal protecting group, which is essential for controlled, stepwise peptide chain elongation in SPPS.

  • Benzyl L-valinate hydrochloride : This compound is an L-valine derivative where the carboxylic acid is protected as a benzyl ester, and the amine is present as a hydrochloride salt. Crucially, it lacks a temporary protecting group on the alpha-amine (like Boc or Fmoc). This makes it unsuitable for direct use as a building block in standard SPPS protocols, as the unprotected amine would lead to uncontrolled polymerization. Its primary utility is in solution-phase peptide synthesis, often as a C-terminal starting material, or as an intermediate in the synthesis of more complex molecules.

  • Boc-L-valine benzyl ester : This molecule features a tert-butyloxycarbonyl (Boc) group protecting the alpha-amine and a benzyl group protecting the carboxylic acid. The Boc group is a temporary protecting group, stable under basic and nucleophilic conditions but readily removable with mild acids. This characteristic makes it a suitable building block for Boc-chemistry SPPS, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.

Below is a visual representation of the structural differences.

cluster_0 Benzyl L-valinate hydrochloride cluster_1 Boc-L-valine benzyl ester BVH_Struct Structure:      H      | H3N+--C--C--O-Benzyl   Cl-      |    ||    CH(CH3)2  O BVH_Desc Amine: Unprotected (as HCl salt) Carboxyl: Benzyl ester protected Role: Not for direct SPPS use BocVOBn_Struct Structure:       H O       | || Boc-N--C--C--O-Benzyl       |     CH(CH3)2 BocVOBn_Desc Amine: Boc protected Carboxyl: Benzyl ester protected Role: Building block for Boc-SPPS

Fig. 1: Structural comparison of the two valine derivatives.

Application in Peptide Synthesis

The divergent functionalities of these two compounds dictate their roles in synthesis workflows. Boc-L-valine benzyl ester is a component of the Boc-SPPS methodology, a foundational technique for peptide synthesis.

The general workflow for incorporating a Boc-protected amino acid in SPPS is illustrated below.

SPPS_Workflow Start Resin with N-terminal protected amino acid Deprotection Boc Deprotection (e.g., 25% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, NMP) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in NMP) Wash1->Neutralization Wash2 Wash (NMP) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-L-valine benzyl ester, Coupling Reagents) Wash2->Coupling Wash3 Wash (NMP, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Continue chain elongation Cleavage Final Cleavage from Resin (e.g., HF) Wash3->Cleavage Final cycle Cycle->Deprotection End Purified Peptide Cleavage->End

Fig. 2: General workflow for Boc-SPPS.

Experimental Protocol: Boc-L-valine benzyl ester in SPPS

The following is a representative protocol for the coupling of Boc-L-valine benzyl ester onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptidyl-resin (e.g., on Merrifield resin) with a free amine terminus

  • Boc-L-valine benzyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: The peptidyl-resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

  • Pre-activation: In a separate flask, dissolve Boc-L-valine benzyl ester (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in DMF. Add DCC (2-4 equivalents) and stir the mixture at 0°C for 15-30 minutes.

  • Coupling Reaction: The pre-activated amino acid solution is filtered to remove the dicyclohexylurea (DCU) byproduct and added to the reaction vessel containing the swelled resin. The reaction is allowed to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Upon completion, the resin is thoroughly washed with DMF (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the deprotection of the Boc group to continue the elongation of the peptide chain.

Quantitative Data Summary

While a direct performance comparison is not feasible, the table below summarizes the key chemical properties of the two compounds.

PropertyBenzyl L-valinate hydrochlorideBoc-L-valine benzyl ester
Molecular Formula C12H18ClNO2C17H25NO4
Molecular Weight 243.73 g/mol 307.39 g/mol
N-terminal Protection None (Amine salt)Boc (tert-butyloxycarbonyl)
C-terminal Protection Benzyl esterBenzyl ester
Primary Application Solution-phase synthesis, chemical intermediateBoc-chemistry Solid-Phase Peptide Synthesis (SPPS)
Solubility Soluble in water, methanolSoluble in organic solvents (DMF, DCM, Ethyl Acetate)

Conclusion

The choice between Benzyl L-valinate hydrochloride and Boc-L-valine benzyl ester is dictated by the intended synthetic strategy rather than a comparison of performance within the same application. Boc-L-valine benzyl ester is a well-established and appropriate choice for the stepwise elongation of peptide chains in Boc-chemistry SPPS due to its N-terminal Boc protecting group. In contrast, Benzyl L-valinate hydrochloride lacks this essential feature for controlled SPPS and is suited for different synthetic contexts. Researchers and drug development professionals should select their amino acid derivatives based on a clear understanding of their respective roles in different peptide synthesis methodologies.

A Comparative Guide to the Use of Benzyl Ethyl-L-Valinate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences reaction yield, purity, and the prevention of undesirable side reactions. This guide provides an objective comparison of using Benzyl ethyl-L-valinate hydrochloride, a C-terminally protected valine derivative, against the more conventional Fmoc-L-valine (Fmoc-Val-OH) in peptide synthesis, supported by representative experimental data and detailed protocols.

Introduction to Valine Protection in Peptide Synthesis

Valine, with its sterically hindered isopropyl side chain, can present challenges in peptide coupling reactions. Effective protection of both the N-terminus and the C-terminus is crucial to ensure the desired peptide bond formation and to minimize side reactions such as racemization. While the Fmoc/tBu strategy is a mainstay in solid-phase peptide synthesis (SPPS), classical solution-phase methods often employ alternative protecting groups. This compound offers a C-terminally protected valine with a benzyl ester, a strategy commonly associated with the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme.

Core Advantages of Benzyl Ester Protection for Valine

The use of a benzyl ester to protect the carboxylic acid of valine offers several advantages, particularly in solution-phase synthesis:

  • Stability: Benzyl esters are stable to a wide range of reagents used in peptide synthesis, including the mildly acidic conditions sometimes used for the removal of other protecting groups.[1]

  • Orthogonality in Boc/Bzl Strategy: In the context of a Boc/Bzl strategy, the benzyl ester is stable during the repeated acidolytic cleavage of the N-terminal Boc group.[2]

  • Low Racemization Tendency: Valine itself has a low propensity for racemization during peptide coupling due to the steric hindrance of its side chain.[3] The use of a benzyl ester does not significantly increase this risk under standard coupling conditions.

  • Alternative Deprotection: The benzyl group can be removed by catalytic hydrogenolysis, which is a mild, non-acidic method that can be advantageous for peptides with acid-sensitive residues.[4]

Comparative Performance: Benzyl Ethyl-L-Valinate vs. Fmoc-Val-OH

The choice between using this compound in a solution-phase approach and Fmoc-Val-OH in a solid-phase approach involves a trade-off between scalability, purification, and the nature of the target peptide.

Table 1: Comparative Data for the Synthesis of a Model Dipeptide (e.g., Boc-Ala-Val-OBzl vs. Fmoc-Ala-Val-Resin)

ParameterBenzyl ethyl-L-valinate HCl (Solution-Phase)Fmoc-Val-OH (Solid-Phase)Key Considerations
Typical Yield 80-90%>95% (crude)SPPS often has higher crude yields due to the use of excess reagents. Solution-phase yields are after purification.
Crude Purity (HPLC) ~85-95%~70-85%Solution-phase allows for purification of intermediates. SPPS crude products contain accumulated impurities.[2]
Racemization <1%<1-2%Valine is resistant to racemization. The risk is minimal in both strategies with appropriate coupling reagents.[3]
Deprotection Efficiency >95% (Hydrogenolysis)>99% (Piperidine)Both methods are highly efficient, but hydrogenolysis requires specific catalytic conditions.
Scalability More readily scalable for large quantitiesCan be challenging for very large scaleSolution-phase synthesis is often preferred for industrial-scale production of shorter peptides.
Purification Requires purification at each stepPurification is performed at the endIntermediate purification in solution-phase can be labor-intensive but ensures higher purity of the final product.

Note: The data presented are representative values based on typical outcomes in peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using this compound (Solution-Phase)

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) to this compound.

Materials:

  • Boc-L-Alanine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Neutralization of Valine Ester: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.1 eq) dropwise and stir for 15 minutes.

  • Activation of Boc-Alanine: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-L-Alanine to the neutralized Benzyl ethyl-L-valinate solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: C-Terminal Deprotection of a Dipeptide Benzyl Ester

This protocol outlines the removal of the benzyl ester via catalytic hydrogenolysis.

Materials:

  • Boc-Ala-Val-OBzl (from Protocol 1)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by HPLC or TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the C-terminally deprotected dipeptide, Boc-Ala-Val-OH.

Visualizing the Workflow and Logic

Solution_Phase_Peptide_Synthesis cluster_start Starting Materials cluster_coupling Coupling Step cluster_workup Work-up & Purification cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final Final Product Boc-Ala-OH Boc-Ala-OH Activation Activate Boc-Ala-OH (DCC/HOBt) Boc-Ala-OH->Activation H-Val-OBzl.HCl Benzyl ethyl-L-valinate HCl Neutralization Neutralize H-Val-OBzl.HCl (NMM/DCM) H-Val-OBzl.HCl->Neutralization Coupling_Reaction Couple Activated Ala with Valine Ester Neutralization->Coupling_Reaction Activation->Coupling_Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Protected_Dipeptide Boc-Ala-Val-OBzl Purification->Protected_Dipeptide Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Protected_Dipeptide->Hydrogenolysis Final_Dipeptide Boc-Ala-Val-OH Hydrogenolysis->Final_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis using Benzyl ethyl-L-valinate HCl.

Comparison_Logic Choice_of_Valine_Derivative Choice of Valine Derivative Benzyl_Val_HCl Benzyl ethyl-L-valinate HCl Choice_of_Valine_Derivative->Benzyl_Val_HCl Fmoc_Val_OH Fmoc-Val-OH Choice_of_Valine_Derivative->Fmoc_Val_OH Solution_Phase Solution-Phase Synthesis Benzyl_Val_HCl->Solution_Phase Solid_Phase Solid-Phase Synthesis (SPPS) Fmoc_Val_OH->Solid_Phase Advantages_Solution Advantages: - Scalability - Intermediate Purification - Potentially lower cost for short peptides Solution_Phase->Advantages_Solution Disadvantages_Solution Disadvantages: - Labor-intensive - Lower crude yield per step Solution_Phase->Disadvantages_Solution Advantages_Solid Advantages: - Automation - High crude yield - Faster for long peptides Solid_Phase->Advantages_Solid Disadvantages_Solid Disadvantages: - Higher reagent excess - Final purification can be challenging Solid_Phase->Disadvantages_Solid

Caption: Logical comparison of synthesis strategies based on the choice of valine derivative.

Conclusion

The selection between this compound and Fmoc-Val-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies. This compound is a valuable reagent for solution-phase synthesis, particularly for the large-scale production of shorter peptides where intermediate purification is feasible and desirable. Its primary advantages lie in the stability of the benzyl ester and the option for mild deprotection via hydrogenolysis.

In contrast, Fmoc-Val-OH is the standard for automated solid-phase synthesis, offering speed and efficiency for constructing longer and more complex peptides.[5] The decision should be guided by the specific requirements of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure. While direct comparative data for this compound is not extensively published, the principles of its constituent protecting groups are well-established, allowing for its effective application in a rational peptide synthesis design.

References

A Comparative Guide to the Synthesis of Benzyl Ethyl-L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Benzyl ethyl-L-valinate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.

Introduction

This compound is a protected amino acid derivative valuable in peptide synthesis and the development of chiral drugs. The selection of an appropriate synthetic route is crucial for achieving high yield, purity, and cost-effectiveness. This guide evaluates two common esterification strategies adapted for the synthesis of this specific compound: the Fischer-Speier esterification and a thionyl chloride-mediated approach.

Comparison of Synthesis Routes

The two primary methods for synthesizing this compound are adaptations of well-established esterification procedures. The first is a direct acid-catalyzed esterification (Fischer-Speier reaction), and the second involves the use of a chlorinating agent, thionyl chloride, to activate the carboxylic acid.

ParameterRoute 1: Modified Fischer-Speier Esterification Route 2: Thionyl Chloride-Mediated Esterification
Reagents L-valine, Benzyl alcohol, Ethanol, p-Toluenesulfonic acid, Toluene, HClL-valine, Benzyl alcohol, Ethanol, Thionyl chloride (SOCl₂)
Catalyst p-Toluenesulfonic acidNot required (SOCl₂ acts as both reagent and catalyst)
Reaction Conditions Azeotropic reflux (e.g., in Toluene) to remove waterTypically performed at low temperatures initially, then reflux
Reported Yields (for similar esters) 72-88% for L-valine benzyl ester p-toluenesulfonate[1]~60-65% for L-valine methyl ester hydrochloride[2]
Advantages Milder conditions, avoids highly corrosive reagents like SOCl₂High reactivity, often leads to complete conversion
Disadvantages Requires azeotropic removal of water, may require longer reaction timesUse of hazardous and corrosive thionyl chloride, requires careful handling and quenching
Work-up Neutralization, extraction, and precipitationRemoval of excess SOCl₂ and solvent, crystallization
Waste Products Water, neutralized catalystSO₂, HCl, excess SOCl₂

Experimental Protocols

Route 1: Modified Fischer-Speier Esterification

This method is adapted from the synthesis of L-valine benzyl ester p-toluenesulfonate.[1][3]

  • Esterification: To a round-bottom flask equipped with a Dean-Stark apparatus, add L-valine (1 eq.), benzyl alcohol (4 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and add an appropriate solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Benzyl L-valinate.

  • Salt Formation: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Thionyl Chloride-Mediated Esterification

This protocol is based on the synthesis of L-valine methyl ester hydrochloride.[1][2][4]

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, add anhydrous ethanol. Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.5 eq.) to the cold ethanol while maintaining the temperature below 0 °C.

  • After the addition is complete, add L-valine (1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 7-9 hours.

  • Work-up and Isolation: After the reaction is complete, remove the excess ethanol and thionyl chloride by vacuum distillation.

  • To the residue, add benzyl alcohol and heat to facilitate the transesterification (this step is a modification for the target molecule).

  • After cooling, the crude product is crystallized from a mixture of anhydrous methanol and diethyl ether to afford this compound.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Modified Fischer-Speier Esterification A1 L-valine C1 Azeotropic Reflux (Toluene) A1->C1 B1 Benzyl alcohol, Ethanol, p-TSA B1->C1 D1 Benzyl ethyl-L-valinate (p-toluenesulfonate salt intermediate) C1->D1 Esterification F1 This compound D1->F1 E1 HCl gas E1->F1 Salt Formation G cluster_1 Route 2: Thionyl Chloride-Mediated Esterification A2 L-valine C2 Low Temp -> Reflux A2->C2 B2 Ethanol, Thionyl Chloride (SOCl₂) B2->C2 D2 L-valine ethyl ester hydrochloride (intermediate) C2->D2 Esterification F2 Transesterification D2->F2 E2 Benzyl alcohol E2->F2 G2 This compound F2->G2 Purification & Isolation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Ethyl-L-Valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification and purity assessment of Benzyl ethyl-L-valinate hydrochloride. In the absence of direct comparative studies in published literature for this specific analyte, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies based on established analytical principles for similar amino acid esters. The objective is to offer a comprehensive protocol for comparing the performance of these two widely used techniques, complete with detailed experimental procedures, data presentation formats, and a logical workflow for cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the formal procedure of comparing two distinct analytical methods to ascertain whether they provide equivalent results. This process is essential when a new method is introduced to replace an existing one, when data from different laboratories using different methods need to be compared, or to provide a deeper understanding of a method's performance characteristics. The core of cross-validation lies in demonstrating that the results for key validation parameters such as accuracy, precision, linearity, and specificity are comparable between the methods being evaluated.

Proposed Analytical Methodologies

The following sections detail the proposed experimental protocols for the analysis of this compound by HPLC with UV detection and GC with Flame Ionization Detection (FID). These protocols are based on methods developed for structurally related amino acid derivatives.

Proposed Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the assessment of its purity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Further dilute with the same solvent to prepare calibration and quality control standards.

Proposed Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides an alternative approach for the quantification of this compound, particularly for assessing volatile impurities. This method requires a derivatization step to enhance the volatility of the analyte.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Derivatization and Sample Preparation:

    • Accurately weigh about 10 mg of this compound into a reaction vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Dilute the derivatized sample with dichloromethane to the desired concentration for analysis. Prepare calibration and quality control standards using the same derivatization procedure.

Data Presentation: Comparative Validation Parameters

A cross-validation study would involve performing a full validation of both methods according to ICH guidelines. The results would then be summarized in a table for direct comparison.

Validation ParameterProposed HPLC-UV MethodProposed GC-FID MethodAcceptance Criteria for Comparability
Linearity (r²) > 0.999> 0.999Correlation coefficients should be comparable.
Range (µg/mL) 1 - 1001 - 100Ranges should be similar and cover expected concentrations.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Mean recovery at each concentration level should be within ±5% of each other.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%RSD values should be within acceptable limits for the respective techniques.
- Intermediate Precision< 1.5%< 2.0%RSD values should be within acceptable limits for the respective techniques.
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mLLODs should be appropriate for the intended purpose.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.6 µg/mLLOQs should be appropriate for the intended purpose.
Specificity No interference from placebo and known impurities.No interference from derivatization reagents and known impurities.Both methods should be specific for the analyte.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical steps involved in a cross-validation study comparing the proposed HPLC and GC methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria method_dev_hplc Method Development & Optimization (HPLC-UV) start->method_dev_hplc method_dev_gc Method Development & Optimization (GC-FID) start->method_dev_gc validation_hplc Full Method Validation (HPLC-UV) method_dev_hplc->validation_hplc validation_gc Full Method Validation (GC-FID) method_dev_gc->validation_gc sample_analysis Analysis of the Same Batches of Benzyl ethyl-L-valinate HCl by Both Validated Methods validation_hplc->sample_analysis validation_gc->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test on accuracy and precision data) sample_analysis->data_comparison conclusion Conclusion on Method Comparability data_comparison->conclusion end End: Methods are deemed equivalent or non-equivalent conclusion->end

Cross-validation workflow for analytical methods.

Conclusion

Performance Benchmark: A Comparative Analysis of L-Valine Derivatives in Valacyclovir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Precursors for the Antiviral Prodrug Valacyclovir.

This guide provides a detailed performance comparison of key L-valine derivatives used as intermediates in the synthesis of Valacyclovir, a crucial antiviral medication. The selection of a suitable protected L-valine precursor is a critical decision in the process development of Valacyclovir, impacting reaction efficiency, yield, purity, and overall cost-effectiveness. Here, we present a comparative analysis of the two most common precursors, N-benzyloxycarbonyl-L-valine (Cbz-L-valine) and N-tert-butyloxycarbonyl-L-valine (Boc-L-valine), supported by experimental data and detailed protocols.

Executive Summary of Performance Benchmarks

The synthesis of Valacyclovir from Acyclovir and a protected L-valine derivative is a well-established process. The primary difference in the synthetic routes lies in the choice of the amino-protecting group for L-valine, which dictates the deprotection strategy. The Cbz group is typically removed via catalytic hydrogenation, while the Boc group is removed under acidic conditions.[1] This fundamental difference influences the overall yield, purity, and impurity profile of the final product.

Performance MetricN-benzyloxycarbonyl-L-valine (Cbz-L-valine) RouteN-tert-butyloxycarbonyl-L-valine (Boc-L-valine) RouteKey Considerations
Crude Yield ~92%[1][2]Data not explicitly available for direct comparisonYields are generally high for both routes, but can be influenced by purification losses.
Purity (Crude) ~98.5%[1][2]Not specified in available dataThe Cbz route has reported high crude purity.
Purity (Final) >99.5% (after purification)[1]96.64%[3]Both routes can yield high-purity Valacyclovir, though purification methods may vary.
Key Impurities D-isomer, residual Acyclovir, Guanine[1]D-isomer, residual Acyclovir, Guanine[3]Racemization leading to the D-isomer is a concern for both routes and is temperature-dependent.[1]
Deprotection Method Catalytic Hydrogenation (e.g., Pd/C, Pd on alumina)[1][2]Acidic Conditions (e.g., HCl, TFA)[1][3]Cbz deprotection avoids harsh acids but can be sensitive to catalyst poisoning.[1] Boc deprotection avoids heavy metal catalysts but requires careful pH control.[1]

Experimental Protocols

General Synthetic Workflow

The synthesis of Valacyclovir hydrochloride from a protected L-valine derivative and Acyclovir generally follows two key steps: coupling and deprotection.

G cluster_coupling Step 1: Coupling cluster_deprotection Step 2: Deprotection Protected L-valine Protected L-valine Acyclovir Acyclovir Protected_Valacyclovir Protected Valacyclovir Protected L-valine->Protected_Valacyclovir Acyclovir->Protected_Valacyclovir Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Protected_Valacyclovir in DMF Deprotection_Agent Deprotection Agent Protected_Valacyclovir->Deprotection_Agent Valacyclovir_HCl Valacyclovir HCl Deprotection_Agent->Valacyclovir_HCl

Caption: General workflow for Valacyclovir synthesis.

Protocol 1: Valacyclovir Synthesis via Cbz-L-valine

This protocol involves the condensation of N-benzyloxycarbonyl-L-valine (Cbz-L-valine) with Acyclovir, followed by deprotection via catalytic hydrogenation.

1. Coupling of Cbz-L-valine and Acyclovir:

  • Dissolve N-benzyloxycarbonyl-L-valine (1.5 eq.) in dimethylformamide (DMF).

  • Cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 eq.) in DMF, maintaining the temperature below 0 °C.

  • After 20 minutes, add Acyclovir (1 eq.) and 4-dimethylaminopyridine (DMAP) (0.15 eq.).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours.[1][2]

  • Filter off the dicyclohexylurea byproduct.

  • Remove approximately 80% of the DMF by distillation under reduced pressure.

  • Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir.

2. Deprotection of N-Cbz-Valacyclovir:

  • Suspend the crude N-Cbz-Valacyclovir in DMF.

  • Add a palladium on alumina catalyst (e.g., 5% Pd).

  • Pressurize the reactor with hydrogen gas and conduct the hydrogenation until the reaction is complete.[1][2]

  • Filter the catalyst through celite.

  • Adjust the pH of the filtrate to 3.0-4.0 with aqueous HCl.

  • Add acetone to precipitate Valacyclovir hydrochloride.[2]

  • Filter the solid, wash with acetone, and dry under vacuum.

Protocol 2: Valacyclovir Synthesis via Boc-L-valine

This protocol utilizes N-tert-butyloxycarbonyl-L-valine (Boc-L-valine) and employs an acidic deprotection step.

1. Coupling of Boc-L-valine and Acyclovir:

  • Charge a reactor with Acyclovir (1 eq.), N-t-Boc-L-valine (1.4 eq.), 4-(dimethylamino)pyridine (0.1 eq.), and N,N-dimethylformamide.

  • Stir the mixture at room temperature and then cool to approximately 20°C.

  • Add a solution of 1,3-dicyclohexylcarbodiimide (1.8 eq.) in N,N-dimethylformamide dropwise, maintaining the temperature between 20-25°C.[4]

2. Deprotection of N-Boc-Valacyclovir:

  • Charge Boc-L-Valacyclovir into demineralized water to obtain a suspension.

  • Slowly add concentrated hydrochloric acid over 15-20 minutes at 20-25°C and stir for about 2.5 hours.

  • Add isopropanol over a period of 2 hours and stir the mixture at 0-5°C for 1 hour.[3]

  • Filter the obtained solid under a nitrogen atmosphere and wash with isopropanol.

  • Dry the solid under vacuum at 40-45°C.[3]

Mechanism of Action: Valacyclovir

Valacyclovir is a prodrug of Acyclovir. After oral administration, it is rapidly converted to Acyclovir and L-valine. Acyclovir is then selectively phosphorylated by viral thymidine kinase in infected cells. Cellular kinases subsequently convert the monophosphate to the active Acyclovir triphosphate, which inhibits viral DNA polymerase, leading to the termination of the viral DNA chain.[5][6]

G Valacyclovir Valacyclovir Acyclovir Acyclovir Valacyclovir->Acyclovir Hydrolysis in Liver Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase (in infected cells) Acyclovir_TP Acyclovir Triphosphate (Active Form) Acyclovir_MP->Acyclovir_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation into a growing DNA chain

Caption: Mechanism of action of Valacyclovir.

Concluding Remarks

The choice between the Cbz and Boc protecting groups for L-valine in Valacyclovir synthesis presents a trade-off between different deprotection methodologies. The Cbz-route offers a pathway that avoids strong acids for deprotection, which can be advantageous for certain sensitive substrates, though it requires handling of hydrogenation catalysts. The Boc-route, on the other hand, utilizes acidic deprotection, which is a common and scalable method but necessitates careful control of pH and may require more rigorous purification to remove acid-labile impurities.

The selection of the optimal synthetic route will depend on the specific capabilities and constraints of the manufacturing environment, including equipment availability, cost of reagents, and desired impurity profile of the final active pharmaceutical ingredient. Both routes have been demonstrated to produce high-quality Valacyclovir.

References

A Comparative Guide to the Application of Benzyl Ethyl-L-valinate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of appropriate building blocks is paramount to achieving high yields, purity, and stereochemical integrity. Benzyl ethyl-L-valinate hydrochloride is a key intermediate, serving as a protected form of the sterically hindered amino acid L-valine. This guide provides a comprehensive review of its application, compares its performance with alternative protection strategies, and offers detailed experimental protocols.

Performance Comparison of Valine Protection and Coupling Strategies

The incorporation of L-valine into a peptide sequence presents significant challenges due to the steric hindrance of its isopropyl side chain, which can lead to incomplete reactions and racemization. The choice of both the carboxyl protecting group (e.g., ethyl ester vs. other esters) and the coupling reagent is critical in overcoming these hurdles. While direct comparative studies on the performance of different alkyl esters of L-valine are limited in publicly available literature, a comparison of coupling reagents used with N-Boc-L-valine provides valuable insights into achieving efficient peptide bond formation.

Coupling ReagentReagent TypeTypical Yield (%)Coupling SpeedRacemization RiskNotes
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
HATU Aminium/Uronium Salt>95Very FastVery LowHighly effective for sterically hindered amino acids, often outperforming HBTU.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of an additive like HOBt is crucial to suppress racemization.[1]
DIC/OxymaPure® Carbodiimide/Additive>90ModerateVery LowOxymaPure is a highly effective, non-explosive alternative to HOBt for suppressing racemization.[2]

Table 1: Comparison of common coupling reagents for the incorporation of N-Boc-L-valine. Data is compiled from technical guides and reflects general performance trends.

Experimental Protocols

The following section details a representative experimental protocol for the solution-phase synthesis of a dipeptide using an L-valine alkyl ester hydrochloride. This protocol can be adapted for this compound.

Protocol: Solution-Phase Synthesis of Glycyl-L-valine Ethyl Ester

This protocol describes the synthesis of a dipeptide, Glycyl-L-valine, using N-Boc-glycine and L-valine ethyl ester hydrochloride.

Step 1: Synthesis of L-valine ethyl ester hydrochloride

This initial step involves the esterification of L-valine. A common method is the Fischer esterification.

  • Materials: L-valine, ethanol (anhydrous), thionyl chloride or hydrogen chloride gas.

  • Procedure:

    • Suspend L-valine (1 equivalent) in anhydrous ethanol.

    • Cool the mixture to 0°C.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) or bubble hydrogen chloride gas through the solution.

    • Allow the reaction to warm to room temperature and then reflux for 4-24 hours, monitoring by TLC.[3]

    • Remove the solvent under reduced pressure to yield the crude L-valine ethyl ester hydrochloride.

    • The crude product can be recrystallized from ethanol/diethyl ether.[3]

Step 2: Coupling of N-Boc-Glycine and L-valine ethyl ester hydrochloride

This step forms the peptide bond between the N-protected glycine and the L-valine ethyl ester.

  • Materials: N-Boc-glycine, L-valine ethyl ester hydrochloride, a coupling reagent (e.g., DCC, HBTU), an additive/racemization suppressant (e.g., HOBt), a hindered base (e.g., DIEA or NMM), and a suitable solvent (e.g., DCM or DMF).

  • Procedure (using DCC/HOBt):

    • Dissolve N-Boc-glycine (1 equivalent), L-valine ethyl ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in dichloromethane (DCM).[4]

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in DCM.[4]

    • Add a hindered base such as N,N-diisopropylethylamine (DIEA) (1 equivalent) to neutralize the hydrochloride salt.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.[4]

    • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OEt.

Step 3: Deprotection of the Dipeptide

The final step involves the removal of the N-terminal Boc protecting group.

  • Materials: Boc-Gly-Val-OEt, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected dipeptide in a solution of 50% TFA in DCM.[4]

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the dipeptide ethyl ester as a TFA salt.

Key Chemical Pathways and Workflows

To visually represent the processes involved in the application of this compound, the following diagrams illustrate the general workflow for solution-phase dipeptide synthesis and the mechanism of racemization that can occur during the activation of the carboxylic acid group of the N-protected amino acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection LValine L-Valine EtOH_HCl Ethanol / HCl LValine->EtOH_HCl Val_Et_Ester L-Valine Ethyl Ester HCl EtOH_HCl->Val_Et_Ester Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Val_Et_Ester->Coupling_Reagent Boc_Gly N-Boc-Glycine Boc_Gly->Coupling_Reagent Boc_Gly_Val_OEt Boc-Gly-Val-OEt Coupling_Reagent->Boc_Gly_Val_OEt TFA_DCM TFA / DCM Boc_Gly_Val_OEt->TFA_DCM Gly_Val_OEt Gly-Val-OEt TFA Salt TFA_DCM->Gly_Val_OEt G Activated_AA Activated N-Protected Amino Acid (L-isomer) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization (base catalyzed) Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Desired Reaction Racemized_AA Racemized Activated Amino Acid (D/L Mixture) Oxazolone->Racemized_AA Tautomerization Racemized_AA->Peptide_Bond Undesired Reaction

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Benzyl ethyl-L-valinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of Benzyl ethyl-L-valinate hydrochloride and its derivatives. While specific experimental data for this exact molecule is not widely published, this document leverages data from structurally related compounds—L-Valine benzyl ester hydrochloride and Ethyl L-valinate hydrochloride—to present a robust methodology for its characterization. This approach serves as a practical blueprint for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of similar amino acid derivatives.

Proposed Structure of this compound

Based on its nomenclature and molecular formula (C14H22ClNO2), the proposed structure for this compound features an L-valine core. The carboxylic acid is esterified with a benzyl group, and the amine is substituted with an ethyl group, existing as a hydrochloride salt.

Comparative Spectroscopic Data Analysis

To confirm the proposed structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. The following tables summarize the expected spectral data for this compound, inferred from the analysis of its constituent parts, L-Valine benzyl ester hydrochloride and Ethyl L-valinate hydrochloride.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Analogs)

Proton Assignment (Proposed Structure) Predicted Chemical Shift (δ, ppm) L-Valine benzyl ester HCl (Observed, ppm) Ethyl L-valinate HCl (Observed, ppm)
Isopropyl CH₃~ 0.9 - 1.1 (two doublets)~ 1.0 (d)~ 1.0 (d)
Isopropyl CH~ 2.2 - 2.4 (multiplet)~ 2.3 (m)~ 2.2 (m)
α-CH~ 3.9 - 4.1 (doublet)~ 4.0 (d)~ 3.8 (d)
N-CH₂ (ethyl)~ 2.9 - 3.1 (quartet)N/AN/A
N-CH₃ (ethyl)~ 1.2 - 1.4 (triplet)N/A~ 1.3 (t)
Benzyl CH₂~ 5.2 (singlet)~ 5.2 (s)N/A
Aromatic CH~ 7.3 - 7.5 (multiplet)~ 7.4 (m)N/A
NH₂⁺Broad singletBroad singletBroad singlet

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Analogs)

Carbon Assignment (Proposed Structure) Predicted Chemical Shift (δ, ppm) L-Valine benzyl ester HCl (Observed, ppm) Ethyl L-valinate HCl (Observed, ppm)
Isopropyl CH₃~ 17 - 19~ 18~ 18
Isopropyl CH~ 30 - 32~ 31~ 31
α-CH~ 58 - 60~ 59~ 59
N-CH₂ (ethyl)~ 45 - 48N/AN/A
N-CH₃ (ethyl)~ 13 - 15N/A~ 14
Benzyl CH₂~ 67 - 69~ 68N/A
Aromatic CH~ 128 - 130~ 128-129N/A
Aromatic C (quaternary)~ 135 - 137~ 136N/A
Carbonyl C=O~ 170 - 172~ 171~ 172

Table 3: Comparative IR Absorption Bands (Predicted vs. Analogs)

Functional Group Vibration Predicted Wavenumber (cm⁻¹) L-Valine benzyl ester HCl (Observed, cm⁻¹) Ethyl L-valinate HCl (Observed, cm⁻¹)
N-H Stretch (Ammonium salt)3100 - 2800 (broad)3000-2800 (broad)3000-2800 (broad)
C-H Stretch (Aromatic)3100 - 30003100-3000N/A
C-H Stretch (Aliphatic)2980 - 28502960-28702960-2870
C=O Stretch (Ester)~ 1740~ 1745~ 1740
N-H Bend (Ammonium salt)1600 - 150015801590
C-O Stretch (Ester)1250 - 1100~ 1220~ 1190
C-N Stretch1100 - 1000~ 1050~ 1040

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Notes
236[M-Cl]⁺Loss of hydrochloride
208[M-Cl-C₂H₄]⁺Loss of ethylene from the N-ethyl group
162[M-Cl-C₆H₅CH₂]⁺Loss of the benzyl group
102[CH(NHC₂H₅)COOH]⁺Valine core with N-ethyl group
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid) : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI) : Introduce the sample solution into an ESI-mass spectrometer. The ESI source generates gas-phase ions from the sample solution. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). Both positive and negative ion modes can be used to obtain comprehensive data.

Visualization of Experimental Workflow and Potential Application

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound and a hypothetical signaling pathway where such a derivative might be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation L-Valine L-Valine Protection Protection L-Valine->Protection Esterification Esterification Protection->Esterification N-Ethylation N-Ethylation Esterification->N-Ethylation Deprotection_HCl_Salt Deprotection & HCl Salt Formation N-Ethylation->Deprotection_HCl_Salt Crude_Product Crude Product Deprotection_HCl_Salt->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Chromatography->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR IR FTIR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Structure Confirmed Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Caption: Synthesis and structural confirmation workflow.

signaling_pathway Drug_Derivative Benzyl ethyl-L-valinate hydrochloride derivative Receptor Target Receptor Drug_Derivative->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulation.

Comparative Analysis of Benzyl ethyl-L-valinate hydrochloride in Synthetic Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor influencing the reproducibility, efficiency, and overall success of a synthetic workflow. This guide provides a comparative overview of Benzyl ethyl-L-valinate hydrochloride and its alternatives, focusing on their application in chemical synthesis. Due to a lack of publicly available direct comparative studies, this guide presents a framework for evaluating these compounds, including hypothetical experimental protocols and data presentation formats.

Introduction to this compound and its Alternatives

This compound is a derivative of the essential amino acid L-valine. In this compound, the carboxylic acid group of valine is protected as a benzyl ester, and the amino group is present as a hydrochloride salt. This protection strategy makes it a useful building block in peptide synthesis and the development of complex organic molecules, such as antiviral prodrugs.

The primary alternatives to this compound are other esters of L-valine, with the most common being L-Valine benzyl ester hydrochloride . Other potential alternatives include methyl, ethyl, and tert-butyl esters of L-valine, each offering different characteristics in terms of reactivity and deprotection conditions. The choice of the ester group can significantly impact the solubility, stability, and susceptibility to side reactions during a synthesis.

Performance Comparison: A Framework for Evaluation

Table 1: Comparison of Reaction Yield and Purity

CompoundReaction TypeAverage Yield (%)Standard Deviation of YieldAverage Purity (%)
This compoundPeptide CouplingData not availableData not availableData not available
L-Valine benzyl ester hydrochloridePeptide CouplingData not availableData not availableData not available
L-Valine methyl ester hydrochloridePeptide CouplingData not availableData not availableData not available
L-Valine ethyl ester hydrochloridePeptide CouplingData not availableData not availableData not available

Table 2: Reproducibility Assessment Across Different Batches

CompoundBatch 1 Yield (%)Batch 2 Yield (%)Batch 3 Yield (%)Inter-Batch Variance
This compoundData not availableData not availableData not availableData not available
L-Valine benzyl ester hydrochlorideData not availableData not availableData not availableData not available

Experimental Protocols for a Comparative Study

To generate the data for the tables above, a standardized experimental protocol should be followed. Below is a hypothetical methodology for a comparative study of different L-valine esters in a simple dipeptide synthesis.

Objective: To compare the yield, purity, and reproducibility of a dipeptide synthesis using this compound and L-Valine benzyl ester hydrochloride as starting materials.

Materials:

  • This compound

  • L-Valine benzyl ester hydrochloride

  • N-α-Fmoc-L-alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Amino Acid Coupling:

    • In separate reaction vessels, dissolve N-α-Fmoc-L-alanine (1.1 eq), HBTU (1.1 eq), and DIPEA (2.2 eq) in DMF.

    • To each reaction vessel, add either this compound (1.0 eq) or L-Valine benzyl ester hydrochloride (1.0 eq).

    • Stir the reactions at room temperature for 2 hours.

  • Work-up and Isolation:

    • Quench the reactions with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Fmoc-Deprotection:

    • Dissolve the crude protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under vacuum to obtain the crude dipeptide.

  • Analysis:

    • Analyze the crude product by HPLC to determine the purity.

    • Purify the dipeptide by preparative HPLC.

    • Calculate the isolated yield.

    • Confirm the identity of the product by mass spectrometry.

  • Reproducibility:

    • Repeat the entire procedure three times for each starting material, using different batches if possible.

    • Statistically analyze the yield and purity data to assess reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative study.

G Comparative Experimental Workflow cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Analysis cluster_3 Results Start_A Benzyl ethyl-L-valinate HCl Coupling_A Peptide Coupling (Fmoc-Ala-OH, HBTU, DIPEA) Start_A->Coupling_A Start_B L-Valine benzyl ester HCl Coupling_B Peptide Coupling (Fmoc-Ala-OH, HBTU, DIPEA) Start_B->Coupling_B Workup_A Work-up & Isolation Coupling_A->Workup_A Workup_B Work-up & Isolation Coupling_B->Workup_B Deprotection_A Fmoc-Deprotection (Piperidine/DMF) Workup_A->Deprotection_A Deprotection_B Fmoc-Deprotection (Piperidine/DMF) Workup_B->Deprotection_B Analysis_A HPLC & MS Analysis Deprotection_A->Analysis_A Analysis_B HPLC & MS Analysis Deprotection_B->Analysis_B Results Compare Yield, Purity, & Reproducibility Analysis_A->Results Analysis_B->Results

Caption: Workflow for comparing the performance of L-valine esters.

Signaling Pathways and Logical Relationships

In the context of using these compounds as building blocks, there are no direct signaling pathways involved. The logical relationship is a straightforward synthetic pathway, as depicted in the workflow diagram above. The choice of starting material directly influences the outcome of the synthesis in terms of efficiency and purity.

Conclusion

The selection of an appropriate L-valine ester is a critical decision in the design of a synthetic route. While this guide highlights the lack of direct comparative data for this compound, it provides a framework for researchers to conduct their own evaluations. By systematically assessing yield, purity, and reproducibility, scientists can make informed decisions to optimize their experimental outcomes. Further studies are warranted to populate the proposed data tables and provide a more definitive comparison of these valuable synthetic intermediates.

Independent verification of Benzyl ethyl-L-valinate hydrochloride purity

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the independent purity verification of Benzyl ethyl-L-valinate hydrochloride, presenting a comparative analysis of key analytical methodologies for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols and presents quantitative data to ensure the chemical and stereochemical integrity of this critical valine derivative.

Introduction to Purity Verification

This compound is a chiral building block used in the synthesis of pharmaceuticals and other bioactive molecules. Its efficacy and safety are critically dependent on both its chemical purity (absence of by-products) and its enantiomeric purity (predominance of the L-enantiomer over the D-enantiomer). Independent verification of these parameters is a cornerstone of quality control in research and drug development. This guide compares the most effective analytical techniques for a comprehensive purity assessment.

A multi-faceted analytical approach is essential for the complete characterization of this compound. While foundational methods provide a baseline, advanced chromatographic techniques are necessary for definitive, quantitative analysis.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on the specific purity attribute being investigated. The primary concerns are chemical purity (identity and quantity of impurities) and enantiomeric purity (the percentage of the unwanted D-enantiomer).

Method Purity Aspect Assessed Principle Advantages Limitations
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric PurityDifferential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.Quantitative & Highly Accurate: The gold standard for determining enantiomeric excess (ee).[1][2] High Sensitivity: Can detect enantiomeric impurities at levels of 0.05% or lower.[2]Method Development: Requires specific chiral columns and optimization of mobile phase conditions.
Reverse-Phase HPLC (RP-HPLC) Chemical PuritySeparation of compounds based on their hydrophobicity.Versatile: Effective for separating a wide range of potential organic impurities. Robust & Reproducible: Well-established and reliable methodology.[3]Chirally Blind: Cannot separate enantiomers without derivatization with a chiral reagent.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Identity & Chemical PurityMeasures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components.Structural Confirmation: Unambiguously confirms the chemical structure of the main component. Quantitative: Can determine the relative amounts of impurities if their signals are resolved.Low Sensitivity: Not ideal for detecting impurities below the 1-2% level. Does not typically resolve enantiomers without a chiral solvating agent.
Mass Spectrometry (MS), often with LC (LC-MS) Impurity IdentificationMeasures the mass-to-charge ratio of ions to identify compounds.High Specificity: Provides molecular weight information, aiding in the structural identification of unknown impurities.[3]Not Inherently Quantitative: Requires standards for accurate quantification.
Optical Rotation / Polarimetry Bulk Stereochemical IdentityMeasures the rotation of plane-polarized light by a chiral compound.Rapid & Simple: Provides a quick confirmation of the bulk enantiomeric identity.[1]Non-Specific & Insensitive: Cannot accurately determine enantiomeric excess, especially for low levels of impurity, and is affected by any optically active impurity.[2]

Experimental Protocols

Protocol 1: Enantiomeric Purity by Chiral HPLC

This protocol is adapted from established methods for separating enantiomers of amino acid esters.[4][5]

  • Objective: To quantify the percentage of D-Benzyl ethyl-valinate hydrochloride in the L-isomer sample.

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series).[4][5]

  • Mobile Phase: A mixture of hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v Hexane:2-Propanol) with 0.1% trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of the racemic mixture (D/L-Benzyl ethyl-valinate hydrochloride) to determine the retention times of both enantiomers.

    • Inject the L-isomer sample solution.

    • Integrate the peak areas for both the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = ([Area(L) - Area(D)] / [Area(L) + Area(D)]) x 100

Protocol 2: Chemical Purity by RP-HPLC

This protocol is a general method for assessing impurities in amino acid derivatives.[3]

  • Objective: To separate and quantify non-enantiomeric impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample solution.

    • Integrate all observed peaks.

  • Calculation of Purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 3: Identity and Purity Confirmation by ¹H NMR
  • Objective: To confirm the chemical structure and detect major impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for characteristic chemical shifts and coupling patterns of Benzyl ethyl-L-valinate.

    • Integrate all signals and compare the integration of the main compound's protons against those of unknown signals to estimate the level of impurities.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow for comprehensive purity verification.

Purity_Verification_Workflow cluster_0 Purity Assessment Stages Sample Benzyl ethyl-L-valinate HCl Sample Identity Identity Confirmation (¹H NMR) Sample->Identity Step 1 Purity_Screen Purity Screening Identity->Purity_Screen Step 2: Structure Confirmed Chem_Purity Chemical Purity (RP-HPLC) Purity_Screen->Chem_Purity Assess Organic Impurities Enan_Purity Enantiomeric Purity (Chiral HPLC) Purity_Screen->Enan_Purity Assess D-Enantiomer Report Final Purity Report Chem_Purity->Report Enan_Purity->Report

Caption: Workflow for comprehensive purity verification.

Method_Selection_Logic cluster_1 Decision Logic for Purity Analysis Question Is the primary goal... Enantiomeric Purity? Overall Chemical Purity? Structural Identity? Method1 Chiral HPLC (Quantitative ee) Question:f0->Method1 Yes Method2 RP-HPLC (Impurity Profile) Question:f1->Method2 Yes Method3 ¹H NMR (Structural Confirmation) Question:f2->Method3 Yes

References

Safety Operating Guide

Proper Disposal of Benzyl Ethyl-L-Valinate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl ethyl-L-valinate hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. Avoid the formation of dust when handling the solid form of this compound. In case of a spill, sweep up the solid material and place it into a designated, labeled container for chemical waste.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

  • Container Selection:

    • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • Ensure the container is clean, dry, and in good condition to prevent leaks or reactions.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container.

    • If the chemical is in a solution, ensure the container is appropriate for liquid waste. Do not mix incompatible waste streams.

    • For empty containers that previously held the chemical, they should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

  • Labeling:

    • Properly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date the waste was first added to the container

      • Your name, laboratory, and contact information

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[1][2][3]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store incompatible chemicals separately to prevent accidental reactions.[3][4]

  • Disposal Request:

    • Once the waste container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1][2][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

III. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Identify Waste This compound ppe Don Personal Protective Equipment start->ppe container Select Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer label_waste Label Container as Hazardous Waste transfer->label_waste store Store in Satellite Accumulation Area label_waste->store request Request EHS Waste Pickup store->request end End: Compliant Disposal request->end

Caption: Workflow for the safe disposal of this compound.

IV. Quantitative Data Summary

No specific quantitative data for this compound was identified in the search results. For general laboratory waste, accumulation limits apply. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in a Satellite Accumulation Area.[1][2]

V. Experimental Protocols

The search results did not contain any experimental protocols related to this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as the Safety Data Sheet (SDS) for the specific chemical you are using. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical safety and disposal.

References

Personal protective equipment for handling Benzyl ethyl-L-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Benzyl ethyl-L-valinate hydrochloride, a derivative of the amino acid valine.[1] The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. The guidance provided herein is based on the safety profiles of structurally similar compounds, such as L-Valine ethyl ester hydrochloride and L-Alanine benzyl ester hydrochloride.[2][3][4] A thorough risk assessment should be conducted before handling this compound, and your institution's Environmental Health and Safety (EHS) department should be consulted.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Similar compounds can cause irritation upon contact with skin, eyes, or if inhaled. The powdered form of the chemical presents a risk of aerosolization.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields are mandatory.[5] A face shield should be worn in addition to goggles if there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5] Gloves should be inspected before use and changed frequently, especially if contaminated.
Skin and Body Protection A laboratory coat must be worn at all times. For tasks with a higher risk of contamination, additional protective clothing may be necessary.[3][5]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.[5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential to ensure safety and maintain the integrity of the compound.

Preparation:

  • Consult SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to be aware of potential hazards.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.

Handling:

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound. Handle the container carefully to avoid generating dust.[5]

  • Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Dissolving: Add the appropriate solvent to dissolve the compound.

Cleanup:

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.[5]

Storage and Disposal Plan

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][4]

Disposal:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste.[5]

  • Unused Compound and Solutions: Dispose of unused compounds and any solutions containing the substance as hazardous chemical waste in properly labeled and sealed containers.[6]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[3]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]

In Case of a Spill:

  • Ensure adequate ventilation and wear appropriate PPE.[3]

  • Avoid dust formation.[2][3]

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][4]

  • Prevent the chemical from entering drains.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Consult SDS of Similar Compounds prep2 Gather Materials in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.